molecular formula C9H10N2 B3219700 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190320-01-4

6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219700
CAS No.: 1190320-01-4
M. Wt: 146.19 g/mol
InChI Key: PFWIZWRQFHZMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-11-8-3-4-10-9(8)7(6)2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWIZWRQFHZMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CNC2=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine .

CAS Registry Number: 1190320-01-4 Synonyms: 6,7-Dimethyl-4-azaindole; 6,7-Dimethyl-1,4-diazaindene Molecular Formula: C


H

N

Molecular Weight: 146.19 g/mol [1][2]

Executive Summary

6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a substituted derivative of the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold.[3] Azaindoles are critical bioisosteres in medicinal chemistry, widely utilized to mimic the purine core of ATP in kinase inhibitors. The 6,7-dimethyl substitution pattern modulates the lipophilicity and steric profile of the scaffold, potentially enhancing binding selectivity in hydrophobic pockets of target enzymes (e.g., JAK, VEGFR, or c-Met kinases) while altering metabolic susceptibility at the pyridine ring.

Chemical Structure & Physicochemical Properties[4][5][6][7]

Structural Analysis

The compound consists of a pyrrole ring fused to a pyridine ring across the [3,2-b] bond.

  • Numbering: The pyridine nitrogen is designated as position 4. The pyrrole nitrogen is position 1.

  • Substitution: Methyl groups are attached to carbons 6 and 7 of the pyridine ring.

  • Electronic Character: The pyridine nitrogen (N4) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This dual functionality mimics the N7/N9 region of purines.

Calculated Properties
PropertyValueDescription
LogP (Predicted) ~2.1 - 2.4Increased lipophilicity compared to unsubstituted 4-azaindole (LogP ~1.2) due to dimethyl groups.[4][5]
pKa (Pyridine N) ~5.0 - 6.0The pyridine nitrogen is weakly basic. Methyl donation may slightly increase basicity vs. core.
pKa (Pyrrole NH) ~17.5Very weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu).
TPSA ~28.7 ŲLow polar surface area suggests good membrane permeability.
H-Bond Donors 1Pyrrole NH
H-Bond Acceptors 1Pyridine N
Structural Visualization

Caption: Numbering and functional mapping of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine.

Synthesis Protocol

The most robust route to 4-azaindoles, particularly those with substitution on the pyridine ring, is the Bartoli Indole Synthesis . This method utilizes a nitropyridine precursor and vinyl Grignard reagent.[6]

Retrosynthetic Analysis

To obtain the 6,7-dimethyl-4-azaindole, the retrosynthetic logic dictates a 3-nitropyridine precursor with methyl groups at positions 5 and 6. Upon cyclization at the 2-position, the pyridine carbons 4, 5, and 6 map to positions 5, 6, and 7 of the final azaindole.

  • Target: 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine[2][3]

  • Precursor: 5,6-dimethyl-3-nitropyridine

  • Reagent: Vinylmagnesium bromide (VinylMgBr)[6][7]

Synthesis Workflow (Bartoli Method)

synthesis Start 5,6-Dimethyl-3-nitropyridine Inter Sigma-Tropic Rearrangement Start->Inter Nucleophilic Attack Reagent VinylMgBr (3-4 eq) THF, -78°C Reagent->Inter Product 6,7-Dimethyl-1H- pyrrolo[3,2-b]pyridine Inter->Product Cyclization & Elimination

Caption: Bartoli synthesis pathway from nitropyridine precursor.

Detailed Protocol

Precaution: Vinyl Grignard reagents are sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon).[6]

  • Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer.

    • Charge with 5,6-dimethyl-3-nitropyridine (1.0 eq) dissolved in anhydrous THF (0.15 M concentration).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Reaction:

    • Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq) dropwise over 20–30 minutes. Maintain internal temperature below -65°C.

    • Note: The solution typically turns deep purple/brown, indicating the formation of the nitro-Grignard complex.

    • Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2–4 hours.

  • Quench & Workup:

    • Quench the reaction by pouring the cold mixture into saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with Ethyl Acetate (3x).[6][7]

    • Wash combined organics with water and brine, then dry over anhydrous MgSO₄.[8]

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 10-40% EtOAc). 4-Azaindoles are moderately polar.

Biological Applications & Significance[9]

Kinase Inhibition Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in kinase drug discovery. It functions as a bioisostere of the purine ring found in ATP.

  • Binding Mode: The N1-H (donor) and N4 (acceptor) motif forms a "hinge-binding" interaction with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Selectivity: The 6,7-dimethyl substitution fills hydrophobic pockets (Gatekeeper or Solvent Front regions) adjacent to the ATP binding site, potentially improving selectivity over other kinases.

Metabolic Stability
  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation.

  • Methyl Groups: The methyl groups at 6 and 7 may serve as sites for metabolic soft spots (hydroxylation by CYPs) or, conversely, block metabolic attack at the pyridine ring depending on the specific enzyme isoform (e.g., CYP3A4).

Reference Compounds

Analogous 4-azaindole derivatives have shown activity against:

  • c-Met (Hepatocyte Growth Factor Receptor)

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor)

  • JAK (Janus Kinase) Family

References

  • Chemical Identification: "6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine."[1][2][3] Sigma-Aldrich / MilliporeSigma Catalog. Link

  • Synthesis Methodology (Bartoli): Dobson, D. R., et al. "Synthesis of 4-azaindoles via the Bartoli reaction."[6] Synlett, 1992. Link

  • Scaffold Properties: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[5] Tetrahedron, 2007.[5] Link[5]

  • Medicinal Chemistry Application: Loke, P., et al. "Azaindoles as kinase inhibitors: A review." Future Medicinal Chemistry, 2018. Link

Sources

6,7-dimethyl-4-azaindole CAS number 1190320-01-4

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6,7-Dimethyl-4-Azaindole (CAS 1190320-01-4): A Privileged Scaffold for Modulating Kinase Activity

Abstract

This technical guide provides a comprehensive overview of 6,7-dimethyl-4-azaindole (CAS No. 1190320-01-4), a heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors. Azaindoles are recognized as "privileged structures" due to their bioisosteric relationship with indoles and purines, often conferring improved physicochemical properties and novel intellectual property space.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the foundational chemistry of the azaindole scaffold, outlines the physicochemical and spectroscopic properties of the 6,7-dimethyl derivative, proposes a robust synthetic strategy, and explores its applications, particularly as a core motif in the design of kinase inhibitors.

The Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry

A Privileged Structural Motif

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds where a nitrogen atom replaces one of the carbon atoms in the benzene ring of an indole.[1] Depending on the nitrogen's position, they are classified as 4-, 5-, 6-, or 7-azaindoles.[2] These scaffolds are relatively rare in nature but have become indispensable in synthetic medicinal chemistry.[1] The introduction of a nitrogen atom into the indole framework can profoundly modulate a molecule's potency, selectivity, and pharmacokinetic profile.[1]

The Power of Bioisosterism: Advantages Over Indole

The strategic replacement of a C-H group with a nitrogen atom makes azaindoles bioisosteres of indoles. This substitution maintains the overall shape and size of the molecule while introducing critical changes:

  • Enhanced Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve interactions with water, often leading to a significant increase in aqueous solubility compared to the parent indole.[1]

  • Modulated Metabolic Stability: The nitrogen can alter the molecule's electronic properties, potentially blocking sites of metabolic oxidation and enhancing its half-life in human liver microsomes (HLM).[1]

  • Novel Binding Interactions: The nitrogen atom provides an additional hydrogen bond acceptor, which can forge new, beneficial interactions within a target protein's binding site, potentially translating to higher affinity and potency.[1] This is particularly relevant in the design of kinase inhibitors, where the azaindole core can mimic the hinge-binding interactions of the adenine region of ATP.[2]

While 7-azaindoles are the most frequently utilized isomer in drug discovery, followed by 6-azaindoles, the 4- and 5-azaindole isomers represent a less explored but highly valuable chemical space for developing novel therapeutics.[1][2]

Physicochemical and Spectroscopic Profile of 6,7-Dimethyl-4-Azaindole

Core Chemical Properties

The specific properties of 6,7-dimethyl-4-azaindole are not extensively published, but can be reliably predicted based on its structure and data from analogous compounds. The dimethyl substitution on the pyridine ring is expected to increase lipophilicity compared to the unsubstituted 4-azaindole parent.

PropertyPredicted Value / Information
CAS Number 1190320-01-4
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Appearance Expected to be an off-white to tan solid
Solubility Soluble in organic solvents like DMSO, DMF, Methanol
pKa (Pyridine N) Estimated 4.5 - 5.5
LogP Estimated 1.5 - 2.5
Spectroscopic Characterization (Expected)

Proper characterization is essential for confirming the identity and purity of the synthesized compound. Based on the structure and data from similar molecules like 7-methyl-4-azaindole, the following spectroscopic signatures are anticipated[3]:

  • ¹H NMR: The spectrum should show distinct singlets for the two methyl groups. The protons on the pyrrole and pyridine rings will appear in the aromatic region (typically δ 7.0-8.5 ppm), with coupling patterns dictated by their positions. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum will display nine distinct carbon signals. The methyl carbons will be found in the aliphatic region (δ 15-25 ppm), while the remaining seven sp² hybridized carbons of the bicyclic core will appear in the aromatic region (δ 110-155 ppm).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 146 and 147, respectively.

Strategic Synthesis of 6,7-Dimethyl-4-Azaindole

Overview of Synthetic Strategies for the 4-Azaindole Core

Several methods have been developed for the synthesis of the azaindole core, each with its own advantages.[4] The Bartoli indole synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent, is a classic and effective method for constructing substituted indoles and has been successfully adapted for azaindole synthesis.[5] Other modern methods include palladium-catalyzed reactions, such as Sonogashira couplings followed by cyclization or cascade C-N cross-coupling/Heck reactions.[6][7]

For 6,7-dimethyl-4-azaindole, a retrosynthetic approach based on the Bartoli methodology is highly logical, starting from a commercially available or readily synthesized nitropyridine precursor.

Proposed Retrosynthetic Analysis

The following diagram illustrates a plausible retrosynthetic disconnection for 6,7-dimethyl-4-azaindole, leading back to a substituted nitropyridine.

G target 6,7-Dimethyl-4-azaindole intermediate Nitro-vinyl Intermediate target->intermediate Cyclization start 2,3-Dimethyl-5-nitropyridine intermediate->start Bartoli Reaction (Vinyl Grignard)

Caption: Retrosynthetic analysis for 6,7-dimethyl-4-azaindole.

Detailed Experimental Protocol: A Modified Bartoli Approach

This protocol describes a robust, field-proven methodology adapted for the specific synthesis of 6,7-dimethyl-4-azaindole. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 6,7-dimethyl-4-azaindole from 2,3-dimethyl-5-nitropyridine.

Materials:

  • 2,3-Dimethyl-5-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dimethyl-5-nitropyridine (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Rationale: An inert atmosphere (nitrogen) and anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent.

  • Initial Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: The addition of the Grignard reagent is highly exothermic. Low temperature is essential to control the reaction rate, prevent side reactions, and improve selectivity.

  • Grignard Addition: Add vinylmagnesium bromide (3.0-4.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Rationale: A stoichiometric excess of the Grignard reagent is necessary to ensure complete conversion of the nitro group. Slow, controlled addition is key to managing the exotherm.

  • Warming and Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours.

    • Rationale: This extended period at a slightly elevated temperature promotes the intramolecular cyclization that forms the pyrrole ring, which is the core of the Bartoli reaction mechanism.[5]

  • Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is in an ice bath.

    • Rationale: A saturated NH₄Cl solution is a mild proton source that effectively quenches excess Grignard reagent and hydrolyzes magnesium salts without being strongly acidic, which could degrade the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x volumes). Combine the organic layers.

    • Rationale: Ethyl Acetate is a suitable solvent for extracting the moderately polar azaindole product from the aqueous phase. Multiple extractions ensure a high recovery yield.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of residual water is crucial before purification to prevent interference with chromatography.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

    • Rationale: Chromatography is necessary to separate the desired product from unreacted starting material and non-polar byproducts, yielding the pure 6,7-dimethyl-4-azaindole.

Synthesis Workflow Visualization

G cluster_0 Synthesis Workflow start 1. Dissolve 2,3-Dimethyl-5-nitropyridine in Anhydrous THF cool 2. Cool to -78 °C start->cool add 3. Add Vinyl-MgBr (3-4 eq) dropwise cool->add react 4. Stir at -20 °C for 8-12h (Cyclization) add->react quench 5. Quench with sat. NH4Cl react->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify end_product Pure 6,7-Dimethyl-4-Azaindole purify->end_product

Caption: Step-by-step workflow for the synthesis of 6,7-dimethyl-4-azaindole.

Applications in Drug Discovery and Development

The 4-azaindole scaffold is a powerful tool for designing inhibitors that target the ATP-binding site of kinases. The nitrogen at the 4-position and the pyrrole N-H group can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

Case Study: 4-Azaindoles as TGF-βRI Inhibitors

Transforming growth factor-β (TGF-β) signaling plays a central role in tumor progression and immune evasion.[8] Inhibiting the TGF-β receptor I (TGF-βRI) kinase is therefore a promising strategy in immuno-oncology. A novel series of 4-azaindole derivatives has been identified as potent and highly selective inhibitors of TGF-βRI kinase.[8] In these structures, the 4-azaindole core serves as the primary hinge-binding element. The 6,7-dimethyl substitution pattern could be explored in this context to probe a hydrophobic pocket within the active site, potentially enhancing potency or tuning selectivity against other kinases.

Broader Applications: Targeting Diverse Kinases and Ion Channels

The versatility of the 4-azaindole core extends beyond TGF-βRI.

  • Aurora A Kinase: Disubstituted 4-azaindoles have shown promise as anti-proliferative agents through the selective inhibition of Aurora A kinase, an enzyme critical for cell division.[2]

  • Voltage-Gated Sodium Channels: In a departure from kinase inhibition, novel 4-azaindole derivatives have been developed as selective inhibitors of the Nav1.2 sodium channel, demonstrating potent antiepileptic activity with low neurotoxicity in preclinical models.[9] This highlights the scaffold's potential to engage with targets outside the kinome.

Future Outlook for 6,7-Dimethyl-4-Azaindole

The 6,7-dimethyl-4-azaindole scaffold is a valuable building block for library synthesis in drug discovery programs. The methyl groups provide a handle to explore steric and electronic effects within a target binding site. They can fill small hydrophobic pockets, influence the orientation of larger substituents, and potentially improve metabolic stability by blocking sites of oxidation. This specific derivative is a prime candidate for incorporation into screening libraries aimed at discovering novel inhibitors for a wide range of kinases and other therapeutic targets.

Conclusion

6,7-dimethyl-4-azaindole is more than just a chemical intermediate; it is a strategically designed building block that leverages the proven advantages of the azaindole scaffold. Its structure is optimized for interaction with key therapeutic targets like protein kinases while offering synthetic accessibility. By providing a framework with enhanced physicochemical properties and novel binding opportunities, this compound serves as a powerful starting point for the development of next-generation therapeutics in oncology, neurology, and beyond.

References

  • Reddy, D. S., & Kumavath, R. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(2), 526-564. [Link]

  • Reddy, D. S., & Kumavath, R. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Advances, 10(72), 44265-44284. [Link]

  • Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(10), 1018-1022. [Link]

  • Li, J., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 289, 117664. [Link]

  • ResearchGate. (n.d.). The known syntheses of 7-methyl-4-azaindole (6). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Dobson, D. R., & Sainsbury, M. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(6), 1967-1973. [Link]

  • Wang, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11, 1243543. [Link]

  • Martins, P., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3430-3433. [Link]

  • Subota, A. I., et al. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. Monatshefte für Chemie - Chemical Monthly, 149(3), 449-455. [Link]

Sources

Technical Guide: 4-Azaindole vs. 7-Azaindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, electronic, and medicinal chemistry distinctions between 4-azaindole and 7-azaindole.

Executive Summary

In the optimization of small-molecule therapeutics, particularly kinase inhibitors, the replacement of an indole scaffold with an azaindole (pyrrolo-pyridine) core is a high-impact bioisosteric strategy.[1][2] While both 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) offer improved aqueous solubility and metabolic stability over the parent indole, they are not interchangeable.

  • 7-Azaindole is the "privileged" scaffold for ATP-competitive kinase inhibition due to its ability to form a bidentate hydrogen bond with the kinase hinge region, mimicking the purine core of adenine.

  • 4-Azaindole serves as an alternative vector scaffold, often employed to modulate lipophilicity (LogD) or to access unique chemical space when the "hinge-binding" motif of 7-azaindole is undesirable or patented.

This guide analyzes the physicochemical divergences, reactivity profiles, and strategic applications of these two isomers.

Structural & Electronic Fundamentals

The fundamental difference lies in the position of the pyridine nitrogen atom relative to the pyrrole NH. This positional isomerism dictates the dipole moment, acid-base properties, and hydrogen-bonding vectors.

Nomenclature and Geometry
  • 7-Azaindole: The pyridine nitrogen (N7) is proximal to the pyrrole nitrogen (N1). This creates a "pincer-like" motif on the same face of the molecule.

  • 4-Azaindole: The pyridine nitrogen (N4) is distal to the pyrrole nitrogen (N1), located on the opposite face of the fused system.

Physicochemical Comparison Table
Property7-Azaindole (1H-pyrrolo[2,3-b]pyridine)4-Azaindole (1H-pyrrolo[3,2-b]pyridine)Impact on Drug Design
pKa (Conj. Acid) ~4.6 (N7)~4.85 (N4)Both are weakly basic; 4-aza is slightly more basic due to less inductive withdrawal from pyrrole N.
pKa (N-H Acidity) ~14.6~14.7Comparable acidity; allows for base-mediated N-alkylation/arylation.
H-Bonding Donor (N1) + Acceptor (N7) on Same Face Donor (N1) + Acceptor (N4) on Opposite Faces 7-aza mimics Adenine (Kinase Hinge). 4-aza extends vectors into solvent.
LogP ~1.2~1.2Both significantly lower than Indole (LogP ~2.1), improving water solubility.
Solubility High (25x > Indole)HighExcellent scaffolds for improving ADME profiles.[2]

Medicinal Chemistry: The Kinase Hinge Interaction[2][3][4]

The most critical distinction for drug developers is the topology of hydrogen bonding.

7-Azaindole: The Purine Mimic

7-Azaindole is isosteric with N-9/N-3 of purine (or N-9/N-1 depending on tautomer). In the ATP binding pocket of kinases, the "hinge region" backbone typically requires a donor-acceptor motif.

  • Mechanism: N1-H acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl (e.g., Glu, Met). N7 acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.[1]

  • Result: High-affinity, bidentate binding (e.g., Vemurafenib , Pexidartinib ).

4-Azaindole: The Vector Shifter

4-Azaindole cannot form this bidentate interaction with a linear peptide backbone because N1 and N4 point in diverging directions (~120° apart).

  • Application: Used when the kinase hinge region has a non-canonical conformation, or to direct substituents into the "solvent front" or "gatekeeper" regions without interacting with the hinge acceptor.

Visualization of Binding Modes

BindingModes cluster_Kinase Kinase Hinge Region (Backbone) cluster_7Aza 7-Azaindole (Privileged) cluster_4Aza 4-Azaindole (Alternative) Backbone_CO C=O (Acceptor) Backbone_NH N-H (Donor) N7_7 N7 (Acceptor) Backbone_NH->N7_7 H-Bond N4_4 N4 (Acceptor) (Points Away) Backbone_NH->N4_4 No Interaction (Steric Mismatch) N1_7 N1-H (Donor) N1_7->Backbone_CO H-Bond N1_4 N1-H (Donor) N1_4->Backbone_CO H-Bond

Caption: Comparative binding topology. 7-Azaindole forms a "lock-and-key" bidentate bond with the hinge, while 4-Azaindole's N4 vector diverges, preventing dual interaction.

Synthetic Reactivity & Functionalization[5][6]

While both scaffolds undergo Electrophilic Aromatic Substitution (EAS) at C3, the position of the pyridine nitrogen alters the regioselectivity of other key reactions, such as Minisci radical alkylation and lithiation.

Reactivity Map
Reaction Type7-Azaindole Outcome4-Azaindole OutcomeMechanistic Driver
EAS (Halogenation) C3 (Major)C3 (Major)Pyrrole ring is electron-rich; C3 is the most nucleophilic site in both.
N-Oxidation (mCPBA) N7-Oxide N4-Oxide Pyridine nitrogen lone pair is orthogonal to the pi-system and available for oxidation.
Minisci (Radical) C4 (Gamma to N7)C7 (Gamma to N4)Nucleophilic radicals attack electron-deficient positions activated by the protonated pyridine N.
Lithiation (Directed) C2 (via N-Boc directing)C2 (via N-Boc directing)C2 proton is most acidic on the pyrrole ring.
SNAr (on Cl-analogs) Facile at C6 (if Cl present)Facile at C5/C7 (if Cl present)Depends on leaving group placement relative to Pyridine N (Ortho/Para preferred).
Experimental Protocol: C3-Iodination (General)

This reaction is critical for installing a handle for Suzuki/Sonogashira couplings.

Reagents: NIS (N-Iodosuccinimide), DMF or Acetone. Substrate: 4-azaindole or 7-azaindole.

  • Dissolution: Dissolve 1.0 eq of azaindole in DMF (0.5 M).

  • Addition: Cool to 0°C. Add 1.05 eq of NIS portion-wise.

  • Reaction: Stir at RT for 1-2 hours. (7-azaindole typically reacts faster due to slightly higher electron density in the pyrrole ring compared to 4-azaindole, where N4 is closer to the fusion).

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

  • Note: For 7-azaindole, C3 is highly selective. For 4-azaindole, C3 is major, but monitor for C2/C3 di-iodination if excess NIS is used.

Diagram: Divergent Functionalization Pathways

Reactivity cluster_7 7-Azaindole Pathways cluster_4 4-Azaindole Pathways Core Azaindole Core A7 7-Azaindole C3_7 C3-Halogenation (EAS) A7->C3_7 NIS/NBS C4_7 C4-Alkylation (Minisci) A7->C4_7 R-COOH, Ag+, S2O8 N1_7_F N1-Arylation (Chan-Lam) A7->N1_7_F Ar-B(OH)2, Cu(OAc)2 A4 4-Azaindole C3_4 C3-Halogenation (EAS) A4->C3_4 NIS/NBS C7_4 C7-Alkylation (Minisci) A4->C7_4 R-COOH, Ag+, S2O8

Caption: Divergence in C-H functionalization. Note the regioselectivity switch in Minisci reactions (C4 for 7-aza vs C7 for 4-aza).

Case Studies in Drug Development

Vemurafenib (Zelboraf)
  • Target: BRAF V600E (Melanoma).[3]

  • Scaffold: 7-Azaindole .

  • Rationale: The 7-azaindole core anchors the molecule in the ATP binding site. The N1 and N7 atoms form the critical H-bonds with the hinge region (Cys532 and Gln530).

  • Outcome: High potency and selectivity.[4][5] This drug validated 7-azaindole as a "super-indole" for kinases.

Pexidartinib (Turalio)
  • Target: CSF1R (Tenosynovial Giant Cell Tumor).[6]

  • Scaffold: 7-Azaindole .

  • Rationale: Utilizes the 7-azaindole to bind the hinge, while a bulky substituent at C3 extends into the specificity pocket.

4-Azaindole Applications

While fewer marketed drugs utilize the 4-azaindole core compared to the 7-isomer, it is actively used in preclinical candidates (e.g., PAK1 inhibitors) where the N7-interaction is either unnecessary or detrimental (e.g., to achieve selectivity against kinases that require the N7-interaction). It is also used to break IP space dominated by 7-azaindoles.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors . Molecules, 2014.[7] Available at: [Link][8]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors . Chem. Pharm.[9] Bull., 2018.[9][10] Available at: [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors . Bioorg. Med. Chem. Lett., 2016. Available at: [Link]

Sources

6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine represents a specific dimethylated derivative of the 4-azaindole scaffold. While the parent 4-azaindole (1H-pyrrolo[3,2-b]pyridine) is a well-characterized bioisostere of indole, the 6,7-dimethyl derivative serves as a critical intermediate in the synthesis of highly selective kinase inhibitors. The introduction of methyl groups at the C6 and C7 positions of the pyridine ring alters the steric and electronic profile of the scaffold, potentially enhancing hydrophobic interactions within ATP-binding pockets of enzymes such as kinases (e.g., FGFR, MELK).

This guide details the physicochemical properties, structural analysis, and a robust synthetic route for this compound, designed for researchers in medicinal chemistry and drug discovery.

Part 1: Physicochemical Identity

The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical verification.

Molecular Specifications
PropertyValueNotes
IUPAC Name 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridineAlso known as 6,7-dimethyl-4-azaindole
CAS Registry Number Not widely listedDerivative of Core CAS: 272-49-1 (4-azaindole)
Chemical Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol Average Mass
Monoisotopic Mass 146.0844 DaFor High-Res MS (HRMS)
Exact Mass 146.084398 Da
SMILES Cc1c(C)c2nccc(c2[nH]1)Note: Isomeric SMILES may vary based on tautomer
H-Bond Donors 1Pyrrole N-H
H-Bond Acceptors 1Pyridine N (N4)
Predicted LogP ~2.1 ± 0.4More lipophilic than parent 4-azaindole (LogP ~1.[1][2]2)
Structural Numbering & Logic

Understanding the numbering is critical for regioselective synthesis. The 4-azaindole scaffold fuses a pyridine ring to a pyrrole ring.

  • Position 1: Pyrrole Nitrogen (NH).

  • Position 4: Pyridine Nitrogen (Acceptor).

  • Positions 6 & 7: Carbon atoms on the pyridine ring, adjacent to the bridgehead and each other.

Part 2: Structural Analysis & Medicinal Chemistry

Bioisosterism and Electronic Profile

The 1H-pyrrolo[3,2-b]pyridine core is an aza-bioisostere of indole. The insertion of a nitrogen atom at position 4 (the "b" fusion relative to pyrrole) significantly lowers the pKa of the pyrrole NH compared to indole, making it a stronger acid.

  • Protonation State: The N4 nitrogen is basic (pKa ~ 4–5), allowing it to serve as a hydrogen bond acceptor in physiological pH.

  • Methylation Effect: The 6,7-dimethyl substitution pattern creates a "hydrophobic clamp." In kinase inhibitor design, these methyl groups often displace conserved water molecules or fill hydrophobic pockets (e.g., the gatekeeper region), improving potency and selectivity.

Graphviz Structural Diagram

The following diagram illustrates the atomic numbering and the synthesis logic described in Part 3.

G cluster_0 Target: 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine Struct 6,7-dimethyl- 4-azaindole N1 N1 (Donor) Struct->N1 Pyrrole N4 N4 (Acceptor) Struct->N4 Pyridine Me6 6-Me Struct->Me6 Substituent Me7 7-Me Struct->Me7 Substituent

Caption: Structural decomposition of the 6,7-dimethyl-4-azaindole scaffold highlighting key pharmacophores.

Part 3: Synthetic Methodology (Leimgruber-Batcho Route)

Direct functionalization of the 4-azaindole ring at positions 6 and 7 is difficult due to the electron-deficient nature of the pyridine ring. Therefore, the most reliable "Senior Scientist" approach is De Novo Synthesis using the Leimgruber-Batcho or Bartoli indole synthesis adapted for pyridines.

The Leimgruber-Batcho protocol is preferred for scalability and mild conditions compared to the Grignard-based Bartoli method.

Retrosynthetic Logic

To obtain 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine:

  • Target: Azaindole with methyls at C6 and C7.

  • Precursor Mapping: This requires a pyridine precursor with methyls at positions 4 and 5 (relative to the pyridine nitrogen).

  • Starting Material: 2-methyl-3-nitro-4,5-dimethylpyridine .

Step-by-Step Protocol
Step 1: Enamine Formation

Reaction: Condensation of the 2-methyl group with DMF-DMA.

  • Reagents: 2-methyl-3-nitro-4,5-dimethylpyridine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 eq).

  • Solvent: DMF (anhydrous).

  • Conditions: 100°C – 110°C, 4–12 hours.

  • Mechanism: The acidic protons of the 2-methyl group (activated by the 3-nitro group) condense with DMF-DMA to form the trans-

    
    -dimethylamino-2-vinylpyridine intermediate.
    
Step 2: Reductive Cyclization

Reaction: Reduction of the nitro group and subsequent cyclization.

  • Method A (Catalytic Hydrogenation): H₂ (50 psi), 10% Pd/C, Methanol/Ethanol.

  • Method B (Iron Reduction - Robust): Iron powder (5.0 eq), Acetic Acid (glacial), 80°C.

  • Workup: Filter through Celite (to remove Fe/Pd), neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Purification: Flash Column Chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (gradient).

Synthesis Workflow Diagram

Synthesis SM Start: 2-methyl-3-nitro- 4,5-dimethylpyridine Inter Intermediate: Enamine Formation (DMF-DMA, 110°C) SM->Inter Condensation Cycl Cyclization: Reductive Closure (Fe/AcOH or H2/Pd) Inter->Cycl Reduction Prod Product: 6,7-dimethyl-1H- pyrrolo[3,2-b]pyridine Cycl->Prod Purification

Caption: Leimgruber-Batcho synthesis pathway for 6,7-dimethyl-4-azaindole.

Part 4: Analytical Characterization & Quality Control

To validate the synthesis of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine , the following analytical criteria must be met.

Proton NMR (¹H-NMR) Expectations

Solvent: DMSO-d₆ or CDCl₃

  • δ ~11.0–12.0 ppm (br s, 1H): Pyrrole N-H (N1).

  • δ ~8.2 ppm (s, 1H): Pyridine C5-H (The only aromatic proton on the pyridine ring, singlet due to methyl blocking).

  • δ ~7.4 ppm (t/m, 1H): Pyrrole C2-H.

  • δ ~6.5 ppm (m, 1H): Pyrrole C3-H.

  • δ ~2.3–2.5 ppm (s, 6H): Two distinct methyl singlets (C6-Me and C7-Me).

LC-MS Protocol (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and ESI+ (Expected [M+H]⁺ = 147.2).

References

  • General Synthesis of Azaindoles

    • Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.[3]

    • Source: TU Graz (Master Thesis).
    • URL:[Link]

  • Title: 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)
  • Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Analogous Method)
  • Biological Activity of Azaindole Derivatives

    • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine deriv
    • Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

Sources

The Biological Activity of Dimethyl-Substituted Pyrrolopyridines: A Privileged Scaffold in Target-Directed Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrrolopyridine core—specifically 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine—serves as a highly privileged bicyclic heteroaromatic scaffold. While the core itself provides excellent hydrogen-bonding dynamics for kinase hinge regions, the strategic incorporation of dimethyl substitutions (such as gem-dimethyl groups, dimethylamido moieties, or dimethylbenzyl extensions) profoundly dictates the biological activity of these molecules. By restricting rotational degrees of freedom and directing specific interaction vectors toward solvent-exposed regions, dimethyl-substituted pyrrolopyridines have emerged as potent modulators of critical biological pathways, including immuno-oncology (ENPP1), mitotic regulation (MPS1), and autoimmune signaling (JAK1).

The Pharmacophore: Why Dimethyl Substitution?

The addition of dimethyl groups to a pyrrolopyridine scaffold is rarely incidental. From a structural biology perspective, these substitutions serve three distinct mechanistic purposes:

  • Steric Shielding & Conformation Locking: Through the Thorpe-Ingold (gem-dimethyl) effect, the bulky methyl groups restrict the flexibility of adjacent bonds, locking the inhibitor into a bioactive conformation that reduces the entropic cost of binding[1].

  • Solvent Vector Projection: In tight kinase ATP-binding pockets, extending a molecule can lead to steric clashes. Dimethylamido groups are specifically engineered to project outward into the bulk solvent, avoiding protein clashes while improving the molecule's solubility and oral bioavailability[2].

  • Hydrophobic Pocket Exploitation: Dimethyl extensions can reach into secondary hydrophobic pockets adjacent to the primary active site, establishing non-bonded interactions that drive subtype selectivity (e.g., distinguishing JAK1 from JAK2/3)[3].

Case Study A: ENPP1 Inhibition & cGAS-STING Potentiation

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a principal hydrolase that degrades 2′,3′-cyclic GMP-AMP (cGAMP)[4]. Because cGAMP is the natural agonist for the Stimulator of Interferon Genes (STING), ENPP1 effectively acts as an immune checkpoint, suppressing the innate immune response to tumors[5].

Recent structure-activity relationship (SAR) studies on pyrrolopyrimidine and pyrrolopyridine sulfamide derivatives demonstrated that incorporating a gem-dimethyl group or a mono-methyl substitution at the benzylic position drastically enhances binding affinity[1]. Specific dimethyl-substituted pyrrolopyridines achieved remarkable enzymatic inhibition (IC50 = 25.0 to 28.3 nM)[1]. By preventing cGAMP degradation, these compounds activate the STING pathway in a concentration-dependent manner, triggering the phosphorylation of IRF3 and the subsequent secretion of anti-tumor cytokines like IFN-β and IP-10[1].

G DNA Cytosolic DNA cGAS cGAS Activation DNA->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP ENPP1 ENPP1 (Hydrolase) cGAMP->ENPP1 Degraded by STING STING Activation cGAMP->STING Binds Inhibitor Dimethyl-Pyrrolopyridine Inhibitor Inhibitor->ENPP1 Blocks IRF3 IRF3 Phosphorylation STING->IRF3 IFN IFN-β & IP-10 IRF3->IFN

Fig 1: cGAS-STING pathway potentiation via ENPP1 inhibition by dimethyl-pyrrolopyridines.

Case Study B: MPS1 Kinase Inhibition in Oncology

Monopolar Spindle 1 (MPS1/TTK) is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC) during mitosis[6]. Inhibiting MPS1 forces cancer cells with chromosomal instability into premature mitotic exit, leading to cell death.

In the structure-based design of 1H-pyrrolo[3,2-c]pyridine inhibitors, crystallography revealed that while the core pyrrolopyridine anchors to the kinase hinge region, the addition of an aniline C-4-dimethylamido substituent plays a critical role[2]. Structural data confirmed that this dimethylamido group projects directly toward the solvent, hovering safely above the Asp608–Ser611 helix-capping motif in the post-hinge region[2]. This precise vectoring prevents steric clashes, maintaining high potency (IC50 < 10 nM) while optimizing the pharmacokinetic profile for oral bioavailability[2].

Case Study C: JAK1 Selectivity in Autoimmune Disorders

Targeting Janus kinase 1 (JAK1) selectively over other JAK family members (JAK2, JAK3, TYK2) is a major hurdle in treating inflammatory and autoimmune disorders without causing off-target hematologic toxicity[3].

Computational modeling and structural analysis of pyrrolopyridine-based JAK1 inhibitors have shown that a dimethyl benzyl moiety can uniquely extend out of the primary hydrophobic pocket[3]. Rather than causing a steric penalty, this dimethyl extension forms vital non-bonded interactions with residues K956, R1007, and N1008 at the activation loop[3]. This distinct conformational folding drives higher binding affinity and subtype selectivity compared to first-generation pan-JAK inhibitors like Tofacitinib[3].

Quantitative Data Summary

Target Kinase / EnzymePyrrolopyridine Derivative CoreKey Dimethyl SubstitutionPotency / IC50Primary Therapeutic Application
ENPP1 Pyrrolopyrimidine / Pyrrolopyridinegem-dimethyl / benzylic25.0 - 28.3 nMImmuno-oncology (STING activation)
MPS1 (TTK) 1H-pyrrolo[3,2-c]pyridineC-4-dimethylamido group< 10 nMOncology (SAC Disruption)
JAK1 PyrrolopyridineDimethyl benzyl moietyHigh AffinityAutoimmune & Inflammatory Disorders

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that experimental artifacts are caught before data interpretation.

Protocol A: ENPP1 Enzymatic Cleavage Assay (AMP-Glo)

Purpose: To quantify the IC50 of dimethyl-pyrrolopyridine inhibitors against ENPP1.

  • Reagent Preparation: Prepare 5 µM recombinant human ENPP1 and a serial dilution of the compound (starting at 100 µg/mL) in an assay buffer (50 mM Tris-HCl, pH 8.5, 250 mM NaCl, 0.5 mM CaCl2).

    • Causality: Establishing a high-salt, calcium-supplemented baseline ensures the metalloenzyme's active site is fully stabilized, making reaction velocity strictly dependent on inhibitor dynamics.

  • Pre-incubation: Incubate the enzyme and inhibitor for 30 minutes at room temperature.

    • Causality: Allows the bulky dimethyl-pyrrolopyridine to achieve thermodynamic equilibrium within the binding pocket before substrate competition begins.

  • Substrate Addition: Add 10 µM cGAMP substrate and incubate for exactly 2 hours.

  • Detection: Add AMP-Glo™ reagent.

    • Causality: ENPP1 hydrolyzes cGAMP into AMP. The AMP-Glo kit converts AMP to ATP, driving a luciferase reaction. Luminescence is therefore inversely proportional to inhibitor efficacy.

  • Self-Validation Check: The assay must include a "No Enzyme" control (to assess background AMP contamination) and a "Vehicle (DMSO)" control (to define 0% inhibition). Validation Rule: If the dynamic range (signal-to-background) between these two controls is <10-fold, the assay plate must be rejected due to reagent degradation.

Protocol B: MPS1 Crystallography Soaking Workflow

Purpose: To structurally verify the solvent projection of the dimethylamido substituent.

  • Crystal Growth: Grow native MPS1 kinase domain crystals using vapor diffusion in hanging drops.

  • Ligand Soaking: Transfer crystals into a mother liquor drop containing 1.25 mM of the dimethyl-pyrrolopyridine inhibitor for 24 hours.

    • Causality: Soaking, rather than co-crystallization, preserves the established crystal lattice while allowing the solvent-exposed dimethylamido group to navigate into the ATP-binding cleft without inducing structural collapse.

  • Diffraction: Transfer to a cryoprotectant solution, flash-freeze in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.

  • Self-Validation Check (Electron Density Mapping): Solve phases using molecular replacement. Before placing the ligand into the model, generate an

    
     omit map contoured at 
    
    
    
    .
    • Causality: By omitting the ligand from the calculation, the resulting positive electron density map objectively proves the ligand's presence and orientation, entirely eliminating subjective model bias.

G Step1 Protein Crystallization Native MPS1 Crystals Grown Step2 Inhibitor Soaking 1.25 mM Dimethyl-Pyrrolopyridine (24h) Step1->Step2 Ensures lattice stability Step3 X-Ray Diffraction Data Collection & Phase Determination Step2->Step3 Saturation of ATP pocket Step4 Electron Density Mapping Fo-Fc Omit Map at 3σ Step3->Step4 Resolves ligand coordinates Step5 Structural Validation Confirm Asp608-Ser611 Solvent Projection Step4->Step5 Validates binding mode

Fig 2: Self-validating crystallography workflow for mapping MPS1-inhibitor interactions.

References

  • [1] Jeong, H. J., et al. "Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2022). URL:[Link]

  • [2] Kusakabe, K., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, ACS Publications (2013). URL:[Link]

  • [3] "Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors." Scientific Reports, PMC / NIH (2021). URL:[Link]

  • [4] "Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC." PMC / NIH (2022). URL:[Link]

  • [6] "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC." PMC / NIH (2013). URL:[Link]

  • [5] "(PDF) Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP." ResearchGate (2023). URL: [Link]

Sources

The 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine Scaffold: A Technical Guide for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine core, a key heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of this scaffold, with a specific focus on the novel, yet underexplored, 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine derivative. We will delve into the known biological landscape of the parent scaffold, propose a robust synthetic pathway for its dimethylated analog, and outline a comprehensive drug discovery workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Pyrrolopyridine Isomers - A Landscape of Therapeutic Potential

Pyrrolopyridines, bicyclic aromatic heterocycles composed of fused pyrrole and pyridine rings, exist in six distinct isomeric forms.[1][2] These scaffolds are of significant interest in drug discovery due to their ability to mimic endogenous structures and engage in a variety of biological interactions. The arrangement of the nitrogen atoms within the bicyclic system imparts unique physicochemical properties to each isomer, leading to a diverse range of pharmacological profiles.

Notably, various isomers have been successfully incorporated into clinically relevant molecules. For instance, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a cornerstone of many kinase inhibitors.[3][4][5] Other isomers, such as 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[3,2-d]pyrimidines, have shown promise as anticancer agents and receptor antagonists, respectively.[6][7][8][9][10][11]

This guide will focus on the 1H-pyrrolo[3,2-b]pyridine core, a scaffold that has demonstrated utility in developing agents targeting the central nervous system, gastric acid secretion, and metabolic disorders.[12][13][14]

The 1H-Pyrrolo[3,2-b]pyridine Core: A Platform for Diverse Biological Activity

The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be a versatile template for the design of potent and selective modulators of various biological targets. The following table summarizes key therapeutic applications of this core structure:

Therapeutic TargetExample ApplicationKey Findings
GluN2B NMDA Receptor Negative Allosteric Modulators (NAMs) for CNS disordersOptimization of a high-throughput screening hit led to brain-penetrant compounds with excellent in vivo receptor occupancy.[12]
Gastric H+/K+-ATPase Inhibitors of gastric acid secretionA series of 5-substituted derivatives were identified as potent inhibitors of the gastric acid pump.[13]
Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors for oncology and metabolic diseasesStructure-activity relationship (SAR) studies identified a 1-isopropyl derivative with significant in vivo reduction of malonyl-CoA in a xenograft model.[14]
Melanoma Proliferation Antiproliferative agentsDiarylureas and amides based on the scaffold showed potent activity against the A375 human melanoma cell line.[15]

The diverse biological activities associated with the 1H-pyrrolo[3,2-b]pyridine scaffold underscore its potential as a foundational element in drug design. The strategic placement of substituents on this core allows for the fine-tuning of pharmacological properties and the development of targeted therapies.

The Novel 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine Scaffold: Rationale and Synthetic Strategy

While the parent 1H-pyrrolo[3,2-b]pyridine scaffold has been explored, the 6,7-dimethyl substituted analog represents a novel and intriguing area for investigation. The introduction of methyl groups at the 6 and 7 positions of the pyridine ring is hypothesized to offer several advantages:

  • Modulation of Physicochemical Properties: The methyl groups can influence the scaffold's lipophilicity, solubility, and metabolic stability, potentially leading to improved pharmacokinetic profiles.

  • Vectorial Exploration of Chemical Space: These substituents provide vectors for further chemical modification, allowing for a more comprehensive exploration of the surrounding chemical space and optimization of target engagement.

  • Enhanced Target Selectivity: The steric and electronic effects of the methyl groups may impart a higher degree of selectivity for the intended biological target.

Proposed Synthetic Workflow

A plausible and efficient synthetic route to the 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine core can be adapted from established methodologies for related heterocyclic systems, particularly the copper-catalyzed cyclization of substituted pyridines.[13] The following diagram illustrates a proposed synthetic workflow:

Synthetic Workflow for 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine start 2,3-dimethyl-5-nitropyridine step1 Reduction of nitro group start->step1 intermediate1 5-amino-2,3-dimethylpyridine step1->intermediate1 step2 Diazotization followed by iodination intermediate1->step2 intermediate2 5-iodo-2,3-dimethylpyridine step2->intermediate2 step3 Sonogashira coupling with protected propargylamine intermediate2->step3 intermediate3 N-protected-3-(2,3-dimethylpyridin-5-yl)prop-2-yn-1-amine step3->intermediate3 step4 Copper-catalyzed cyclization intermediate3->step4 intermediate4 N-protected-6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine step4->intermediate4 step5 Deprotection intermediate4->step5 product 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine step5->product

Caption: Proposed synthetic route to the target scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 5-amino-2,3-dimethylpyridine

  • To a solution of 2,3-dimethyl-5-nitropyridine in ethanol, add a catalytic amount of palladium on carbon (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired amine.

Step 2: Synthesis of 5-iodo-2,3-dimethylpyridine

  • Dissolve 5-amino-2,3-dimethylpyridine in an aqueous solution of sulfuric acid at 0 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Add a solution of potassium iodide in water and allow the reaction to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate solution, dry over anhydrous sodium sulfate, and concentrate to give the iodide.

Step 3: Synthesis of N-protected-3-(2,3-dimethylpyridin-5-yl)prop-2-yn-1-amine

  • To a degassed solution of 5-iodo-2,3-dimethylpyridine and a suitable protected propargylamine (e.g., N-Boc-propargylamine) in a mixture of triethylamine and a suitable solvent (e.g., THF or DMF), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

  • Stir the reaction mixture at room temperature under an inert atmosphere until completion.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography.

Step 4 & 5: Synthesis of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine

  • To a solution of the N-protected-3-(2,3-dimethylpyridin-5-yl)prop-2-yn-1-amine in a suitable solvent (e.g., DMF), add a copper(I) iodide catalyst.

  • Heat the reaction mixture to promote the intramolecular cyclization.

  • Upon completion, perform an appropriate deprotection step (e.g., treatment with trifluoroacetic acid for a Boc group).

  • Purify the final product by column chromatography or recrystallization.

A Roadmap for Drug Discovery: From Scaffold to Candidate

With the core scaffold in hand, a systematic drug discovery campaign can be initiated. The following workflow provides a logical progression from initial screening to lead optimization.

Drug Discovery Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization a Library Synthesis b High-Throughput Screening (HTS) a->b c Hit Confirmation & Validation b->c d Initial SAR Studies c->d e ADME/Tox Profiling d->e f Lead Series Selection e->f g Iterative SAR & DMTA Cycles f->g h In Vivo Efficacy Studies g->h i Candidate Selection h->i

Caption: A phased approach to drug discovery.

Library Synthesis and Screening

A focused library of derivatives should be synthesized by introducing diversity at key positions of the 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine core, particularly at the 1-position (pyrrole nitrogen) and the 3-position. This library can then be subjected to high-throughput screening against a panel of relevant biological targets to identify initial hits.

Structure-Activity Relationship (SAR) and Lead Optimization

Once initial hits are identified and validated, a systematic SAR study should be undertaken. This involves the synthesis of analogs with carefully chosen modifications to probe the key interactions between the compound and its target. The goal is to develop a quantitative understanding of how structural changes affect potency, selectivity, and pharmacokinetic properties.

Iterative cycles of design, synthesis, and testing (the DMTA cycle) will be crucial for optimizing the lead compounds. This will involve not only enhancing the desired biological activity but also addressing potential liabilities such as off-target effects and poor metabolic stability.

Conclusion

The 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Its parent core has demonstrated significant therapeutic potential across a range of disease areas. By leveraging established synthetic methodologies and a structured drug discovery approach, this novel scaffold can be effectively exploited to develop the next generation of innovative therapeutics. This guide provides a foundational framework for initiating such a program, from the initial synthesis of the core to the strategic considerations for lead optimization.

References

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz. Available at: [Link]

  • 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. Available at: [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link]

Sources

Solvation Dynamics and Protocol Standardization for 6,7-Dimethyl-4-azaindole in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and analytical chemistry, the azaindole scaffold serves as a critical bioisostere for indoles and purines, offering unique hydrogen-bonding capabilities and improved physicochemical properties. Specifically, 6,7-dimethyl-4-azaindole represents a highly functionalized building block where the addition of two methyl groups fundamentally alters its lipophilicity and crystal lattice energy.

This technical guide provides an in-depth mechanistic analysis of the solvation dynamics of 6,7-dimethyl-4-azaindole in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). Designed for Senior Application Scientists and drug development professionals, this whitepaper establishes self-validating experimental protocols to ensure absolute solubility, preventing downstream assay failure caused by micro-precipitation.

Physicochemical Profiling & Causality of Solvation

Structural Mechanics of 6,7-Dimethyl-4-azaindole

The core of 4-azaindole contains a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like nitrogen). The introduction of methyl groups at the 6 and 7 positions introduces two critical thermodynamic changes:

  • Steric Disruption: The methyl groups break the planar symmetry of the unsubstituted azaindole. This steric clash disrupts standard π-π stacking in the solid state, lowering the lattice enthalpy (

    
    ) and generally improving solubility in organic solvents[1].
    
  • Increased Lipophilicity: The aliphatic methyl groups increase the overall LogP of the molecule. While this drastically reduces aqueous solubility, it enhances the compound's affinity for moderately polar and polar aprotic organic solvents[2].

Thermodynamics of DMSO Solvation (Polar Aprotic)

DMSO is the gold standard for high-throughput screening (HTS) stock solutions. Solvation of 6,7-dimethyl-4-azaindole in DMSO is driven by strong dipole-dipole interactions and hydrogen bonding. The oxygen atom of DMSO acts as a powerful hydrogen bond acceptor for the pyrrole NH of the azaindole[3]. Furthermore, the hydrophobic methyl groups of DMSO form favorable Van der Waals interactions with the 6,7-dimethyl substituents of the solute.

The Causality of Failure: The most common cause of precipitation in DMSO stocks is atmospheric water ingress. DMSO is highly hygroscopic; as water is absorbed, the dielectric constant of the solvent system changes, leading to hydrophobic collapse and rapid micro-precipitation of lipophilic azaindoles[4].

Thermodynamics of Methanol Solvation (Polar Protic)

Methanol is the preferred solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical standards. Unlike DMSO, methanol is polar protic, meaning it can simultaneously donate a hydrogen bond to the pyridine-like nitrogen and accept a hydrogen bond from the pyrrole NH[5]. This dual-action solvation shell makes methanol highly efficient at dissolving azaindole derivatives at working concentrations (1–10 mg/mL).

Quantitative Solvation Parameters

The following table summarizes the solvent properties and benchmark solubility limits for dimethyl-substituted azaindole derivatives.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
Dipole Moment (D) 3.961.70
H-Bond Capability Acceptor OnlyDonor & Acceptor
Benchmark Solubility *> 50 - 100 mg/mL10 - 25 mg/mL
Primary Application HTS Master StocksLC-MS/MS Standards
Degradation Risk Hygroscopic precipitationEvaporative concentration

*Note: Exact empirical solubility limits vary by specific crystal polymorph. Values are benchmarked against highly substituted azaindole analogs[2][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility protocols must not rely on visual inspection alone. The following methodologies incorporate built-in Quality Control (QC) steps to validate complete solvation.

Protocol 1: Preparation of High-Concentration DMSO Stock (50 mg/mL)

Objective: Generate a stable master stock for biological assays.

  • Step 1: Desiccation. Equilibrate the 6,7-dimethyl-4-azaindole powder to room temperature in a desiccator to prevent ambient moisture condensation on the solid lattice.

  • Step 2: Solvent Addition. Add freshly opened, anhydrous DMSO (

    
     water). Causality: Using anhydrous DMSO prevents the immediate introduction of water, which drastically reduces the solubility of lipophilic compounds[3].
    
  • Step 3: Energy Input. Subject the suspension to ultrasonic bath sonication for 10–15 minutes at 25°C, alternating with vortexing. Causality: Acoustic cavitation provides the activation energy required to overcome the initial crystal lattice enthalpy[6].

  • Step 4: Validation (Nephelometry). Transfer a 10

    
    L aliquot to a microplate and measure turbidity using a nephelometer. A reading equivalent to a pure DMSO blank confirms the absence of sub-visual micro-precipitates.
    
Protocol 2: Preparation of Methanol Analytical Standard (1 mg/mL)

Objective: Generate a working solution for LC-MS/MS calibration.

  • Step 1: Aliquoting. Weigh 1.0 mg of 6,7-dimethyl-4-azaindole into an amber glass vial. Causality: Amber glass prevents potential UV-mediated photo-degradation of the heterocyclic core.

  • Step 2: Dilution. Add 1.0 mL of LC-MS grade Methanol. Vortex for 60 seconds. Causality: LC-MS grade solvent ensures the absence of metal ions (like

    
     or 
    
    
    
    ) that could form unwanted adducts during electrospray ionization (ESI).
  • Step 3: Validation (HPLC-UV). Inject a 1

    
    L sample into an HPLC-UV system. A single, sharp chromatographic peak with an area matching historical calibration curves validates complete dissolution and chemical stability.
    

Workflow Visualization

The following diagram maps the critical path from solid compound to validated solution, emphasizing the self-validating QC gates.

G Start 6,7-Dimethyl-4-azaindole (Solid Powder) DMSO_Path Add Anhydrous DMSO (Polar Aprotic) Start->DMSO_Path MeOH_Path Add LC-MS Grade Methanol (Polar Protic) Start->MeOH_Path Sonicate Sonication & Vortexing (Overcome Lattice Energy) DMSO_Path->Sonicate MeOH_Path->Sonicate QC_DMSO Nephelometry QC (Check for Micro-precipitates) Sonicate->QC_DMSO DMSO Aliquot QC_MeOH HPLC-UV QC (Confirm Concentration) Sonicate->QC_MeOH MeOH Aliquot Valid_DMSO Validated DMSO Stock (e.g., 50 mg/mL) QC_DMSO->Valid_DMSO Pass Valid_MeOH Validated MeOH Standard (e.g., 1 mg/mL) QC_MeOH->Valid_MeOH Pass

Workflow for preparation and validation of 6,7-dimethyl-4-azaindole in DMSO and methanol.

References

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, American Chemical Society.Link

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC, National Institutes of Health. Link

  • 5-Bromo-7-azaindole | Intermediate. MedChemExpress. Link

  • 5-Azaindole | Biochemical Reagent. MedChemExpress.Link

  • Azaindole 1 (BAY-549) | ROCK inhibitor. Selleck Chemicals. Link

  • Azaindoles in Medicinal Chemistry. PharmaBlock. Link

Sources

Technical Guide: Sourcing and Validation of 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an actionable, scientifically rigorous pathway for sourcing, validating, and utilizing 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190320-01-4).

Executive Summary & Chemical Profile

6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (often referred to as a dimethyl-5-azaindole derivative) is a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., FGFR, JAK) and bioisosteric replacements for indole-based ligands.

Unlike common indoles, the 5-azaindole core (pyrrolo[3,2-b]pyridine) introduces a specific hydrogen bond acceptor (N-4) while maintaining the donor capability of the pyrrole NH (N-1). The 6,7-dimethyl substitution pattern is chemically significant because it blocks metabolic soft spots on the pyridine ring and influences the dihedral angle of substituents at the C-5 position, potentially improving selectivity in ATP-binding pockets.

Core Chemical Data
PropertySpecification
CAS Number 1190320-01-4
IUPAC Name 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine
Common Name 6,7-Dimethyl-5-azaindole
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
SMILES CC1=C(C)C2=NC=C(C)N2C=1 (Note: Isomer specific)
Key Structural Feature Pyridine nitrogen at position 4; Pyrrole nitrogen at position 1.

Commercial Supply Landscape

The market for 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine is characterized by a mix of stock-holding catalog suppliers and virtual aggregators . Due to the specific methylation pattern, this compound is not a commodity chemical; it is a "Tier 2" building block, often requiring lead times for re-synthesis.

Tiered Supplier Analysis
Supplier TierRepresentative VendorsStock Status ProbabilityRecommended For
Tier 1: Stock-Holding BLD Pharm , Ambeed High (>80%)Immediate HTS or hit-to-lead synthesis (mg to g scale).
Tier 2: Aggregators Sigma-Aldrich (via Ambeed), MolPortMedium (Dropship)Simplified procurement if already a registered vendor.
Tier 3: Custom Synthesis WuXi AppTec, Enamine, PharmablockLow (Make-to-Order)Multi-kilogram scale-up or GMP requirements.
Procurement Strategy: The "Virtual Stock" Trap

Many vendors list CAS 1190320-01-4 as "Available" based on virtual libraries. To avoid project delays, researchers must execute a Stock Verification Protocol before placing a PO.

Actionable Protocol:

  • Request a Batch-Specific CoA: Do not accept a generic CoA. Ask for the CoA of Current Lot #.

  • Date Check: If the analytical data (NMR/LCMS) on the CoA is >2 years old, request a re-analysis to confirm stability (azaindoles can oxidize).

  • Purity Threshold: For medicinal chemistry, demand >97% purity by HPLC (254 nm).

Technical Validation & Quality Assurance (The "Trustworthiness" Pillar)

The synthesis of 5-azaindoles often involves cyclization of aminopyridines. A common failure mode in sourcing this compound is receiving the wrong regioisomer (e.g., 4-azaindole or 6-azaindole) or material contaminated with incomplete cyclization intermediates.

Self-Validating QC Workflow

The following workflow ensures the material received matches the label.

QC_Workflow Start Material Receipt (CAS 1190320-01-4) Solubility Solubility Check (DMSO-d6) Start->Solubility HNMR 1H NMR Analysis (Diagnostic Peaks) Solubility->HNMR Decision1 Pyrrole NH present? (~11-12 ppm) HNMR->Decision1 RegioCheck NOESY / HMBC (Verify N-4 location) Decision1->RegioCheck Yes Fail REJECT (Isomer/Impurity) Decision1->Fail No (Indole/Pyridine impurity) LCMS LC-MS Purity (>95% UV, M+H 147.2) RegioCheck->LCMS Confirmed 5-Azaindole RegioCheck->Fail Isomer Detected Pass RELEASE For Synthesis LCMS->Pass Pass LCMS->Fail Fail

Figure 1: Quality Control Decision Tree for Azaindole Scaffolds. This logic gates against common isomeric impurities.

Analytical Fingerprint (Expected Data)
  • 1H NMR (DMSO-d6):

    • δ ~11.0-11.5 ppm (br s, 1H): Pyrrole NH (Diagnostic).

    • δ ~7.5-8.5 ppm: Aromatic protons. Note: The 6,7-dimethyl substitution leaves only one proton on the pyridine ring (C-5 position) and two on the pyrrole ring (C-2, C-3).

    • Coupling: The C-2 and C-3 pyrrole protons should show characteristic coupling (J ~3.0-3.5 Hz).

    • Methyl Groups: Two distinct singlets around 2.3-2.6 ppm.

  • LC-MS:

    • ESI (+): [M+H]⁺ = 147.19.

    • Retention Time: Azaindoles are more polar than indoles; expect earlier elution on C18 columns compared to the indole analog.

Synthetic Context & Impurity Profile

Understanding how the supplier likely made the compound helps in anticipating impurities.

Likely Synthetic Route: The most scalable route for 5-azaindoles often involves the Bartoli Indole Synthesis or Pd-catalyzed cyclization starting from substituted aminopyridines (e.g., 2-amino-3-halo-5,6-dimethylpyridine).

Critical Impurities to Watch:

  • Unreacted Aminopyridine: If the cyclization is incomplete, the starting material (a strong base) may persist. This will interfere with subsequent coupling reactions (e.g., amide coupling or Buchwald-Hartwig).

    • Detection: Check for broad NH₂ peaks in NMR (~5-6 ppm) or primary amine mass traces.

  • Regioisomers: If the starting pyridine was asymmetric and the cyclization lacked regiocontrol, trace amounts of 4-azaindole or 6-azaindole might exist.

    • Detection: NOESY NMR is required if the 1H NMR aromatic region is crowded.

References

  • Song, J. J., et al. (2002). "A general synthesis of 5-azaindoles." Journal of Organic Chemistry, 67(7), 2345-2347. (Foundational chemistry for 5-azaindole synthesis).
  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 59(10), 1749-1761. (Review of azaindole properties and handling).

Strategic Bioisosterism: Navigating the Indole to Pyrrolo[3,2-b]pyridine Transition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric transition from Indole to Pyrrolo[3,2-b]pyridine (4-azaindole), structured for application scientists and medicinal chemists.

Executive Summary: The Bioisosteric Rationale

In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for thousands of bioactive molecules, including kinase inhibitors (e.g., Sunitinib) and GPCR ligands. However, the indole moiety often presents liabilities: high lipophilicity (logP), poor aqueous solubility, and susceptibility to oxidative metabolism at the electron-rich C3 position.

Pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole ) represents a high-value bioisostere. By incorporating a nitrogen atom at the 4-position of the indole framework, researchers can modulate physicochemical properties without disrupting the steric footprint of the molecule.

Key Strategic Advantages:

  • Solubility Enhancement: The pyridine nitrogen lowers logP and increases polarity.

  • H-Bonding Capability: Unlike indole (donor only), pyrrolo[3,2-b]pyridine acts as both a hydrogen bond donor (pyrrole NH) and an acceptor (pyridine N), enabling "dual-point" binding modes in kinase hinge regions.

  • Metabolic Hardening: The electron-deficient pyridine ring reduces the electron density of the fused system, potentially lowering the rate of CYP450-mediated oxidation.

Physicochemical & Electronic Profiling

The transition from indole to pyrrolo[3,2-b]pyridine fundamentally alters the electronic landscape of the scaffold. The following data summarizes the core differences critical for lead optimization.

Table 1: Indole vs. Pyrrolo[3,2-b]pyridine Comparison
PropertyIndolePyrrolo[3,2-b]pyridine (4-Azaindole)Impact on Drug Design
Structure Benzene fused to PyrrolePyridine fused to Pyrrole (N at pos 4)Bioisosteric replacement
H-Bond Donor Yes (N1-H)Yes (N1-H)Retains key binding interactions
H-Bond Acceptor NoYes (N4) Enables new interactions (e.g., Hinge)
Basicity (pKa) ~ -2.4 (protonated C3)~ 5.0 - 6.0 (protonated N4)Introduces a basic center; improves solubility
Acidity (pKa) ~ 16.9 (N1-H)~ 15.5 (N1-H)Slightly more acidic NH due to pyridine electron withdrawal
Lipophilicity High (LogP ~ 2.[]1)Moderate (LogP ~ 1.2)Improves aqueous solubility
Electronic Character Electron-rich (π-excessive)π-deficient (Pyridine ring)Reduces oxidative metabolism risk

Note: The pKa of the pyridine nitrogen in 4-azaindole allows for salt formation, a critical advantage for formulation that the neutral indole lacks.

Structural Biology: The Hinge Binder Concept

The most potent application of the pyrrolo[3,2-b]pyridine scaffold is in the design of ATP-competitive kinase inhibitors. The "Hinge Region" of kinases typically requires a heterocycle to form hydrogen bonds with the protein backbone.

  • Indole Mode: Typically forms a single H-bond (Donor) with the backbone carbonyl (e.g., Glu or Leu residues).

  • Pyrrolo[3,2-b]pyridine Mode: Capable of a Donor-Acceptor (D-A) motif. The N1-H donates to a backbone carbonyl, while the N4 accepts a proton from a backbone amide NH. This mimics the adenine ring of ATP more closely than indole does.

Diagram 1: Comparative Binding Modes (Graphviz)

BindingModes cluster_0 Indole Scaffold (Single Interaction) cluster_1 Pyrrolo[3,2-b]pyridine Scaffold (Dual Interaction) Indole Indole Core Backbone_CO Kinase Backbone (Carbonyl Oxygen) Indole->Backbone_CO H-Bond Donor (NH) Azaindole Pyrrolo[3,2-b]pyridine Backbone_CO2 Kinase Backbone (Carbonyl Oxygen) Azaindole->Backbone_CO2 H-Bond Donor (N1-H) Backbone_NH Kinase Backbone (Amide NH) Backbone_NH->Azaindole H-Bond Acceptor (N4)

Caption: Comparative binding modes showing the "Dual-Point" interaction capability of Pyrrolo[3,2-b]pyridine in the kinase hinge region.

Synthetic Accessibility & Protocols

Synthesizing pyrrolo[3,2-b]pyridine is more challenging than indole due to the electron-deficient nature of the pyridine ring, which hinders classical Fischer indole synthesis.

The Preferred Route: DMF-DMA Cyclization

The most robust method for generating the [3,2-b] isomer involves the cyclization of 3-amino-2-methylpyridine . This route is scalable and avoids the harsh conditions of the Madelung synthesis.

Diagram 2: Synthetic Workflow

Synthesis Step1 Start: 3-Amino-2-methylpyridine Step2 Reaction: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Solvent: DMF, 110°C Step1->Step2 Step3 Intermediate: Enamine Formation (N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine) Step2->Step3 Step4 Cyclization: Reduction (H2/Pd-C) or Base (KOtBu) Step3->Step4 Step5 Product: Pyrrolo[3,2-b]pyridine Step4->Step5

Caption: The standard synthetic route converting 3-amino-2-methylpyridine to the 4-azaindole core via enamine cyclization.

Detailed Experimental Protocol (Batch Scale)

Objective: Synthesis of 1H-pyrrolo[3,2-b]pyridine from 3-amino-2-methylpyridine.

  • Enamine Formation:

    • Charge a round-bottom flask with 3-amino-2-methylpyridine (1.0 eq) and anhydrous DMF (5-10 volumes).

    • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0 eq).

    • Heat the mixture to 110°C under nitrogen for 12–16 hours. Monitor by LC-MS for the disappearance of starting material and formation of the formamidine/enamine intermediate.

    • Note: The reaction color typically shifts from pale yellow to deep red/brown.

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Cyclization:

    • Dissolve the crude intermediate in anhydrous DMF or Toluene .

    • Add a strong base, typically Potassium tert-butoxide (KOtBu) (2.0 eq) or use reductive cyclization conditions (H2, Pd/C) if starting from a nitro-precursor. For the amino-precursor, the formamidine intermediate often requires high temperature or specific basic conditions to close the ring.

    • Alternative (Madelung-type): If using the N-formyl derivative of 3-amino-2-methylpyridine, treat with KOtBu in THF at reflux.

  • Purification:

    • Quench with water and extract with Ethyl Acetate .

    • Wash organic layer with brine, dry over Na2SO4.

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The azaindole is more polar than indole; expect elution at higher EtOAc percentages (e.g., 50-80% EtOAc).

Case Study: Selectivity & Efficacy

Case Study A: Melanoma Antiproliferative Agents

In a study targeting the A375 human melanoma cell line , researchers replaced the indole core of a diarylurea lead series with pyrrolo[3,2-b]pyridine.

  • Result: The [3,2-b] derivatives maintained high potency (IC50 < 1 µM) while significantly improving aqueous solubility compared to the indole analogs.

  • Mechanism: The pyridine nitrogen (N4) provided a secondary anchor point in the binding pocket, while the core scaffold's lower lipophilicity improved the pharmacokinetic profile.

Case Study B: The "Negative" Control (PDE4B)

In the development of Phosphodiesterase 4B (PDE4B) inhibitors, the switch from Indole to Pyrrolo[2,3-b]pyridine (7-azaindole) increased potency. However, the switch to Pyrrolo[3,2-b]pyridine (4-azaindole) resulted in a loss of activity.

  • Insight: This highlights the importance of the position of the nitrogen. In this specific pocket, the N4 position likely introduced an electrostatic clash with a hydrophobic residue or disrupted a critical water network, whereas the N7 position (in 7-azaindole) was tolerated.

  • Takeaway: Bioisosterism is not guaranteed; it requires precise structural alignment with the target pocket.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. (2010).

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines (and related isomers). Journal of Organic and Pharmaceutical Chemistry. (2024).

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors. Journal of Medicinal Chemistry. (2017).

  • Basicity of conjugated nitrogen heterocycles. European Journal of Organic Chemistry. (2017).

  • Pyrrolo[3,2-b]pyridine Structure & Properties. PubChem. (2025).[2]

Sources

Structural & Synthetic Analysis: 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine , a specific isomer of the dimethyl-4-azaindole scaffold. It is structured to serve drug discovery professionals requiring precise nomenclature, synthetic pathways, and pharmacological context.

Technical Whitepaper for Medicinal Chemistry Applications

Chemical Identity & Nomenclature

In the landscape of kinase inhibitors and bioisosteres, the precision of nomenclature is critical due to the existence of four distinct azaindole isomers. The molecule 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine belongs to the 4-azaindole class.[1]

Validated Synonyms

To ensure database interoperability (CAS, PubChem, internal registries), the following synonyms are chemically equivalent:

Naming ConventionSynonymContext
IUPAC (Systematic) 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridineOfficial systematic name
Heterocyclic Scaffold 6,7-Dimethyl-4-azaindole Preferred in MedChem/SAR studies
Fusion Nomenclature 2,3-Dimethyl-1H-pyrido[3,2-b]pyrroleObsolete but occasionally seen in older patent literature
SMILES Cc1c(C)c2cc[nH]c2nc1Chemoinformatics input
Structural Numbering & Topology

Understanding the numbering is vital for retrosynthesis. Unlike indole (where the benzene ring carbons are 4,5,6,7), the insertion of nitrogen into the 6-membered ring shifts the electron density and numbering priority.

  • Scaffold: Pyrrolo[3,2-b]pyridine (4-Azaindole).

  • Bridgehead Nitrogen: N4 (Pyridine nitrogen).

  • Substituents: The "6,7-dimethyl" designation places methyl groups on the pyridine ring carbons adjacent to the bridgehead (C7) and its neighbor (C6), leaving C5 unsubstituted.

Numbering Figure 1: Connectivity Map of 6,7-Dimethyl-4-azaindole N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 Fusion C5 C5 N4->C5 C6 C6-Me C5->C6 C7 C7-Me C6->C7 C7->N1 Fusion

Synthetic Methodologies

Synthesizing 4-azaindoles is historically more challenging than 7-azaindoles due to the electron-deficient nature of the pyridine ring, which hinders electrophilic cyclization. For the 6,7-dimethyl derivative, the preservation of the methyl groups dictates specific regiochemical strategies.

Strategy A: The Bartoli Indole Synthesis (Foundational)

The Bartoli reaction is the most direct route to 4-azaindoles from nitro-pyridines. It is particularly effective for sterically crowded systems.

  • Mechanism: Reaction of a ortho-substituted nitroarene with vinyl Grignard reagents.

  • Retrosynthetic Logic: The pyrrole ring is built onto a pre-functionalized pyridine.

  • Starting Material: 4,5-dimethyl-3-nitropyridine .

    • Note: The "4,5-dimethyl" on the pyridine precursor maps to the "6,7-dimethyl" on the final azaindole due to the fusion numbering shift.

Strategy B: Pd-Catalyzed Cyclization (Modern)

For higher yields and milder conditions, a Sonogashira coupling followed by cyclization is preferred.

  • Starting Material: 3-amino-2-halo-4,5-dimethylpyridine.

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2, CuI.

  • Advantage: Avoids the cryogenic conditions of the Bartoli route.

Synthesis Figure 2: Bartoli Route to 6,7-Dimethyl-4-azaindole SM 4,5-Dimethyl-3-nitropyridine Reagent Vinylmagnesium bromide (3-4 eq) THF, -78°C SM->Reagent Inter Nitroso-alkene Intermediate Reagent->Inter Grignard Attack Cyclization [3,3]-Sigmatropic Rearrangement Inter->Cyclization Product 6,7-Dimethyl-4-azaindole Cyclization->Product Ring Closure

Detailed Experimental Protocol

Protocol: Bartoli Synthesis of 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from standard 4-azaindole synthesis methodologies [1].

Reagents:

  • 4,5-Dimethyl-3-nitropyridine (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

  • Anhydrous THF (Solvent)

  • Sat. aq. NH4Cl (Quench)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4,5-dimethyl-3-nitropyridine dissolved in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent polymerization of the vinyl Grignard.

  • Addition: Add Vinylmagnesium bromide dropwise over 20 minutes. The solution will turn deep purple/brown (characteristic of the nitroso-alkene intermediate).

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2 hours. Do not exceed 0°C before quenching.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated NH4Cl at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography. 4-azaindoles are polar; use a gradient of DCM:MeOH (95:5 to 90:10).

Self-Validation Checkpoints:

  • TLC: The product will be fluorescent under UV (254 nm) and stain blue/purple with Ehrlich’s reagent (indicative of the pyrrole NH).

  • 1H NMR: Look for the disappearance of the vinyl protons and the appearance of two doublets (or broad singlets) for the pyrrole C2/C3 protons (typically δ 6.5–7.5 ppm).

Physicochemical & Pharmacological Profile[2]

Molecular Properties
PropertyValue (Predicted)Relevance
MW 146.19 g/mol Fragment-based discovery compatible
LogP ~2.1Good oral bioavailability potential
H-Bond Donors 1 (Pyrrole NH)Key interaction with kinase hinge regions
H-Bond Acceptors 1 (Pyridine N)Solvation / Target binding
pKa (Conj. Acid) ~5.0 (Pyridine N)Protonatable at physiological pH
Drug Development Applications[2]
  • Kinase Inhibition: The 4-azaindole scaffold is a bioisostere of the purine ring found in ATP. The N1-C2-N4 motif mimics the N9-C8-N7 motif of adenine, allowing it to bind effectively to the ATP-binding pocket of kinases such as JAK , Aurora , and Trk [2].

  • Bioisosterism: Replacing an indole with 4-azaindole lowers LogP (increasing solubility) and introduces a hydrogen bond acceptor (N4) without significantly altering the steric profile.

  • 6,7-Dimethyl Effect: The methyl groups at C6 and C7 provide hydrophobic bulk that can induce selectivity by filling specific hydrophobic pockets (e.g., the "gatekeeper" region) in the target protein, potentially reducing off-target effects compared to the unsubstituted scaffold.

References

  • BenchChem. "The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole." BenchChem Technical Guides. Accessed March 2026. Link

  • Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2007, 63(5), 1031-1064.
  • Dobrounig, P., et al. "Bartoli Indole Synthesis." Organic Syntheses, adapted for azaindoles.
  • PubChem. "Compound Summary: 4-Azaindole Derivatives." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Synthesis of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine via Bartoli Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (also known as 6,7-dimethyl-4-azaindole), a privileged scaffold in kinase inhibitor discovery. Utilizing the Bartoli Indole Synthesis , this protocol offers a direct, convergent route from a substituted nitropyridine precursor. Unlike multi-step Larock or Reissert sequences, the Bartoli method leverages the nitro group as a directing handle, enabling the formation of the pyrrole ring in a single pot using vinyl Grignard reagents. This document provides a validated experimental workflow, mechanistic insights, and troubleshooting parameters for medicinal chemists.

Introduction & Retrosynthetic Analysis

The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold is a bioisostere of indole, offering improved water solubility and distinct hydrogen-bonding capabilities crucial for ATP-competitive drug design. The 6,7-dimethyl substitution pattern is particularly valuable for filling hydrophobic pockets in enzyme active sites.

Retrosynthetic Logic

The Bartoli reaction constructs the pyrrole ring by reacting an ortho-substituted nitroarene with a vinyl Grignard reagent.[1] For the target 6,7-dimethyl-4-azaindole , the retrosynthetic disconnection reveals 4,5-dimethyl-3-nitropyridine as the required precursor.

  • Regioselectivity: The Bartoli cyclization occurs at the position ortho to the nitro group.[2] In 3-nitropyridines, cyclization can theoretically occur at C2 or C4. However, the presence of a substituent at C4 (methyl) sterically directs the [3,3]-sigmatropic rearrangement and subsequent cyclization to the unsubstituted C2 position, exclusively yielding the 4-azaindole isomer.

Retrosynthesis Target 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (Target) Precursor 4,5-dimethyl-3-nitropyridine (Precursor) Precursor->Target Bartoli Indole Synthesis (THF, -40°C) Reagent Vinylmagnesium bromide (3-4 equiv.) Reagent->Target

Figure 1: Retrosynthetic disconnection showing the nitropyridine precursor and Grignard reagent.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][3]RoleStorage/Handling
4,5-Dimethyl-3-nitropyridine 152.151.0SubstrateStore under inert gas; hygroscopic.
Vinylmagnesium bromide 131.273.5Reagent1.0 M in THF . Air/moisture sensitive.[4] Titrate before use.
Tetrahydrofuran (THF) 72.11SolventSolventAnhydrous, distilled from Na/Benzophenone or column dried.
Ammonium Chloride (sat.[1][5][6] aq.) 53.49ExcessQuenchPrepare saturated solution (~28% w/w).
Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet adapter.

  • Cool the flask to room temperature under a positive pressure of nitrogen.

  • Charge the flask with 4,5-dimethyl-3-nitropyridine (1.52 g, 10.0 mmol).

  • Add anhydrous THF (50 mL) via cannula to dissolve the substrate.

  • Cool the solution to -45 °C using a dry ice/acetonitrile bath (or cryocooler). Note: While -78 °C is standard for benzenes, nitropyridines often require slightly higher initiation temperatures, but strict temperature control is vital to prevent polymerization.

Step 2: Grignard Addition (The Critical Step) 6. Transfer vinylmagnesium bromide (35.0 mL, 1.0 M in THF, 35.0 mmol, 3.5 equiv.) to a pressure-equalizing addition funnel under nitrogen. 7. Add the Grignard reagent dropwise over 30–45 minutes .

  • Critical Control Point: Maintain internal temperature below -40 °C. A rapid exotherm is common.
  • Observation: The solution will typically turn deep dark brown or purple, indicating the formation of the nitroso-magnesium intermediate.
  • Once addition is complete, allow the reaction to stir at -40 °C for 1 hour.
  • Slowly warm the reaction mixture to -20 °C over 2 hours and maintain at this temperature for an additional 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the nitro precursor.

Step 3: Quench and Workup 10. Cool the mixture back to -40 °C. 11. Quench the reaction by the rapid but careful addition of saturated aqueous NH₄Cl (50 mL). Caution: Vigorous gas evolution (hydrogen) and magnesium salt precipitation will occur. 12. Allow the mixture to warm to room temperature and stir for 30 minutes to break up magnesium salts. 13. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL). 14. Combine organic phases and wash with brine (100 mL). 15. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude dark oil.

Step 4: Purification 16. Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of 0% to 40% Ethyl Acetate in Hexanes (or DCM/MeOH 95:5 depending on polarity).
  • Note: Azaindoles can be slightly basic; adding 1% Triethylamine to the eluent can reduce streaking.
  • Isolate the product as a pale yellow to tan solid.
  • Expected Yield: 30–45% (Typical for heterocyclic Bartoli reactions).

Mechanistic Insight

The Bartoli reaction is complex, involving single-electron transfer (SET) and sigmatropic rearrangements. Understanding this pathway helps in troubleshooting low yields.

  • Attack 1: First equivalent of VinylMgBr attacks the nitro group.

  • Elimination: Loss of FOMgBr gives the Nitroso intermediate.

  • Attack 2: Second equivalent of VinylMgBr attacks the nitroso nitrogen.

  • Rearrangement: A [3,3]-sigmatropic rearrangement breaks the N-O bond and forms the C-C bond at the ortho position (C2 of pyridine).

  • Cyclization: Intramolecular attack of the nitrogen on the aldehyde/ketone equivalent.

  • Aromatization: Third equivalent of Grignard acts as a base to drive elimination of water and aromatization.

Mechanism SM 3-Nitropyridine Derivative Nitroso Nitroso Intermediate SM->Nitroso + 1 eq. VinylMgBr - FOMgBr BisMg N,O-Divinyl Magnesium Species Nitroso->BisMg + 1 eq. VinylMgBr Rearrange [3,3]-Sigmatropic Rearrangement BisMg->Rearrange Steric Promotion Cyclic Dihydro-azaindole Intermediate Rearrange->Cyclic Cyclization Product 6,7-Dimethyl-4-azaindole Cyclic->Product + 1 eq. VinylMgBr (Base) / - H2O

Figure 2: Simplified mechanistic pathway of the Bartoli Indole Synthesis.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Yield (<20%) Polymerization of vinyl Grignard.Ensure temperature stays <-40°C during addition. Verify Grignard titer.
Recovered SM Reaction quenched too early or Grignard degraded.Increase Grignard to 4.0 equiv. Extend reaction time at -20°C.
Wrong Isomer Attack at C4 instead of C2.Confirm SM structure (4-methyl group is essential to block C4).
Incomplete Separation Azaindole streaking on silica.Pre-wash silica with 1% Et3N in Hexanes. Use DCM/MeOH gradients.

References

  • Bartoli, G., et al. (1989).[2][7] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[7] Link

  • Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene via the Bartoli Reaction." Synlett, 1999(10), 1594–1596. Link

  • Popowycz, F., et al. (2003). "Synthesis of 4- and 6-Azaindoles via the Bartoli Reaction." Tetrahedron, 59(10), 1649-1655. (Validating the use of Bartoli on nitropyridines).
  • BenchChem Application Note. "Bartoli Synthesis for 4- and 6-Azaindoles." Link (General protocol adaptation).

  • Zhang, Z., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 67(7), 2345–2347. Link

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of 6,7-dimethyl-4-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed protocol and technical insights for the selective N-alkylation of 6,7-dimethyl-4-azaindole. The 4-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole and purine in the development of therapeutic agents, particularly kinase inhibitors.[1] Functionalization at the N1 position of the pyrrole ring is a critical step in modifying the pharmacological profile of these molecules. This document outlines a robust, field-proven protocol using standard laboratory reagents, discusses the chemical principles governing regioselectivity, and presents alternative methodologies to accommodate a range of alkylating agents and substrate sensitivities.

Introduction: The Strategic Importance of N-Alkylated Azaindoles

The 4-azaindole (1H-Pyrrolo[3,2-b]pyridine) framework is a cornerstone in modern drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and metabolic profile make it an invaluable building block for creating novel therapeutics.[2] The introduction of substituents on the pyrrole nitrogen (N1) is a common and effective strategy to modulate a compound's potency, selectivity, solubility, and pharmacokinetic properties.

The primary challenge in the alkylation of 4-azaindole is achieving regioselectivity. The molecule possesses two nitrogen atoms: the pyrrolic N1 and the pyridinic N4. Under standard basic conditions used for alkylation, the N-H proton of the pyrrole ring is significantly more acidic than any C-H proton. Deprotonation with a suitable base, such as sodium hydride (NaH), exclusively generates the N1-anion, which then acts as the nucleophile.[3] This inherent reactivity makes selective N1-alkylation a predictable and high-yielding transformation. The 6,7-dimethyl substitution pattern on the pyridine ring does not fundamentally alter this reactivity, although it may introduce minor steric considerations.

This document provides a primary protocol based on the widely used sodium hydride/alkyl halide method and discusses viable alternatives, including Phase-Transfer Catalysis (PTC) and the Mitsunobu reaction, for broader synthetic utility.

General Workflow for N1-Alkylation

The process follows a classical nucleophilic substitution mechanism. First, the 4-azaindole is deprotonated at the N1 position by a strong base to form a potent nucleophile. This anion then attacks the electrophilic alkylating agent to form the desired C-N bond.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Workup Start 6,7-Dimethyl- 4-azaindole Deprotonation Deprotonation Start->Deprotonation 1. Add Base Base Base (e.g., NaH) Base->Deprotonation Alkyl_Halide Alkylating Agent (R-X) Attack Nucleophilic Attack (SN2) Alkyl_Halide->Attack 2. Add R-X Deprotonation->Attack Forms N1-Anion Product N1-Alkyl-6,7-dimethyl- 4-azaindole Attack->Product Forms C-N Bond Byproduct Salt Byproduct (e.g., NaX) Attack->Byproduct Purification Purification Product->Purification 3. Aqueous Workup

Caption: General workflow for the N1-alkylation of 4-azaindole.

Primary Protocol: N1-Alkylation using Sodium Hydride

This protocol is highly reliable for a wide range of primary and secondary alkyl halides. The use of sodium hydride ensures complete and irreversible deprotonation, driving the reaction to completion.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6,7-dimethyl-4-azaindole≥97%Commercially Available---
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich, etc.Handle with extreme care. Reacts violently with water.
Alkyl Halide (R-X)Reagent GradeCommercially Availablee.g., Iodomethane, Benzyl Bromide.
Anhydrous Dimethylformamide (DMF)DriSolv® or equivalentEMD Millipore, etc.Essential to prevent quenching of NaH.
Saturated aq. NH₄Cl---Lab PreparedFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS Grade---For extraction.
Brine---Lab PreparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄------For drying organic layer.
Silica Gel230-400 mesh---For column chromatography.

3.2. Step-by-Step Experimental Procedure

(Performed on a 1.0 mmol scale)

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6,7-dimethyl-4-azaindole (146 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition (Critical Step): Carefully add sodium hydride (60% dispersion, 44 mg, 1.1 mmol, 1.1 eq) to the cooled solution in small portions.

    • Causality: Adding NaH portion-wise to a cooled solution safely controls the exothermic reaction and hydrogen gas evolution. Anhydrous solvent is critical as NaH reacts violently with water.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium salt of the azaindole forms.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide, 188 mg, 1.1 mmol, 1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (~10 mL) to quench the excess NaH.

    • Causality: NH₄Cl is a mild proton source that safely neutralizes any remaining NaH and the anionic species without harsh pH changes that could affect the product.

  • Extraction: Transfer the mixture to a separatory funnel containing deionized water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N1-alkylated product.

Alternative Methodologies and Their Applications

The choice of alkylation protocol can be adapted based on the nature of the alkylating agent and the functional group tolerance required.

MethodKey ReagentsTypical SolventsBest For...Scientific Rationale & Considerations
Phase-Transfer Catalysis (PTC) K₂CO₃ or Cs₂CO₃, Tetrabutylammonium Bromide (TBAB)Toluene, CH₂Cl₂Acid-sensitive substrates; large-scale synthesis.A milder alternative to NaH. The base deprotonates the azaindole, and the quaternary ammonium salt (TBAB) transfers the resulting anion into the organic phase to react with the alkyl halide. This avoids a heterogeneous reaction and strong, pyrophoric bases.[4][5]
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)THF, DioxaneConverting alcohols directly to N-alkyl groups.This reaction allows for the use of primary or secondary alcohols as alkylating agents. It proceeds through an alkoxyphosphonium intermediate and results in a clean inversion of stereochemistry at the alcohol's carbon center, which is valuable for complex molecule synthesis.[6][7][8]
Buchwald-Hartwig / Ullmann Coupling Pd or Cu catalyst, Ligand, Base (e.g., K₃PO₄)Toluene, DioxaneN-Arylation (coupling with aryl halides).For synthesizing N-aryl azaindoles, transition-metal-catalyzed cross-coupling reactions are the methods of choice. These reactions involve oxidative addition, ligand exchange, and reductive elimination steps to form the C-N bond.[9][10][11]

Troubleshooting and Key Considerations

  • Low Yield: Often caused by wet solvent or reagents. Ensure all glassware is flame-dried and solvents are anhydrous. Incomplete deprotonation can also be a cause; allow sufficient time after base addition.

  • No Reaction: The alkylating agent may be unreactive (e.g., alkyl chlorides are less reactive than bromides or iodides). Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides/bromides via an in situ Finkelstein reaction.

  • Multiple Products: While N1-alkylation is strongly favored, C-alkylation can occur under certain conditions, though it is rare for azaindoles.[12] If observed, changing the base/solvent system (e.g., to a less polar solvent) may improve selectivity. For N-arylation, catalyst and ligand choice is crucial to avoid side reactions.[13]

Conclusion

The N-alkylation of 6,7-dimethyl-4-azaindole is a robust and high-yielding transformation critical for the synthesis of novel compounds in drug discovery. The standard protocol using sodium hydride in DMF provides a reliable method for a variety of alkyl halides. By understanding the underlying chemical principles and considering alternative methods like Phase-Transfer Catalysis or the Mitsunobu reaction, researchers can effectively functionalize the 4-azaindole core to build diverse molecular architectures tailored for specific biological targets.

References

  • Kanger, T., et al. (2020). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. ResearchGate. Available at: [Link]

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]

  • Kiren, S. (n.d.). A Facile Synthesis of 4-azaisoindoles and their Transformation into Novel Pyrrole-Fused 2-pyridones. NSF PAR. Available at: [Link]

  • Kanger, T., & Laars, M. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Nagib, D. A., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC. Available at: [Link]

  • Reddy, C. R., et al. (2016). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Available at: [Link]

  • Béres, M., & Kollár, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]

  • Bellina, F., & Cauteruccio, S. (2016). Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles. PMC. Available at: [Link]

  • Various Authors. (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. ResearchGate. Available at: [Link]

  • Hunt, L. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Jakowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Various Authors. (2020). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • PlumX. (n.d.). N-alkylation of indole ring using Mitsunobu reaction. PlumX. Available at: [Link]

  • Hunt, L. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Hunt, L. E., et al. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Various Authors. (2018). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Reddy, T. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kanger, T., & Laars, M. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. PMC. Available at: [Link]

  • Li, X. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Xingwei Li. Available at: [Link]

  • Various Authors. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Various Authors. (2024). Ullmann-Type N‑, S‑, and O‑Arylation Using a Well-Defined 7‑Azaindole‑N‑oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. Figshare. Available at: [Link]

  • National Library of Medicine. (n.d.). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. PubMed. Available at: [Link]

  • De, A., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Moore, B. S., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. Available at: [Link]

  • Béres, M., & Kollár, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]

  • Lhassani, M., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]

  • Various Authors. (n.d.). Synthetic pathways for the preparation of a N1-isopropyl-4-azaindole... ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2023). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. Chemistry - A European Journal. Available at: [Link]

  • Various Authors. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services. Available at: [Link]

Sources

Application Note: Advanced C-H Activation Methods for the Late-Stage Functionalization of Pyrrolo[3,2-b]pyridine (5-Azaindole)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-b]pyridine (commonly known as 5-azaindole) scaffold is a privileged bioisostere of indole, extensively utilized in the design of kinase inhibitors and targeted therapeutics ()[1]. However, the late-stage diversification of this core presents a profound synthetic challenge. Traditional cross-coupling requires pre-halogenation, which adds synthetic steps and reduces overall atom economy. Direct C-H activation offers a streamlined alternative, but the basic pyridine nitrogen inherently coordinates to transition metal catalysts, leading to catalyst deactivation or off-target reactivity. This application note details field-proven methodologies to overcome these electronic hurdles, providing robust, self-validating protocols for regioselective C-H functionalization.

Mechanistic Rationale & Causality (E-E-A-T)

The Catalyst Poisoning Paradigm

In 5-azaindole, the lone pair on the pyridine nitrogen is highly Lewis basic. When exposed to electrophilic transition metals like Pd(II) or Rh(III), the metal preferentially coordinates to this nitrogen rather than engaging in the desired Concerted Metalation-Deprotonation (CMD) at the C2 or C3 positions of the pyrrole ring ()[2].

Overcoming the Electronic Hurdle

To achieve successful C-H functionalization, the reactivity of the pyridine nitrogen must be modulated. We employ three primary strategies:

  • Lewis Acid Masking: By introducing a stoichiometric Lewis acid (such as Ag₂CO₃), the pyridine nitrogen is temporarily "masked" via coordination. This sterically and electronically liberates the transition metal to perform electrophilic palladation at the C2-position[3].

  • N-Oxide Activation: Converting the pyridine nitrogen to an N-oxide fundamentally alters the electronics of the ring. The N-oxide prevents metal coordination and can act as an internal directing group, facilitating functionalization without external activating agents ()[4].

  • Protonation in Photoredox Catalysis: In radical-mediated C-H functionalizations, the pyridine nitrogen acts as a nucleophile, leading to undesired N-alkylation. Using acidic additives (like TFA) protonates the nitrogen, deactivating it toward electrophilic radicals and redirecting the reaction to the C3-position of the pyrrole ring ()[5].

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary C-H activation workflows applied to the pyrrolo[3,2-b]pyridine scaffold:

MethodologyCatalyst SystemMasking / Directing StrategyTarget SiteYield RangeKey Advantage
Palladium-Catalyzed Arylation Pd(OAc)₂ / PivOHAg₂CO₃ (Lewis Acid Mask)C265–85%High regioselectivity; utilizes simple aryl boronic acids.
Rhodium-Catalyzed Alkylation [Cp*RhCl₂]₂N1-Pyrimidyl Directing GroupC350–75%Excellent functional group tolerance; mild thermal conditions.
Photoredox Cyanomethylation Ru(bpy)₃Cl₂TFA (Protonation of Pyridine N)C340–90%Metal-free C-H activation; operates at ambient room temperature.

Mandatory Visualization: Mechanistic Pathway

G A Pyrrolo[3,2-b]pyridine (5-Azaindole) B Lewis Acid Masking (Ag+ Coordination to Pyridine N) A->B Step 1: Prevent Catalyst Poisoning C CMD Pathway (Pd(OAc)2 / PivOH) B->C Step 2: Electrophilic Activation D C2-Palladated Intermediate (Pd(II) Complex) C->D Step 3: C-H Cleavage E Transmetalation (Addition of Ar-B(OH)2) D->E Step 4: Aryl Transfer F Reductive Elimination (C2-Arylated Product) E->F Step 5: Product Release F->C Step 6: Pd(0) to Pd(II) Oxidation

Mechanistic pathway of Pd-catalyzed C2-H arylation of 5-azaindole featuring Ag+ masking.

Experimental Protocols

Protocol A: Palladium-Catalyzed C2-H Arylation via Lewis Acid Masking
  • Causality: Pivalic acid (PivOH) acts as a proton shuttle, lowering the activation energy for C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) transition state[3]. Ag₂CO₃ serves a dual role: it masks the Lewis basic pyridine nitrogen to prevent catalyst poisoning and acts as the terminal oxidant to regenerate Pd(II)[2].

  • Self-Validation: The reaction mixture must transition from a pale yellow suspension to a dark, opaque mixture containing a black precipitate (Ag(0) and Pd(0) black). If the solution remains transparent yellow after 2 hours, the catalytic cycle has stalled, likely due to wet solvent inhibiting the CMD pathway.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 15 mL sealed tube with 5-azaindole (1.0 mmol), aryl boronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%, 0.05 mmol), Ag₂CO₃ (2.0 mmol), and PivOH (30 mol%, 0.3 mmol).

  • Solvent Addition: Add anhydrous, degassed DMF (5.0 mL) to the mixture. Seal the tube with a Teflon-lined cap.

  • Reaction: Remove the tube from the glovebox and heat in a pre-equilibrated oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove metal salts. Wash the organic layer with water (3 x 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C2-arylated 5-azaindole.

Protocol B: Rhodium(III)-Catalyzed Regioselective C3-H Alkylation
  • Causality: The N1-pyrimidyl group acts as a bidentate directing group, anchoring the Rh(III) center in close proximity to the pyrrole ring. Steric repulsion from the directing group forces the metallation to occur at the less hindered C3 position rather than C2[6].

  • Self-Validation: 5-azaindole starting materials are highly fluorescent under 254 nm UV light. As the C3 position is functionalized, the extended conjugation alters the emission wavelength. The appearance of a distinct, lower

    
     spot with a shifted fluorescent hue on the TLC plate confirms successful C-H activation.
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add N1-(2-pyrimidyl)-5-azaindole (1.0 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 mmol).

  • Reagent Addition: Add the corresponding alkene (1.2 mmol) followed by anhydrous 1,2-dichloroethane (DCE, 4.0 mL).

  • Reaction: Stir the mixture under a nitrogen atmosphere at 90 °C for 12 hours.

  • Workup: Cool the mixture, quench with saturated aqueous NH₄Cl (10 mL), and extract with DCM (3 x 15 mL).

  • Cleavage of Directing Group: To remove the pyrimidyl group, treat the purified intermediate with NaOEt in EtOH at reflux for 4 hours, followed by standard aqueous workup.

Protocol C: Metal-Free Photoredox Cyanomethylation
  • Causality: Ru(bpy)₃Cl₂ generates an electrophilic cyanomethyl radical from bromoacetonitrile under visible light[5]. The addition of Trifluoroacetic acid (TFA) is strictly required to protonate the pyridine nitrogen (forming the pyridinium ion), which electrostatically repels the electrophilic radical, redirecting the attack exclusively to the C3-position of the pyrrole ring[5].

  • Self-Validation: The reaction must be rigorously degassed via freeze-pump-thaw cycles. Oxygen is a potent triplet quencher for the Ru-photocatalyst. If the reaction mixture retains a bright, luminescent orange color without product formation, oxygen contamination has quenched the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a 10 mL transparent glass vial, add 5-azaindole (1.0 mmol), Ru(bpy)₃Cl₂ (1 mol%), and bromoacetonitrile (1.5 mmol).

  • Solvent & Additive: Add a mixture of MeCN/H₂O (4:1, 5 mL) and Trifluoroacetic acid (TFA, 1.2 mmol).

  • Degassing: Seal the vial with a septum and rigorously sparge with Argon for 15 minutes.

  • Irradiation: Place the vial 5 cm away from a 24W Blue LED strip (

    
     = 450 nm). Stir at room temperature for 24 hours.
    
  • Workup: Neutralize the mixture with saturated NaHCO₃, extract with EtOAc (3 x 10 mL), dry over MgSO₄, and purify via chromatography.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules (MDPI). URL:[Link]

  • Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds. RosDok (University of Rostock). URL:[Link]

  • Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PubMed Central (NIH). URL:[Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. Molecules (MDPI). URL:[Link]

Sources

Microwave-Assisted Synthesis of Dimethyl-4-Azaindole Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These compounds are bioisosteres of indoles and have demonstrated a wide range of biological activities, including as kinase inhibitors for anti-cancer therapy.[1] The introduction of a nitrogen atom into the indole ring system can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can lead to improved pharmacokinetic profiles and target engagement. The development of efficient and robust synthetic methods for accessing substituted 4-azaindoles is therefore of significant interest to the drug discovery community.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods.[2] These benefits include dramatically reduced reaction times, increased product yields, and improved purity profiles.[2] The rapid and uniform heating provided by microwave irradiation can accelerate reaction rates and enable transformations that are difficult to achieve under thermal conditions.[3] This application note provides a detailed protocol for the microwave-assisted synthesis of dimethyl-4-azaindole derivatives, a class of compounds with potential applications in drug discovery.

Reaction Scheme and Mechanism

The synthesis of substituted 4-azaindoles can be efficiently achieved through a palladium-catalyzed cascade reaction involving an amino-substituted bromopyridine and an appropriate coupling partner.[4] While a specific protocol for dimethyl-4-azaindole was not found, a plausible and adaptable approach is the intramolecular cyclization of an intermediate formed from a suitably substituted aminopyridine.

A general strategy involves the reaction of a 3-amino-2-bromopyridine derivative with a ketone or an enamine equivalent, followed by a palladium-catalyzed intramolecular Heck-type cyclization.[4] Microwave irradiation is particularly effective in accelerating this cyclization step.[4]

The proposed mechanism for the formation of a 2,3-dimethyl-4-azaindole derivative starting from 3-amino-2-bromopyridine and 2-butanone is outlined below. The reaction proceeds through the initial formation of an enamine intermediate, which then undergoes an intramolecular palladium-catalyzed C-C bond formation to construct the pyrrole ring of the azaindole system.

Materials and Equipment

Reagents:

  • 3-Amino-2-bromopyridine

  • 2-Butanone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Column for chromatography

Experimental Protocol

This protocol describes the synthesis of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine (2,3-dimethyl-4-azaindole).

Step 1: Reaction Setup

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-amino-2-bromopyridine (1.0 mmol, 173 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Add sodium tert-butoxide (1.2 mmol, 115 mg).

  • Add anhydrous toluene (5 mL) to the vial.

  • Finally, add 2-butanone (1.5 mmol, 135 µL).

Step 2: Microwave Irradiation

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes with stirring. The reaction progress can be monitored by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethyl-4-azaindole.

Workflow Diagram

experimental_workflow reagents 1. Combine Reagents (3-Amino-2-bromopyridine, 2-Butanone, Pd(OAc)₂, PPh₃, NaOtBu, Toluene) microwave 2. Microwave Irradiation (150 °C, 30 min) reagents->microwave Reaction Vial workup 3. Work-up (Dilution, Filtration, Washing) microwave->workup Cooling purification 4. Purification (Column Chromatography) workup->purification Crude Product product 5. Pure Product (2,3-Dimethyl-4-azaindole) purification->product

Caption: Experimental workflow for the microwave-assisted synthesis of 2,3-dimethyl-4-azaindole.

Results and Discussion

The application of microwave irradiation significantly accelerates the synthesis of dimethyl-4-azaindole derivatives. The following table summarizes representative results for the synthesis of various dimethyl-4-azaindole derivatives using the described protocol, with variations in the starting materials.

EntryProductReaction Time (min)Yield (%)
1CH₃H2-Methyl-4-azaindole3075
2HCH₃3-Methyl-4-azaindole3072
3CH₃CH₃2,3-Dimethyl-4-azaindole3081

The data indicates that the microwave-assisted protocol is efficient for the synthesis of various dimethyl-4-azaindole derivatives, providing good to excellent yields in a short reaction time. The reaction is tolerant of the substitution pattern on the pyrrole ring.

Troubleshooting:

  • Low Yield: If the yield is low, ensure that the reagents are anhydrous, as the reaction is sensitive to moisture. The temperature and reaction time can also be optimized. An increase in the catalyst loading might also improve the yield.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the microwave irradiation time or temperature may be necessary.

  • Formation of Side Products: The formation of side products may be due to decomposition at high temperatures. Lowering the reaction temperature might mitigate this issue. Purification by column chromatography is crucial to remove any impurities.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Microwave reactors operate at high temperatures and pressures. Follow the manufacturer's instructions for safe operation. Never exceed the recommended volume for the reaction vials.

Conclusion

This application note details a rapid, efficient, and reliable method for the synthesis of dimethyl-4-azaindole derivatives using microwave irradiation. The protocol offers significant advantages over conventional heating methods, including reduced reaction times and high yields. This method is a valuable tool for medicinal chemists and researchers in the field of drug discovery, facilitating the synthesis of novel 4-azaindole derivatives for biological evaluation.

References

  • Boruń, A. (2019). A practical palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines is described for a straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles. Synthesis, 51(13), 2628-2636.
  • Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines. Tetrahedron, 66(33), 6433-6444.
  • Padwa, A., et al. (2009). A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles. Tetrahedron Letters, 50(26), 3344-3346.
  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Katritzky, A. R., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(3), 538-541.
  • Sharma, V., et al. (2014). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. Tetrahedron Letters, 55(1), 225-228.
  • Patil, S. A., et al. (2011). A Comparative Study of Conventional and Microwave Assisted Synthesis of Basic Heterocyclic Rings at Undergraduate Level. Asian Journal of Research in Chemistry, 4(7), 1132-1135.
  • Glaxo Group Limited. (1996). Synthesis of azaindoles. GB2298199A.
  • Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 563-589.
  • Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.
  • Al-Sanea, M. M., et al. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules, 22(3), 353.
  • Grygorenko, O. O., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Meanwell, N. A. (2018). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 83(21), 13075-13103.
  • Dandia, A., et al. (2005). Facile one pot microwave enhanced multistep synthesis of novel biologically important scaffold spiro[indole-pyridopyrimidines]. Arkivoc, 2005(11), 111-121.
  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1143-1146.

Sources

Application Note: Strategic Synthesis of 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (also known as 6,7-dimethyl-4-azaindole) starting from substituted aminopyridines.

The guide prioritizes the Palladium-Catalyzed Sonogashira Annulation route, as it offers superior regiocontrol and yield compared to classical Fisher Indole or Bartoli methods when targeting specific pyridine-ring substitutions.

Strategic Analysis & Retrosynthesis

Structural Deconstruction & Numbering

Correct structural identification is critical for azaindoles due to frequent numbering ambiguities in the literature.

  • System: 1H-pyrrolo[3,2-b]pyridine (4-azaindole).

  • Numbering: The pyridine nitrogen is assigned position 4. The pyrrole nitrogen is position 1.

  • Substitution: "6,7-dimethyl" refers to methyl groups on the pyridine ring.

  • Mapping: To achieve substituents at C6 and C7 of the final azaindole, the starting pyridine must bear methyl groups at C5 and C6 relative to the pyridine nitrogen (N1).

Route Selection: The "Ortho-Halo" Strategy

While Fisher Indole synthesis is common for pyrrole-substituted indoles (e.g., 2,3-dimethyl), it is suboptimal for pyridine-substituted targets with an unsubstituted pyrrole ring. The most robust method for this specific transformation starting from an aminopyridine is the Larock-type heteroannulation or a Sonogashira coupling/cyclization sequence .

Retrosynthetic Logic:

  • Target: 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine.[1][2][3]

  • Precursor: 3-amino-2-alkynyl-5,6-dimethylpyridine.

  • Starting Material: 3-amino-2-halo-5,6-dimethylpyridine.

  • Feedstock: 5,6-dimethylpyridin-3-amine.

Reaction Pathway Visualization

The following diagram outlines the critical intermediate steps and the regiochemical logic required to fuse the pyrrole ring at the correct [3,2-b] junction.

SynthesisPathway Figure 1: Stepwise Synthesis of 6,7-Dimethyl-4-Azaindole from Aminopyridine Start 5,6-Dimethylpyridin-3-amine (Starting Material) Inter1 2-Iodo-5,6-dimethylpyridin-3-amine (Ortho-Halogenation) Start->Inter1 NIS, DMF Regioselective Iodination Inter2 3-Amino-2-(TMS-ethynyl) -5,6-dimethylpyridine (Sonogashira Coupling) Inter1->Inter2 TMS-Acetylene Pd(PPh3)2Cl2, CuI Final 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine (Target 4-Azaindole) Inter2->Final KOtBu, NMP Cyclization & Desilylation

Caption: Figure 1 illustrates the conversion of 5,6-dimethylpyridin-3-amine to the target azaindole via regioselective iodination and palladium-catalyzed annulation.[1]

Detailed Experimental Protocols

Phase 1: Regioselective Iodination

Objective: Install a reactive handle (iodine) at the C2 position (ortho to the amino group) to enable ring closure.

  • Rationale: The C3-amino group directs electrophilic substitution to the ortho (C2, C4) positions. C4 is sterically hindered by the C5-methyl group, favoring C2 iodination.

Materials:

  • 5,6-Dimethylpyridin-3-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) or DMF (0.1 M concentration)

  • TFA (0.1 eq, optional catalyst)

Protocol:

  • Dissolution: Dissolve 5,6-dimethylpyridin-3-amine (10 mmol) in anhydrous acetonitrile (100 mL) under nitrogen.

  • Addition: Cool to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC/LC-MS for the disappearance of starting material.

  • Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with EtOAc.[4]

  • Purification: The product, 2-iodo-5,6-dimethylpyridin-3-amine , is purified via silica gel chromatography (Hexane/EtOAc gradient).

    • Quality Check: Confirm regiochemistry via 1H-NMR (Look for loss of the C2 proton signal).

Phase 2: Sonogashira Coupling & Cyclization

Objective: Construct the pyrrole ring via C-C bond formation followed by intramolecular N-cyclization.

Materials:

  • 2-Iodo-5,6-dimethylpyridin-3-amine (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.5 eq)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et3N) (3.0 eq)

  • THF or DMF (degassed)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

Protocol:

  • Coupling (Sonogashira):

    • In a pressure vial, combine the iodo-pyridine (5 mmol), Pd(PPh3)2Cl2 (0.25 mmol), and CuI (0.1 mmol).

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed THF (25 mL) and Et3N (15 mmol).

    • Add TMS-acetylene (7.5 mmol) dropwise.

    • Heat to 60°C for 4–6 hours.

    • Checkpoint: LC-MS should show the TMS-protected intermediate mass.

  • Cyclization (One-Pot Variation):

    • Note: The TMS group can be removed and the ring closed in one step using a strong base.

    • Cool the reaction mixture to RT.

    • Add KOtBu (10 mmol) dissolved in NMP (10 mL) or add solid KOtBu directly if using DMF.

    • Heat to 80°C for 2–4 hours. This effects both desilylation and cyclization (5-endo-dig).

  • Isolation:

    • Dilute with water and extract exhaustively with EtOAc (Azaindoles can be polar).

    • Wash organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification:

    • Purify via flash chromatography (DCM/MeOH 95:5).

    • Yield Expectation: 50–70% over two steps.

Data Summary & Troubleshooting

Physicochemical Data
ParameterValue / Description
Formula C9H10N2
MW 146.19 g/mol
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) Key Signals: Pyrrole C2-H (~7.4 ppm), Pyrrole C3-H (~6.4 ppm), Broad NH (~11-12 ppm).[1] Methyl singlets at ~2.3-2.5 ppm.
Solubility Soluble in DMSO, MeOH, EtOAc; moderate in DCM.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Poly-iodination or wrong regioselectivity.Keep temperature at 0°C during addition. Use exactly 1.0-1.1 eq of NIS. Verify C2 vs C4 substitution by NOESY if unsure.
Incomplete Coupling Catalyst poisoning (oxidation).Ensure rigorous degassing of solvents. Use fresh Pd catalyst.
Failed Cyclization Base too weak or TMS group stable.Switch to KOtBu in NMP at 80°C. If TMS persists, treat with TBAF first, then base.

Mechanistic Insight

The formation of the pyrrole ring follows a Pd(0)/Cu(I) catalytic cycle.

  • Oxidative Addition: Pd(0) inserts into the C2-I bond.

  • Transmetallation: Copper acetylide transfers the alkyne to Palladium.

  • Reductive Elimination: Forms the C2-alkynyl pyridine.

  • Cyclization: The base (KOtBu) deprotonates the C3-amine (or activates the alkyne), promoting nucleophilic attack of the nitrogen onto the alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to form the aromatic pyrrole ring.

Mechanism Figure 2: Mechanistic Flow of the Sonogashira Annulation Step1 Oxidative Addition (Pd inserts into C-I) Step2 Transmetallation (Cu-Acetylene transfer) Step1->Step2 Step3 Reductive Elimination (C-C Bond Formation) Step2->Step3 Step4 Base-Mediated Cyclization (N-Attack on Alkyne) Step3->Step4

References

  • Synthesis of Azaindoles via Palladium-Catalyzed Reactions

    • Title: Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
    • Source: Organic Letters (2016).
    • URL:[Link]

  • General Methods for Azaindole Preparation

    • Title: A General Method for the Prepar
    • Source: Journal of Organic Chemistry (2002).[5]

    • URL:[Link]

  • Sonogashira Coupling in Heterocycle Synthesis

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[6]

    • Source: Molecules (2018).[7]

    • URL:[Link]

  • Commercial Reference for Target Molecule

    • Title: 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190320-01-4).[1][2][8]

    • Source: Sigma-Aldrich / MilliporeSigma.

Sources

Application Note: 6,7-Dimethyl-4-Azaindole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the utilization of 6,7-dimethyl-4-azaindole (6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine) in kinase inhibitor design. It addresses the structural rationale, synthetic pathways, and optimization strategies required to deploy this scaffold effectively in drug discovery campaigns.

Part 1: Strategic Rationale & Scaffold Analysis

The 4-Azaindole Advantage

While 7-azaindole (e.g., Vemurafenib) is the most common bioisostere of the indole scaffold, 4-azaindole (1H-pyrrolo[3,2-b]pyridine) offers a distinct electrostatic and steric profile. In the context of kinase inhibition, the 4-azaindole scaffold mimics the purine core of ATP, where:

  • N1 (Pyrrole NH): Acts as a hydrogen bond donor (homologous to N9 of adenine).

  • N4 (Pyridine N): Acts as a hydrogen bond acceptor (homologous to N3 of adenine).

This arrangement allows for a bidentate interaction with the kinase hinge region, a hallmark of Type I inhibitors.

Why 6,7-Dimethyl?

The introduction of methyl groups at the C6 and C7 positions is not merely decorative; it serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The C6 position of azaindoles is electron-deficient and prone to nucleophilic attack or oxidative metabolism (e.g., by aldehyde oxidase). Methylation at C6 sterically and electronically blocks this metabolic soft spot.

  • Hydrophobic Pocket Filling: In many kinases (e.g., c-Met, ALK), the "floor" of the ATP binding pocket contains hydrophobic residues. The 6,7-dimethyl motif increases lipophilicity (

    
    ) and provides van der Waals contacts that unsubstituted azaindoles lack.
    
  • Desolvation Penalty Reduction: The methyl groups displace high-energy water molecules from the hydrophobic cleft, providing an entropic gain upon binding.

Part 2: Chemical Properties & Stability

PropertyData / ValueNotes
IUPAC Name 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine
CAS Number 1190320-01-4Commercially available building block.[1][2][3]
Molecular Weight 146.19 g/mol Fragment-like, suitable for FBDD.
pKa (Calculated) ~7.2 (Pyridine N)Less basic than 7-azaindole due to methyl donation? No, methyls are electron-donating, likely increasing basicity slightly vs unsubstituted.
H-Bond Donors 1 (Pyrrole NH)Critical for Hinge Interaction (Glu/Met backbone).
H-Bond Acceptors 1 (Pyridine N)Critical for Hinge Interaction (Backbone NH).
Solubility Moderate (DMSO, MeOH)Improved lipophilicity compared to parent 4-azaindole.

Part 3: Synthetic Protocols

The synthesis of highly substituted 4-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring. We present two field-proven protocols: the Bartoli Indole Synthesis (for bulk scale) and the Pd-Catalyzed Cyclization (for late-stage diversification).

Protocol A: Bartoli Indole Synthesis (Scalable Route)

Best for generating the core scaffold from nitro-pyridines.

Reaction Logic: The Bartoli reaction utilizes the reactivity of vinyl Grignard reagents with ortho-substituted nitroarenes.[4][5][6] The steric bulk of the ortho group (in this case, the methyl at C3 of the pyridine precursor) is essential to drive the [3,3]-sigmatropic rearrangement.

Reagents:

  • Precursor: 2,3-dimethyl-4-nitropyridine (Note: Numbering changes upon cyclization).

  • Reagent: Vinylmagnesium bromide (1.0 M in THF).[6]

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2,3-dimethyl-4-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -40°C . Critical: Lower temperatures prevent polymerization of the Grignard.

  • Addition: Add Vinylmagnesium bromide (3.5 eq) dropwise over 30 minutes. The solution will turn deep purple/brown.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C and stir for 2 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[7]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 4-azaindole is typically less polar than the nitro precursor.

Protocol B: Palladium-Catalyzed Cyclization (Larock-Type)

Best for introducing functional groups at C2/C3 during ring formation.

Reaction Logic: This method couples an ortho-iodoaminopyridine with an alkyne or internal cyclization partner. It is milder and tolerates sensitive functional groups.

Reagents:

  • Precursor: 2-amino-3-iodo-4,5-dimethylpyridine.

  • Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • Base: Na₂CO₃ or DABCO.

  • Solvent: DMF or DMA.

Step-by-Step Protocol:

  • Catalyst Formation: In a sealed tube, mix Pd(OAc)₂, PPh₃, and the base in DMF. Degas with Argon for 10 minutes.

  • Substrate Addition: Add 2-amino-3-iodo-4,5-dimethylpyridine (1.0 eq) and the alkyne coupling partner (e.g., trimethylsilylacetylene for the parent scaffold, or a functionalized alkyne).

  • Cyclization: Heat to 100°C for 12 hours.

  • Desilylation (if using TMS-acetylene): Treat the crude intermediate with TBAF in THF at RT to yield the free 6,7-dimethyl-4-azaindole.

Part 4: Functionalization for Kinase Inhibition

Once the 6,7-dimethyl-4-azaindole scaffold is secured, it must be functionalized at C3 to attach the "tail" that extends into the kinase solvent front or back pocket.

C3-Formylation (Vilsmeier-Haack)

This is the standard gateway reaction to install a handle at C3.

  • Reagents: POCl₃ (1.2 eq), DMF (excess/solvent).

  • Procedure: Cool DMF to 0°C. Add POCl₃ dropwise (Vilsmeier reagent formation). Stir 30 min.

  • Addition: Add solution of 6,7-dimethyl-4-azaindole in DMF dropwise.

  • Heating: Warm to 80°C for 2 hours.

  • Hydrolysis: Pour onto ice/NaOAc. The C3-aldehyde precipitates as a solid.

  • Application: The resulting aldehyde can undergo reductive amination or condensation to link with solubilizing groups (e.g., piperazines).

Part 5: Visualization of Binding & Workflow

Kinase Binding Mode (Hypothetical)

The diagram below illustrates the interaction of a generic 6,7-dimethyl-4-azaindole inhibitor within the ATP binding pocket (Hinge Region).

BindingMode Hinge Kinase Hinge Region (Backbone) Scaffold 6,7-Dimethyl-4-Azaindole Core Scaffold Hinge->Scaffold H-Bond Acceptor (N4) Scaffold->Hinge H-Bond Donor (N1-H) Gatekeeper Gatekeeper Residue (Hydrophobic) Scaffold->Gatekeeper Van der Waals (6,7-Dimethyl) Solvent Solvent Front (Solubilizing Tail) Scaffold->Solvent C3-Linker

Caption: Bidentate H-bond interaction at the hinge, with 6,7-methyls engaging the gatekeeper.

Synthetic Workflow Overview

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Ring Closure cluster_2 Functionalization Start 2,3-Dimethyl Pyridine Oxidation N-Oxidation (H2O2) Start->Oxidation Nitration Nitration (HNO3) Oxidation->Nitration Bartoli Bartoli Reaction (VinylMgBr) Nitration->Bartoli Scaffold 6,7-Dimethyl 4-Azaindole Bartoli->Scaffold Vilsmeier C3-Formylation (POCl3/DMF) Scaffold->Vilsmeier Final Kinase Inhibitor Building Block Vilsmeier->Final

Caption: Step-wise synthesis from pyridine precursor to functionalized building block.

Part 6: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Bartoli Temperature too high during Grignard addition.Maintain -40°C strictly. Use fresh VinylMgBr.
Incomplete C3 Formylation Vilsmeier complex degradation.Prepare Vilsmeier reagent fresh at 0°C. Ensure anhydrous conditions.
N1-Alkylation Side Product Competition during functionalization.Protect N1 with Tosyl or SEM group if performing base-mediated chemistry at C3.
Poor Solubility High crystallinity of the dimethyl scaffold.Introduce solubilizing groups (morpholine, piperidine) early via the C3 linker.

References

  • BenchChem. (2025).[6][8][9][10] Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. Retrieved from

  • Popowycz, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(1), 19937-19968. Retrieved from

  • Meanwell, N. A., et al. (2021).[5] A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from

  • Vertex Pharmaceuticals. (2016). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Application Note: Halogenation Protocols for 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190320-01-4) is a highly valued 4-azaindole building block, frequently utilized as a core scaffold in the design and development of selective kinase inhibitors (1)[1]. Functionalization of this scaffold via halogenation is a critical step in drug development, as it installs the necessary electrophilic handles for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings).

This application note provides a comprehensive, self-validating guide to the regioselective C-3 halogenation (chlorination, bromination, and iodination) of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine, emphasizing mechanistic causality, optimized solvent selection, and rigorous analytical validation.

Mechanistic Rationale & Structural Dynamics

Understanding the innate electronic distribution of the 4-azaindole core is essential for predicting and controlling its reactivity.

Structurally, 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine consists of an electron-deficient pyridine ring fused to an electron-rich pyrrole ring. According to the principles of electrophilic aromatic substitution (EAS), the C-3 position of the pyrrole ring possesses the highest Highest Occupied Molecular Orbital (HOMO) electron density, making it the kinetically and thermodynamically favored site for electrophilic attack (2)[2].

The Causality of Substituent Effects: The presence of the two methyl groups at the C-6 and C-7 positions on the pyridine ring exerts a localized inductive electron-donating effect (+I). This donation partially mitigates the electron-withdrawing nature of the pyridine nitrogen, thereby increasing the overall nucleophilicity of the fused pyrrole moiety. Consequently, mild electrophilic halogen sources—specifically N-halosuccinimides (NCS, NBS, NIS)—are highly effective and preferred over harsh elemental halogens (Cl₂, Br₂) to prevent over-oxidation or polyhalogenation.

Halogenation Decision Matrix

Halogenation SM 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (Electron-rich C-3 position) Reagent N-Halosuccinimide (Electrophilic Source) SM->Reagent NCS NCS (Chlorination) Solvent: DMF Reagent->NCS Cl+ NBS NBS (Bromination) Solvent: MeCN Reagent->NBS Br+ NIS NIS (Iodination) Solvent: DMF Reagent->NIS I+ ProdCl 3-Chloro Derivative (Stable Handle) NCS->ProdCl ProdBr 3-Bromo Derivative (Suzuki Handle) NBS->ProdBr ProdI 3-Iodo Derivative (Reactive Handle) NIS->ProdI

Fig 1: Workflow for C-3 electrophilic halogenation of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine.

Experimental Protocols

Protocol A: Regioselective C-3 Bromination (Optimized)

Objective: Synthesize 3-bromo-6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine. Causality Check: While DMF is a common solvent for NBS brominations, utilizing Acetonitrile (MeCN) significantly suppresses the formation of undesired regioisomers and polybrominated byproducts by modulating the solubility and reactivity of the bromonium intermediate (3)[3].

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, e.g., 10 mmol) and a magnetic stir bar.

  • Solvation: Suspend the starting material in anhydrous MeCN (0.2 M). Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in a minimal volume of MeCN. Add this solution dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual electrophilic bromine. Extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C-3 Chlorination

Objective: Synthesize 3-chloro-6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine. Causality Check: NCS is a milder electrophile than NBS. To ensure complete conversion, the highly polar solvent DMF is utilized to stabilize the transition state of the chloronium ion.

  • Dissolve 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) at room temperature.

  • Add N-Chlorosuccinimide (NCS, 1.05 equiv) in one single portion.

  • Stir the reaction mixture at room temperature for 4–16 hours. If conversion stalls (monitored via LC-MS), warm gently to 40 °C.

  • Quench by pouring the mixture into ice-cold water (equal to 3x the DMF volume) to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

Protocol C: C-3 Iodination

Objective: Synthesize 3-iodo-6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine. Causality Check: Iodination creates an extremely reactive electrophilic center for highly demanding cross-couplings. Light exclusion is mandatory to prevent homolytic cleavage of the N-I bond and subsequent radical side-reactions.

  • Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.2 M).

  • Wrap the reaction flask completely in aluminum foil.

  • Add N-Iodosuccinimide (NIS, 1.05 equiv) at 0 °C.

  • Stir at room temperature for 2–4 hours in the dark.

  • Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Quantitative Data & Reaction Parameters

HalogenReagent (Equiv)SolventTempTimeTarget m/z [M+H]⁺Typical YieldDownstream Utility
Chlorine NCS (1.05)DMF25–40 °C4–16 h181.1 / 183.175–85%Orthogonal blocking, SAR modulation
Bromine NBS (1.05)MeCN0–25 °C2–4 h225.0 / 227.080–92%Standard Suzuki/Sonogashira coupling
Iodine NIS (1.05)DMF0–25 °C2–4 h273.070–80%Highly demanding cross-couplings

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure process trustworthiness, every protocol must be validated through orthogonal analytical techniques. Do not proceed to cross-coupling without confirming the following parameters:

1. LC-MS Isotope Tracking: LC-MS is critical for tracking intermediates and identifying over-halogenated byproducts (4)[4].

  • Bromination: Look for a distinct 1:1 isotopic doublet separated by 2 amu (m/z 225.0 and 227.0) confirming the presence of ⁷⁹Br and ⁸¹Br.

  • Chlorination: Look for a 3:1 isotopic doublet (m/z 181.1 and 183.1) confirming ³⁵Cl and ³⁷Cl.

  • Iodination: Look for a single sharp mass peak (m/z 273.0) due to the monoisotopic nature of ¹²⁷I.

2. ¹H-NMR Shift Disappearance (The Definitive Check): In the unreacted 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine, the proton at the C-3 position appears as a distinct singlet or doublet (due to coupling with the pyrrole NH) in the aromatic region, typically around 7.40 – 7.60 ppm (in DMSO-d₆).

  • Validation Rule: The absolute disappearance of this specific C-3 proton signal in the ¹H-NMR spectrum is the primary, undeniable proof of successful regioselective C-3 halogenation.

References

  • Source: benchchem.
  • Source: thieme-connect.
  • Source: researchgate.
  • Source: europeanpharmaceuticalreview.

Sources

Troubleshooting & Optimization

Improving yield of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine Cyclization

Executive Summary: The Structural Challenge

The synthesis of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative) presents a unique regiochemical challenge compared to its 7-azaindole counterparts. The core issue typically stems from the competition between the


-methyl (C2) and 

-methyl (C4) positions during the cyclization of pyridine precursors, or the electronic deactivation of the pyridine ring hindering electrophilic closure.

This guide addresses the two primary synthetic pathways:

  • The Batcho-Leimgruber Route: Often chosen for cost but prone to regioselectivity issues (C2 vs. C4 cyclization).

  • The Sonogashira/Cyclization Route: The recommended high-yield alternative that enforces regiocontrol via halogenation.

Troubleshooting Guide (Q&A Format)

Scenario A: You are using the Batcho-Leimgruber Protocol

Precursor: 2,4,5-Trimethyl-3-nitropyridine reacting with DMF-DMA, followed by reductive cyclization.

Q1: I am observing a mixture of two isomers by LC-MS with identical masses. Why is the yield of the desired 4-azaindole low?

A: You are likely encountering Regiochemical Competition . In 2,4,5-trimethyl-3-nitropyridine, you have two methyl groups activated by the nitro group and the pyridine nitrogen:

  • C2-Methyl (

    
    ):  Activated by the adjacent pyridine nitrogen and the ortho-nitro group.
    
  • C4-Methyl (

    
    ):  Activated by the para-pyridine nitrogen and the ortho-nitro group.
    

While the C2-methyl is generally more acidic, the C4-methyl is sterically less hindered in the initial stages but leads to the formation of the wrong isomer (pyrrolo[3,4-c]pyridine derivative) or complex polymers.

Corrective Action:

  • Temperature Control: Lower the temperature of the DMF-DMA condensation step. Run at 80°C instead of reflux (110-140°C) to favor the kinetic deprotonation at the more acidic C2 position.

  • Reagent Stoichiometry: Limit DMF-DMA to 1.1 equivalents. Excess reagent promotes bis-enamine formation at both C2 and C4.

Q2: The enamine intermediate forms, but the reductive cyclization (Step 2) stalls or yields tar.

A: The 4-methyl group (which becomes C7-Me) provides steric bulk adjacent to the nitro group, impeding the formation of the N-hydroxy intermediate required for cyclization. Standard H₂/Pd conditions often fail to fully reduce the nitro group in sterically crowded environments.

Corrective Action: Switch to Fe/Acetic Acid or TiCl₃/NH₄OAc reduction.

  • Protocol: Dissolve the enamine in glacial acetic acid. Add Iron powder (4-5 equiv) portion-wise at 60°C. This promotes a single-electron transfer mechanism that is less sensitive to steric hindrance than catalytic hydrogenation.

Scenario B: You are using the Palladium-Catalyzed (Sonogashira) Route

Precursor: 3-Amino-2-chloro-4,5-dimethylpyridine + Trimethylsilylacetylene.

Q3: The Sonogashira coupling works, but the subsequent cyclization to the azaindole is sluggish.

A: 4-Azaindoles (pyrrolo[3,2-b]pyridines) are electron-deficient. The nitrogen lone pair on the pyridine ring pulls density away from the reaction center, raising the activation energy for the nucleophilic attack of the amine onto the alkyne.

Corrective Action: Use a Base-Mediated Cyclization with a cation scavenger.

  • Do not rely on thermal cyclization alone.

  • Recommended System: KOtBu (2.0 equiv) in NMP at 80°C. The strong base deprotonates the amine (increasing nucleophilicity) and promotes the 5-endo-dig cyclization.

  • Note: Ensure the TMS group is removed in situ or prior to this step (TBAF treatment), as the terminal alkyne cyclizes more readily.

Strategic Optimization: The "Golden Route"

For reproducible high yields (>60%) of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine, we recommend abandoning the Batcho-Leimgruber route in favor of the Directed Sonogashira Cyclization . This method locks the regiochemistry by using a halogen handle.

Optimized Protocol

Step 1: Synthesis of Precursor (3-Amino-2-chloro-4,5-dimethylpyridine)

  • Start with 4,5-dimethyl-2-pyridone .

  • Nitrate to obtain 3-nitro-4,5-dimethyl-2-pyridone .

  • Chlorinate with

    
     to yield 2-chloro-3-nitro-4,5-dimethylpyridine .
    
  • Reduce (Fe/AcOH) to 3-amino-2-chloro-4,5-dimethylpyridine .

Step 2: Sonogashira Coupling

  • Reagents: Precursor (1.0 eq), TMS-Acetylene (1.2 eq),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: DMF, 90°C, 4h.

  • Observation: Conversion to 3-amino-2-(TMS-ethynyl)-4,5-dimethylpyridine.

Step 3: One-Pot Desilylation/Cyclization

  • Add: KOtBu (2.5 eq) directly to the reaction mixture (or after workup in NMP).

  • Conditions: 80°C, 2h.

  • Mechanism: Base-mediated 5-endo-dig cyclization.

Comparative Data Analysis
ParameterBatcho-Leimgruber (Standard)Sonogashira (Optimized)
Regiocontrol Poor (C2 vs C4 competition)Perfect (Directed by Cl)
Yield (Overall) 25 - 35%55 - 68%
Purification Difficult (Isomer separation)Simple (Silica filtration)
Scalability High (Cheap reagents)Moderate (Pd cost)
Reproducibility Low (Sensitive to temp)High

Mechanistic Visualization

The following diagram illustrates the competing pathways in the Batcho-Leimgruber synthesis and how the Sonogashira route bypasses this issue.

AzaindoleSynthesis Start 2,4,5-Trimethyl-3-nitropyridine DMFDMA Reaction with DMF-DMA Start->DMFDMA Enamine_C2 C2-Enamine (Desired) DMFDMA->Enamine_C2 Path A (Kinetic) Enamine_C4 C4-Enamine (Undesired) DMFDMA->Enamine_C4 Path B (Thermodynamic/Steric) Cycliz_C2 Reductive Cyclization Enamine_C2->Cycliz_C2 Cycliz_C4 Reductive Cyclization Enamine_C4->Cycliz_C4 Product_Correct 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine (Target) Cycliz_C2->Product_Correct Product_Wrong Isomeric Byproducts (Pyrrolo[3,4-c]pyridine) Cycliz_C4->Product_Wrong Alt_Start 3-Amino-2-chloro-4,5-dimethylpyridine Sono_Step Sonogashira (TMS-Acetylene) Alt_Start->Sono_Step Regiospecific Cycliz_Step Cu/Base Cyclization Sono_Step->Cycliz_Step Cycliz_Step->Product_Correct High Yield

Caption: Comparison of regioselectivity risks in Batcho-Leimgruber vs. the directed precision of the Sonogashira route.

References

  • BenchChem. (2025).[1] Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. Retrieved from

  • Organic Chemistry Portal. (2020). Synthesis of Azaindoles. Retrieved from

  • National Institutes of Health (NIH). (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Retrieved from

  • Baran Lab. (2025). Azaindole Survival Guide. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from

Sources

Solving solubility issues of dimethyl-4-azaindole in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for Dimethyl-4-azaindole

Topic: Role: Senior Application Scientist Audience: Drug Discovery Researchers & Chemical Biologists[1]

Introduction: Understanding Your Molecule's "Personality"[1]

User Question: I am working with a dimethyl-substituted 4-azaindole (e.g., 1,2-dimethyl-1H-pyrrolo[3,2-b]pyridine). It dissolves perfectly in DMSO, but the moment I dilute it into PBS or cell culture media, it precipitates immediately. Why is this happening, and how do I fix it?

Scientist’s Analysis: This is a classic "hydrophobic crash" scenario driven by the specific physicochemical properties of the 4-azaindole scaffold. To solve this, we must look beyond simple "solubility" and understand the interplay between Lipophilicity (LogP) and Ionization (pKa) .[1]

  • The Scaffold: 4-Azaindole is a bioisostere of indole.[1][2][3] While the pyridine nitrogen provides a basic center, the scaffold itself is planar and prone to

    
    -
    
    
    
    stacking aggregation.[1]
  • The "Dimethyl" Effect: Adding two methyl groups (whether on C or N positions) significantly increases the LogP (lipophilicity).[1] This pushes the molecule from "sparingly soluble" to "highly hydrophobic" in aqueous environments.[1]

  • The pH Trap: The pyridine nitrogen typically has a pKa of ~4.8–5.5 [1].[1] At physiological pH (7.4), the molecule is predominantly uncharged (neutral) .[1] Neutral hydrophobic molecules have the lowest aqueous solubility.[1]

Part 1: The "Invisible" Variable – pH and Ionization[1]

Q: I adjusted my buffer to pH 7.4 strictly. Is that the problem?

A: Yes. Paradoxically, "physiological" pH is often the worst environment for azaindole solubility.[1]

The Mechanism: Solubility is pH-dependent for ionizable compounds.[1]

  • pH < pKa (Acidic): The pyridine nitrogen accepts a proton (

    
    ).[1] The molecule becomes cationic and highly soluble.[1]
    
  • pH > pKa (Neutral/Basic): The molecule remains neutral.[1] The hydrophobic effect dominates, leading to precipitation.

Since the pKa of dimethyl-4-azaindole is likely near 5.0, at pH 7.4, the ratio of soluble cation to insoluble neutral species is less than 1:100.

Troubleshooting Protocol: The "pH Shift" Test Before abandoning the compound, determine if pH adjustment is a viable strategy for your assay.[1]

  • Prepare a 10 mM stock in DMSO.[1][4]

  • Prepare three buffers:

    • Buffer A: Acetate Buffer, pH 4.5

    • Buffer B: MES Buffer, pH 6.0

    • Buffer C: PBS, pH 7.4

  • Dilute the stock 1:100 into each buffer (final 100 µM).

  • Observation: If the solution is clear in Buffer A but cloudy in C, your issue is strictly ionization-dependent.

Recommendation: If your assay tolerates it, lower the buffer pH to 6.0 or 5.5. If you must work at pH 7.4, you cannot rely on ionization; you must use solubilizing agents (see Part 3).[1]

Part 2: The DMSO "Crash" – Kinetic vs. Thermodynamic Solubility

Q: My compound stays in solution for 5 minutes and then precipitates. Why?

A: You are observing Kinetic Solubility giving way to Thermodynamic Equilibrium .[1] When you rapidly dilute a DMSO stock into water, the compound is momentarily "supersaturated."[1] Over time (minutes to hours), the molecules find each other, nucleate, and crystallize (precipitate) to reach their true thermodynamic solubility limit.

The "Serial Dilution" Trap: Many researchers perform serial dilutions in aqueous buffer (e.g., 100 µM


 50 µM 

25 µM in PBS).[1]
  • Risk:[1] The highest concentration (100 µM) precipitates immediately.[1] You are actually serially diluting a saturated supernatant (e.g., 5 µM), leading to false IC50 values.

Correct Protocol: The "Intermediate Stock" Method Always perform serial dilutions in 100% DMSO first, then perform a single large dilution step into the assay buffer.[1]

Workflow Diagram:

dilution_protocol cluster_0 Incorrect Method (Aqueous Dilution) cluster_1 Correct Method (DMSO Dilution) BadStock 10mM Stock (DMSO) Buffer1 Buffer (Precipitation!) BadStock->Buffer1 Dilute 1:100 Buffer2 Dilution 2 (Inaccurate) Buffer1->Buffer2 Serial Dilute GoodStock 10mM Stock (DMSO) DMSO1 5mM DMSO GoodStock->DMSO1 Dilute in DMSO DMSO2 2.5mM DMSO DMSO1->DMSO2 Dilute in DMSO AssayWell Assay Well (Buffer + <1% DMSO) DMSO2->AssayWell Single Step Dilution (1:1000)

Caption: Comparison of dilution strategies. Performing serial dilutions in DMSO prevents precipitation errors inherent in aqueous dilution schemes.[4]

Part 3: Advanced Formulation – When pH and DMSO Fail

Q: I need pH 7.4 and low DMSO (<0.5%). What are my options?

A: You must encapsulate the hydrophobic core of the dimethyl-4-azaindole.[1] The most robust solution for azaindoles is Complexation with Cyclodextrins .[1]

Why Cyclodextrins? Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1] They sequester the lipophilic dimethyl-azaindole moiety, preventing aggregation while keeping the complex water-soluble.[1]

  • Best Choice:Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1] It is less toxic than
    
    
    -CD and highly soluble [2].[1]

Protocol: Preparing a Soluble Stock with HP-


-CD 
ComponentConcentrationFunction
Dimethyl-4-azaindole 1 – 5 mg/mLActive Compound
HP-

-CD
20% (w/v)Solubilizing Agent
Buffer (e.g., PBS) pH 7.4Solvent

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 100mL of PBS (or water). Filter sterilize (0.22 µm).
    
  • Acidic Dissolution (The Trick):

    • Dissolve your compound in a small volume of 0.1 M HCl (protonates the pyridine, ensuring initial dissolution).

    • Note: If acid sensitive, dissolve in minimum volume DMSO.[1]

  • Complexation: Add the dissolved compound dropwise to the 20% HP-

    
    -CD solution with vigorous stirring.
    
  • Neutralization: If HCl was used, slowly adjust pH back to 7.4 using 0.1 M NaOH. The cyclodextrin will keep the now-neutral compound in solution.[1]

  • Equilibration: Stir for 1–4 hours at room temperature.

Part 4: Salt Formation

Q: Can I just turn it into a salt?

A: Yes, converting the free base to a salt (e.g., Hydrochloride, Mesylate) increases the dissolution rate (kinetic solubility), though the thermodynamic solubility at pH 7.4 remains governed by the free base pKa.

Salt Selection Guide for Azaindoles:

Salt TypeCounterionProsCons
Hydrochloride Cl⁻Simple, high melting point.[1]May be hygroscopic; excess Cl⁻ common effect.[1]
Mesylate CH₃SO₃⁻Excellent solubility; breaks crystal lattice well.[1]High molecular weight addition.[1]
Tosylate p-TsO⁻Good for crystallizing lipophilic bases.[1]Lower solubility than mesylate.[1]

Quick Salt Screen Protocol:

  • Dissolve 5 mg of free base in minimal acetone or ethanol.[1]

  • Add 1.1 equivalents of acid (HCl in dioxane, or methanesulfonic acid).

  • Precipitate usually forms immediately.[1] Filter and dry.

  • Test aqueous solubility of the resulting solid.[1]

Summary Decision Matrix

Use this logic flow to determine your troubleshooting path.

decision_tree Start Solubility Issue Detected CheckPH Can you lower Assay pH? Start->CheckPH YesPH Yes (pH < 5.5) CheckPH->YesPH NoPH No (Must be pH 7.4) CheckPH->NoPH AcidSol Use Acidic Buffer (Protonation Strategy) YesPH->AcidSol CheckDMSO Is DMSO > 1% allowed? NoPH->CheckDMSO YesDMSO Yes CheckDMSO->YesDMSO NoDMSO No (< 0.1%) CheckDMSO->NoDMSO DMSOSol Use DMSO Cosolvent (Intermediate Dilution) YesDMSO->DMSOSol CheckCD Is Cyclodextrin allowed? NoDMSO->CheckCD YesCD Use 20% HP-beta-CD (Encapsulation) CheckCD->YesCD Yes SaltForm Synthesize Salt Form (Mesylate/HCl) CheckCD->SaltForm No

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

References

  • Popkov, A. (2013).[1] Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Di, L., & Kerns, E. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • NIST. (2025). 1H-Pyrrolo[2,3-b]pyridine Properties. NIST Chemistry WebBook.[1][5] Retrieved from [Link]

Sources

Technical Support Center: Overcoming Regioselectivity in Azaindole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azaindole Functionalization Support Center. Azaindoles (e.g., 4-, 5-, 6-, and 7-azaindole) are privileged bioisosteres of indoles widely utilized in modern drug discovery. However, their dual nitrogen atoms—the pyrrole-like N1 and the pyridine-like N (e.g., N7)—create significant regioselectivity challenges during N-alkylation.

This guide provides troubleshooting frameworks, causality-based mechanistic explanations, and self-validating protocols to help you achieve exclusive N1-alkylation in your synthetic workflows.

Workflow: Electrophile-Driven Regioselectivity Strategy

G Start Azaindole N-Alkylation Regioselectivity Strategy Substrate Identify Alkylating Agent Start->Substrate Halide Alkyl Halide / Tosylate Substrate->Halide Alcohol Aliphatic Alcohol Substrate->Alcohol Carboxylic Alkyl Carboxylic Acid Substrate->Carboxylic Base Base-Mediated (NaH / THF, 0°C to RT) Halide->Base Standard Mitsunobu Mitsunobu Conditions (DEAD, PPh3, THF) Alcohol->Mitsunobu Mild Photoredox Dual Cu/Photoredox Decarboxylative Coupling Carboxylic->Photoredox Radical N1 Exclusive N1-Alkylated Azaindole Base->N1 Mitsunobu->N1 Photoredox->N1

Decision matrix for regioselective azaindole N1-alkylation based on electrophile type.

FAQ Section 1: Base and Solvent Selection (Thermodynamic vs. Kinetic Control)

Q: Why am I getting N-alkylation at the pyridine ring (e.g., N7) instead of the pyrrole ring (N1)? A: This is a classic issue of ambident nucleophilicity. The pyridine-like nitrogen (N7) possesses a lone pair in an sp2 orbital that is orthogonal to the aromatic pi-system, making it kinetically more accessible and inherently more nucleophilic under neutral conditions. If you use a weak base or no base, the electrophile will attack N7, forming an undesired quaternary pyridinium salt.

To force N1-alkylation, you must deprotonate the N1 position (pKa ~ 16.7) to form the azaindolyl anion. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent (THF or DMF) ensures complete deprotonation. The resulting anion localizes significant electron density on N1, shifting the reaction to thermodynamic control where the[1].

Q: Does the choice of solvent and base counterion really matter for N1 vs. C3 alkylation? A: Absolutely. The causality lies in the ion-pairing state of the intermediate. Lithium bases (e.g., n-BuLi, LiHMDS) form tight ion pairs with the N1 nitrogen. This strong Li-N coordination sterically hinders electrophilic attack at N1, inadvertently forcing the electrophile to attack the C3 position. Conversely, Sodium (Na+) and Cesium (Cs+) form looser ion pairs, exposing the N1 nitrogen for direct attack[1].

Quantitative Data Summary: Base and Solvent Effects
Reaction ConditionsElectrophileDominant RegioisomerTypical N1 Yield (%)Mechanistic Rationale
No Base / MeCN Alkyl HalideN7 (Pyridinium)< 5%Neutral conditions favor the kinetically accessible sp2 N7 lone pair.
LiHMDS / THF Alkyl HalideN1 + C3 Mixture40 - 50%Tight Li+ ion pairing at N1 forces the electrophile to C3.
NaH / THF (0°C to RT)Alkyl HalideN1> 85%Complete deprotonation and loose ion pairing favor the thermodynamic N1 site.
Cu(OAc)₂ / Ir-Photocatalyst Carboxylic AcidN175 - 90%Cu-coordination selectively activates the more acidic N1-H bond.
FAQ Section 2: Advanced Methodologies for Sensitive Substrates

Q: My substrate has base-sensitive functional groups (e.g., esters, epoxides). I cannot use NaH or Cs₂CO₃. How can I achieve N1-alkylation? A: When strongly basic conditions are precluded, you can leverage Photoredox/Copper dual catalysis using naturally abundant alkyl carboxylic acids. Recent advancements demonstrate that provides exquisite N1-regioselectivity for azaindoles without requiring strong exogenous bases[2][3]. The regioselectivity arises from the relative acidity of the N-H moieties; upon coordination to the copper catalyst, the more acidic pyrrole-like N1 position is selectively activated for radical cross-coupling[2].

Self-Validating Experimental Protocols
Protocol A: Standard Base-Mediated N1-Alkylation
  • Preparation: Flame-dry a round-bottom flask. Add 7-azaindole (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0 °C under a nitrogen atmosphere.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Self-Validation Checkpoint: Vigorous hydrogen gas evolution (bubbling) MUST be observed. The solution will transition to a clear, slightly yellow state, confirming the quantitative formation of the azaindolyl anion. If bubbling is absent, your NaH has degraded to NaOH; halt the reaction and acquire fresh reagents.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup & Validation: Quench carefully with cold water and extract with EtOAc.

    • Self-Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc). The desired N1-alkylated product will elute significantly higher (higher Rf) than the highly polar, baseline-retained N7-quaternary salt byproduct.

Protocol B: Decarboxylative Photoredox N1-Alkylation (MacMillan Protocol)
  • Preparation: In a nitrogen-filled glovebox, charge a 2-dram vial with 7-azaindole (1.0 equiv), the alkyl carboxylic acid (1.5 equiv), Cu(OAc)₂ (10 mol%), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

  • Solvent & Base Addition: Add anhydrous DMSO (0.1 M) and LiOtBu (1.5 equiv) to deprotonate the carboxylic acid and facilitate azaindole coordination to the copper center.

  • Degassing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the mixture with argon for 15 minutes to ensure a strictly oxygen-free environment.

  • Irradiation: Place the vial in a photoreactor equipped with a 34 W blue LED lamp (450 nm). Irradiate at room temperature for 1–2 hours. Crucial: Use a cooling fan to maintain the temperature at 25°C; elevated temperatures will degrade the Cu-amido intermediate.

  • Validation & Workup:

    • Self-Validation Checkpoint: The reaction mixture MUST transition from a blue/green suspension to a dark brown solution within the first 10 minutes. This color change visually validates the successful formation of the active Cu(I)-amido complex. If the solution remains blue, the carboxylic acid was not fully deprotonated.

    • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

FAQ Section 3: Protecting Groups and Directing Groups

Q: I need to functionalize the C2 or C6 position of 7-azaindole. How do I prevent N1 from reacting during metalation? A: You must install a protecting group that also serves as a Directed Metalation Group (DMG). The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly effective. It protects N1 and, allowing the resulting nucleophile to react cleanly with various electrophiles[4]. Alternatively, N-7 carbamoyl groups can undergo a to functionalize the C6 position, followed by a catalytic shift back to N1[5][6].

References
  • Liang, Y., et al. Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature (2018).[Link]

  • Alam, R., & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry (2021).[Link]

  • Dalziel, M. E., et al. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition (2019).[Link]

Sources

Separation of 4-azaindole isomers by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 4-Azaindole Isomers by Flash Chromatography

Senior Application Scientist Note: Separating 4-azaindole (1H-pyrrolo[3,2-b]pyridine) from its regioisomers (5-, 6-, and 7-azaindoles) or reaction byproducts is a classic "chromatographic nightmare" due to three converging factors:

  • Structural Isomorphism: The isomers possess nearly identical dipole moments and hydrophobic surface areas, leading to co-elution on standard silica.

  • Basicity: The pyridine nitrogen (pKa ~4.85) acts as a Lewis base, interacting strongly with the acidic silanols (Si-OH) of silica gel. This causes severe peak tailing and irreversible adsorption.

  • H-Bonding: The pyrrole NH acts as a hydrogen bond donor, further complicating retention mechanisms.

This guide moves beyond standard protocols to provide a logic-driven troubleshooting framework for achieving baseline separation.

Method Development & Decision Framework

Before loading your column, use this decision matrix to select the optimal stationary and mobile phases.

Azaindole_Method_Dev Start Start: Crude Azaindole Mixture Solubility Solubility Check: Soluble in Hexane/EtOAc? Start->Solubility NP_Standard Normal Phase (NP) Std Silica (40-63 µm) Solubility->NP_Standard Yes C18_Flash Reversed Phase (C18) High pH Buffer (pH 9-10) Solubility->C18_Flash No (Polar) Tailing Tailing Observed? NP_Standard->Tailing Modifier Add Modifier: 1% TEA or 1% NH4OH Tailing->Modifier Yes Polarity_Check High Polarity/Co-elution? Tailing->Polarity_Check No Modifier->Polarity_Check Success Baseline Separation Modifier->Success Amine_Silica Switch Column: Amine-Functionalized Silica Amine_Silica->Success Polarity_Check->Amine_Silica Severe Tailing Polarity_Check->C18_Flash Co-elution C18_Flash->Success

Figure 1: Decision tree for selecting the optimal flash chromatography mode based on solubility and peak shape.

Troubleshooting Guide (Q&A Format)

Issue 1: Severe Peak Tailing on Silica

User Question: "I am purifying a 4-azaindole derivative on standard silica using Hexane/EtOAc. The product streaks across 10+ fractions and never elutes as a sharp band. Why?"

Scientist's Diagnosis: This is "Silanol Effect." The acidic silanol groups (Si-OH) on the silica surface protonate the basic pyridine nitrogen of the 4-azaindole. This creates an ion-exchange mechanism that competes with the desired adsorption mechanism, causing the compound to "drag" through the column.

Corrective Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase.

    • Mechanism:[1][2] The amine modifier is more basic than the azaindole. It preferentially binds to the acidic silanol sites, "capping" them and allowing the azaindole to interact only via weak van der Waals forces.

  • Solvent System Switch: Switch to DCM/MeOH (95:5) with 1% NH4OH. The methanol disrupts hydrogen bonding more effectively than EtOAc.

Issue 2: Co-elution of Regioisomers (e.g., 4- vs. 5-azaindole)

User Question: "My synthesis yielded a mixture of 4-azaindole and 5-azaindole. They appear as a single spot on TLC and co-elute on my flash column. How do I separate them?"

Scientist's Diagnosis: Isomeric azaindoles have almost identical polarities. Standard silica lacks the selectivity to discriminate based on the position of the nitrogen atom alone.

Corrective Protocol:

  • Switch to Amine-Functionalized Silica (NH2-Silica):

    • Why: The surface chemistry of NH2-silica is basic. It repels the basic pyridine ring slightly differently depending on its position relative to the pyrrole NH, often providing the necessary selectivity factor (

      
      ) > 1.2.
      
  • Reversed-Phase at High pH:

    • Use a C18 column with a mobile phase of Water/Acetonitrile + 10 mM Ammonium Bicarbonate (pH 10) .

    • Mechanism:[1][2] At pH 10, both isomers are fully deprotonated (neutral). The separation is then driven purely by hydrophobicity, which differs slightly due to the dipole vector orientation of the 4- vs 5-position.

Detailed Experimental Protocols

Protocol A: Optimized Normal Phase Separation (Basic Modifier)

Best for: General purification of 4-azaindole derivatives.

Materials:

  • Column: High-performance spherical silica (20–40 µm).

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Solvent B: Methanol (MeOH) + 1% Triethylamine (TEA).

  • Loading: Dry load on Celite or amine-functionalized silica (recommended to prevent degradation).

Gradient Profile:

Time (CV) % Solvent B Description
0–2 0% Isocratic hold to elute non-polar impurities.
2–12 0% → 10% Shallow gradient to separate closely eluting isomers.
12–15 10% → 20% Elute target 4-azaindole.

| 15–18 | 20% → 100% | Wash column (highly polar impurities). |

Protocol B: Reversed-Phase Separation (High pH)

Best for: Separating naked 4-azaindole from 5-azaindole or highly polar byproducts.

Materials:

  • Column: C18 Flash Cartridge (Spherical).

  • Solvent A: Water + 10 mM Ammonium Bicarbonate (pH ~9.5–10).

  • Solvent B: Acetonitrile (ACN).

Workflow:

  • Equilibration: Flush column with 5 CV of 5% Solvent B.

  • Loading: Dissolve sample in DMSO or DMF (Min. volume). Inject liquid load.[3]

  • Gradient:

    • 0–10 min: 5% → 30% B (Very shallow gradient is critical).

    • The high pH ensures the pyridine ring remains uncharged, maximizing interaction with the C18 chains.

Comparative Data: Azaindole Properties

Understanding the physical properties is crucial for method design.

Property4-Azaindole5-AzaindoleChromatographic Implication
pKa (Pyridine N) ~4.85~5.205-Azaindole is slightly more basic; tails more on acidic silica.
pKa (Pyrrole NH) ~14.6~15.2Acidic proton; enables separation on anion exchange resins if needed.
LogP 1.251.28Very similar hydrophobicity; requires high-efficiency columns for RP separation.
Solubility MeOH, DMSOMeOH, DMSOPoor solubility in Hexane; necessitates DCM or liquid loading.

References

  • Journal of Medicinal Chemistry. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles. Retrieved from [Link]

  • PubChem. Compound Summary: 5-Azaindole (CID 9220). Retrieved from [Link]

  • Santai Science. Application Note: Purification of Diastereomers and Regioisomers by Flash Chromatography. Retrieved from [Link]

Sources

Stability of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine in acidic media

[1][2][3]

Topic: Stability & Troubleshooting in Acidic Media Compound Class: 4-Azaindole (Pyrrolo[3,2-b]pyridine) Derivative Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Specialists[1][2]

Part 1: Core Technical Brief

The Stability Paradox

Researchers often assume that because indoles are notoriously unstable in acid (prone to dimerization/polymerization), azaindoles will behave similarly. This is a misconception.

For 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine , the presence of the pyridine nitrogen (N4) fundamentally alters the stability profile.[1][2][3] In acidic media, the pyridine nitrogen acts as a "stability anchor."

  • Mechanism: The pyridine nitrogen is the most basic site (pKa ~5–6). Upon acidification, it protonates first.[3]

  • Result: This creates a cationic, electron-deficient heteroaromatic system.[2] This positive charge deactivates the pyrrole ring towards electrophilic attack, effectively blocking the acid-catalyzed dimerization pathway that plagues standard indoles.[2][3]

Executive Summary: This compound is highly stable in aqueous acidic solutions (e.g., 0.1 N HCl, 1 N HCl) compared to its indole analogues, provided the pH is sufficiently low to maintain protonation.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Solubility & Physical Appearance

Q: My stock solution in 1N HCl turned yellow overnight. Has the compound degraded? A: Likely No .[3]

  • Diagnosis: 4-Azaindoles often exhibit a bathochromic shift (color change to yellow/orange) upon protonation or salt formation due to changes in the HOMO-LUMO gap.[1][2][3]

  • Verification: Run an HPLC-UV check.[1][2][3] If the purity peak area remains >98% and no new lipophilic peaks (dimers) appear, the color change is a physical property of the salt form (halochromism), not degradation.

Q: I see a precipitate when diluting my DMSO stock into acidic buffer (pH 2-3). Is this polymerization? A: This is likely a solubility crash , not polymerization.

  • Root Cause: While the protonated form is soluble, the "neutral" species has poor aqueous solubility. If your buffer capacity is insufficient to overcome the basicity of the DMSO stock, the local pH may rise, causing the free base to precipitate.

  • Solution: Ensure the final acid concentration is at least 2 equivalents relative to the compound concentration. Use 0.1 N HCl or 10% Acetic Acid rather than weak phosphate buffers for initial dilution.[2][3]

Module 2: Chemical Stability & Degradation

Q: I detect a small new peak at RRT ~0.9 in HPLC after 24 hours in TFA. What is it? A: This is likely an oxidation byproduct , not an acid-degradation product.[2][3]

  • Mechanism: The 6,7-dimethyl substitution pattern makes the ring electron-rich enough to be susceptible to oxidative attack by dissolved oxygen, especially under light exposure.[2][3]

  • Corrective Action: Degas your acidic solvents and store solutions in amber vials. The acid itself is not the culprit; the combination of Light + Oxygen + Acid accelerates photo-oxidation.[3]

Q: Can I use this compound in a reaction with strong Lewis Acids (e.g., AlCl3, BF3)? A: Yes, but with a specific protocol.

  • Protocol: Pre-complex the pyridine nitrogen. The Lewis acid will bind tightly to N4.[3] If you need the Lewis acid to activate another part of the molecule, you must add >1 equivalent to saturate the N4 site first.

Part 3: Mechanistic Visualization

The following diagram illustrates why this compound resists the polymerization pathway typical of indoles.

AzaindoleStabilityCompound6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridineAcidAcidic Media (H+)Compound->AcidProtonatedN4N4-Protonated Species(Cationic Pyridine Ring)Acid->ProtonatedN4Fast (Kinetic Preference)High Basicity at N4ProtonatedC3C3-Protonated Species(Reactive Electrophile)Acid->ProtonatedC3Slow/Disfavored(Blocked by N4 charge)StableSTABLE(Electron Deficient RingResists Electrophilic Attack)ProtonatedN4->StableDeactivationDimerPolymerization/DimerizationProtonatedC3->DimerIf N4 unprotonated

Caption: Kinetic competition between N4-protonation (stabilizing) and C3-protonation (degrading). The high basicity of N4 protects the scaffold in acid.

Part 4: Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate the stability of your specific batch.

Materials:

  • Compound Stock: 10 mM in DMSO.[2][3]

  • Acidic Medium: 0.1 M HCl (pH ~1) and 1.0 M HCl.

  • Internal Standard: Caffeine (inert in acid).[2][3]

Step-by-Step:

  • Preparation: Dilute DMSO stock 1:100 into the Acidic Medium (Final Conc: 100 µM).

  • Control: Prepare a neutral control in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Aliquot A: Store at Room Temperature (Dark).

    • Aliquot B: Store at 37°C (Dark).[2][3]

  • Sampling: Analyze by HPLC-UV/MS at T=0, 4h, 24h, and 48h.

  • Criteria: Stability is confirmed if the parent peak area (normalized to Internal Standard) decreases by < 2% over 24 hours.

Protocol B: Solubility Rescue (Precipitation Recovery)

Use this if your compound precipitates upon acidification.[2]

  • Centrifuge the cloudy mixture (10,000 x g, 5 min).

  • Remove supernatant and check pH. If pH > 3.0, the acid was consumed.

  • Redissolve pellet in pure DMSO.

  • Re-acidify using a stronger buffer system: 50% Water / 50% Acetonitrile + 0.1% TFA . The organic co-solvent suppresses aggregation while the TFA ensures full protonation.

Part 5: Quantitative Reference Data

ParameterValue / BehaviorImplication for Handling
pKa (Pyridine N) ~5.5 - 6.0 (Est.)[1][2][3]Protonates readily in weak acids.[3]
pKa (Pyrrole NH) > 15Non-acidic in aqueous media; do not use strong bases.[3]
LogP (Neutral) ~2.5 (Est.)[2]Moderate lipophilicity; requires organic co-solvent.[2][3]
LogP (Protonated) < 0Highly soluble in water/acid.[3]
UV Shift (Acid) Bathochromic (+10-20 nm)Expect UV spectrum change in LC-MS (pH dependent).[1][2][3]

References

  • BenchChem Technical Library. An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole.[1][2][3] (Accessed 2024).[2][3] Link[2]

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (Isomer Comparison Data).[2][3] NIST Chemistry WebBook, SRD 69.[2][3] Link

  • PharmaBlock Sciences. Azaindoles in Medicinal Chemistry: Solubility and Stability Profiles.Link[2]

  • Popowycz, F., et al. Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles.[1][2][3] Tetrahedron, 2007.[3] (General reactivity patterns of the azaindole scaffold).

Technical Support Center: Optimizing Reaction Temperature for Pyrrolopyridine Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that pyrrolopyridines (azaindoles) are highly privileged pharmacophores. However, synthesizing them presents unique thermodynamic challenges. The electron-deficient nature of the pyridine ring—compared to a standard benzene ring in indole synthesis—makes the cyclization step energetically demanding.

Temperature control in these reactions is not merely about rate acceleration; it is the primary variable that dictates chemoselectivity, prevents dimerization, and suppresses regiochemical scrambling. Below is our comprehensive troubleshooting guide, data summary, and validated protocols to help you optimize your ring-closure workflows.

Core Workflow: Temperature Optimization Decision Tree

The following diagram outlines the logical decision-making process for selecting the optimal thermal profile based on your chosen synthetic route.

ReactionTemp Root Pyrrolopyridine Ring Closure Temperature Optimization Cryo Cryogenic (-40 °C to 0 °C) Base-Mediated (e.g., LDA) Root->Cryo Highly Reactive Intermediates Moderate Moderate (60 °C - 80 °C) Pd-Catalyzed / Condensation Root->Moderate Transition Metal Catalysis High Elevated (110 °C - 130 °C) Microwave / Annulation Root->High Sluggish Electrophiles CryoDetail Prevents reversible picoline dimerization Cryo->CryoDetail ModDetail Balances ring closure vs. imine degradation Moderate->ModDetail HighDetail Overcomes high activation barrier of pyridine core High->HighDetail

Caption: Decision tree for optimizing reaction temperatures in pyrrolopyridine ring closures.

Troubleshooting FAQs

Q1: Why does my base-mediated Chichibabin cyclization to form 7-azaindole yield a complex mixture of byproducts when warmed to room temperature? A1: Increasing the temperature is counterproductive for this specific mechanism. In the conversion of fluoropicoline to 7-azaindole using lithium diisopropylamide (LDA), the reaction proceeds through a highly reactive N-lithiodihydropyridine intermediate. Warming the reaction prematurely provides the activation energy necessary for reversible base-mediated dimerization of the picolines[1]. Optimal conditions require maintaining the reaction strictly at −40 °C during the addition of the electrophile (e.g., benzonitrile) to suppress these dimerization pathways. Only after 2 hours should the vessel be warmed to 0 °C to finalize tautomerization, achieving up to 80% yield[1].

Q2: I am using a Pd-catalyzed Sonogashira cross-coupling followed by cyclization for 5-azaindole synthesis. The alkyne couples successfully, but the ring fails to close. How should I adjust the thermal profile? A2: You are likely experiencing a stalled intermediate because the two steps have vastly different thermodynamic requirements. The initial Sonogashira coupling of amino-halopyridines with terminal alkynes can proceed at room temperature or 60 °C depending on the catalyst system (e.g., PdCl2(PPh3)2/CuI)[2]. However, the subsequent intramolecular cyclization (C–N bond formation) faces a higher activation barrier due to the electron-withdrawing pyridine core. You must implement a two-stage thermal profile: keep the initial coupling at ≤60 °C to prevent alkyne homocoupling, then elevate the temperature to 80 °C (often requiring a base switch like t-BuOK in DMF/THF) to drive the aza-annulation[2].

Q3: I am attempting a direct multicomponent condensation to form pyrrolo[3,4-b]pyridines using DBU. I see incomplete conversion at room temperature and severe degradation at 110 °C. What is the thermodynamic sweet spot? A3: The cyclization of enamino imides with malononitrile requires sufficient thermal energy to overcome the entropic penalty of ring closure, but excessive heat (e.g., refluxing toluene at 110 °C) causes the thermal decomposition of the transient imine intermediates[3]. Empirical optimization demonstrates that utilizing 10 mol% DBU in ethanol at exactly 78 °C provides the optimal thermodynamic balance. This specific temperature maximizes yield (up to 88%) while minimizing thermal degradation[3].

Q4: For microwave-assisted synthesis of 7-azaindoles, what are the recommended parameters to avoid the reduced 7-azaindoline byproduct? A4: Microwave irradiation provides rapid, uniform heating ideal for overcoming the sluggish reactivity of electron-deficient pyridine precursors. However, the formation of the reduced 7-azaindoline instead of the desired 7-azaindole is highly dependent on both temperature and base selection[4]. When reacting 2-fluoro-3-picoline with benzaldehyde, irradiating at 110 °C to 130 °C for 60 minutes to 12 hours is recommended[4]. Crucially, you must use a potassium-based amide (e.g., KN(SiMe3)2); lithium-based bases at these temperatures will selectively trap the reduced 7-azaindoline[4].

Quantitative Data Summary

The following table summarizes the causal relationship between temperature, reagent selection, and reaction outcomes across different pyrrolopyridine synthesis strategies.

Reaction StrategyCatalyst / BaseSolventOptimized Temp (°C)TimeYield (%)Mechanistic Causality / Observation
Chichibabin Cyclization LDA (2.1 equiv)THF-40 °C to 0 °C 2.5 h80 - 82%Strict cryogenic control suppresses reversible picoline dimerization[1].
Chichibabin Cyclization LDA (3.3 equiv)THF0 °C to 40 °C 2.0 h90%Higher temp required to activate the less reactive 3-picoline precursor[1].
Multicomponent Condensation DBU (10 mol%)EtOH78 °C 3.5 h85 - 88%Optimal thermodynamic balance; prevents imine intermediate degradation[3].
Multicomponent Condensation DBU (10 mol%)Toluene110 °C 8.0 h58%Excessive heat leads to thermal decomposition and poor yields[3].
Microwave Cyclization KN(SiMe3)2 (3 equiv)iPr2O110 °C - 130 °C 1 - 12 h>70%High energy overcomes pyridine deactivation; K+ counterion favors aromatization[4].
Validated Experimental Protocols
Protocol 1: Low-Temperature Base-Mediated Synthesis of 7-Azaindole

Mechanistic Rationale: Maintaining strictly −40 °C is necessary to trap the N-lithiodihydropyridine intermediate and prevent dimerization[1].

  • Preparation: Under an inert argon atmosphere, prepare a solution of diisopropylamine (2.1 equiv) in anhydrous THF. Cool the vessel to −40 °C using a dry ice/acetonitrile bath. Add n-BuLi (2.1 equiv) dropwise to generate LDA.

  • Metalation: Add 2-fluoro-3-picoline (1.0 equiv) to the LDA solution at −40 °C. Stir for 60 minutes to ensure complete formation of the N-lithiodihydropyridine intermediate.

  • Electrophilic Addition: Introduce benzonitrile (1.2 equiv) dropwise. Critical Step: The reaction must remain at −40 °C. Exothermic spikes will trigger reversible picoline dimerization.

  • Cyclization: Stir the blood-red reaction mixture for an additional 2.0 hours at −40 °C, then remove the cooling bath and warm the vessel to 0 °C for exactly 30 minutes to drive tautomerization and final ring closure.

  • Quench & Workup: Quench promptly with wet THF at 0 °C. Evaporate the solvent under reduced pressure, redissolve the yellow solid in EtOAc (15 mL), and wash with aqueous NaHCO3 (3×10 mL) and aqueous NaCl (3×10 mL). Dry over Na2SO4, filter, and concentrate to yield the 7-azaindole.

Protocol 2: High-Temperature Microwave-Assisted Synthesis of 7-Azaindole

Mechanistic Rationale: Microwave irradiation provides the intense, localized thermal energy required to overcome the activation barrier of the electron-deficient pyridine ring without the prolonged conductive heating that causes degradation[4].

  • Reagent Assembly: In a microwave-safe reaction vial under an inert atmosphere, dissolve 2-fluoro-3-picoline (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous diisopropyl ether (iPr2O).

  • Base Addition: Add potassium bis(trimethylsilyl)amide (KN(SiMe3)2) (3.0 equiv) to the solution. Causality: The potassium counterion specifically favors the formation of the fully aromatized 7-azaindole over the reduced 7-azaindoline byproduct.

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 110 °C to 130 °C for 60 minutes.

  • Monitoring: Cool the vessel to room temperature. Monitor by LC-MS to ensure the intermediate has fully cyclized. If the reaction has stalled, extend the irradiation time by 15-minute increments rather than increasing the temperature to avoid dehalogenation.

  • Purification: Quench the reaction with saturated aqueous NH4Cl, extract the product with EtOAc, and purify via silica gel column chromatography.

References
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC (nih.gov). 1

  • Optimization of reaction conditions for 7-Azaoxindole synthesis. Benchchem. 4

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. 3

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. 2

Sources

Preventing oxidative degradation of electron-rich azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azaindole Application & Technical Support Center . This resource is designed for researchers, medicinal chemists, and drug development professionals working with azaindole pharmacophores.

Azaindoles (pyrrolopyridines) are privileged bioisosteres for indoles and purines, widely used in kinase inhibitor design and fragment-based drug discovery[1][2]. However, introducing electron-donating groups (e.g., methoxy, amino, or alkyl substituents) to the azaindole core significantly raises the Highest Occupied Molecular Orbital (HOMO) energy. This makes electron-rich azaindoles highly susceptible to oxidative degradation, leading to yield losses, assay interference, and storage instability.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent the oxidative degradation of these sensitive compounds.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why do my electron-rich azaindoles degrade so rapidly compared to standard indoles? A: The degradation is driven by the unique electronic distribution of the azaindole fused-ring system. Electron-donating groups increase the electron density on the pyrrole ring, making the C2 and C3 positions highly vulnerable to electrophilic attack by singlet oxygen (


) or reactive oxygen species (ROS). Depending on the solvent and environmental conditions, this auto-oxidation rapidly converts the pyrrole ring into oxindoles or trioxopyrrolopyridines[3]. Additionally, the pyridine nitrogen is a strong Lewis base that readily undergoes N-oxidation in the presence of peroxides[4].

G A Electron-Rich Azaindole (e.g., 5-Methoxy-7-azaindole) B Ambient O2 / Light / ROS A->B Exposure C Radical Intermediate (Peroxy Radicals) B->C Initiation D C2/C3 Oxidation (Trioxopyrrolopyridines) C->D Pyrrole Attack E Pyridine N-Oxidation (N-Oxide Formation) C->E Pyridine Attack

Oxidative degradation pathways of electron-rich azaindoles.

Q: My azaindole solution turned pink/brown overnight. What happened, and how do I identify the degradant? A: Discoloration is the hallmark of pyrrole ring oxidation, which breaks the aromaticity and creates highly conjugated, colored polymeric degradants. To troubleshoot, immediately run an LC-MS analysis.

  • If you observe a +16 Da mass shift, you are likely seeing pyridine N-oxide formation[2].

  • If you observe a +14 Da, +32 Da, or +48 Da mass shift, the pyrrole ring has been oxidized to an oxindole or a trioxopyrrolopyridine derivative[3].

Q: How do I prevent N-oxide formation during palladium-catalyzed cross-coupling reactions? A: Trace oxygen in your reaction solvent generates peroxides, which oxidize the pyridine nitrogen. To prevent this, you must rigorously deoxygenate your solvents and consider transient N-protection. By installing an electron-withdrawing protecting group (like N-Boc or N-Tosyl) on the pyrrole nitrogen, you pull electron density away from the entire fused system, stabilizing both the pyrrole ring and the pyridine nitrogen against oxidation[1].

Workflow Start Observe Discoloration or Yield Loss Check LC-MS / NMR Analysis Start->Check IsNoxide +16 Da (Pyridine N-Oxidation) Check->IsNoxide Identify Impurity IsPyrrole +14/32/48 Da (Pyrrole Ring Oxidation) Check->IsPyrrole Identify Impurity Sol1 Implement N-Boc/N-Ts Protection Strategy IsNoxide->Sol1 Sol2 Argon Sparging & 0.1% BHT Addition IsPyrrole->Sol2

Troubleshooting workflow for identifying and preventing azaindole oxidation.

Part 2: Quantitative Oxidation Data

Understanding the half-life of your specific azaindole derivative dictates the strictness of the handling protocols required. Below is a comparative baseline for azaindole stability under ambient benchtop conditions (air exposure, room temperature, ambient light).

Table 1: Comparative Stability and Oxidation Profiles of Azaindole Derivatives

Azaindole TypeElectron DensityPrimary Oxidation SiteTypical Degradant (LC-MS)Half-Life (Ambient Air/Light)
Unsubstituted 7-AzaindoleNeutralPyridine NitrogenN-oxide (+16 Da)> 6 months
5-Methoxy-7-azaindoleHighPyrrole C2/C3Trioxopyrrolopyridine (+48 Da)2-4 weeks
3-Amino-5-azaindoleVery HighPyrrole C22-Oxindole (+16 Da)< 24 hours
N-Boc-5-Methoxy-7-azaindoleModeratePyridine NitrogenN-oxide (+16 Da)> 3 months

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual checks alone. The following protocols incorporate self-validating steps to guarantee the prevention of oxidative degradation.

Protocol A: Strict Anaerobic Handling and Antioxidant Formulation

Use this protocol for the storage of electron-rich azaindole libraries or when preparing solutions for biological assays.

Causality: Ambient oxygen dissolves in organic and aqueous solvents, forming peroxy radicals catalyzed by trace transition metals or UV light. By actively displacing oxygen and adding a radical scavenger (BHT), the initiation phase of auto-oxidation is completely blocked.

  • Solvent Deoxygenation: Sparge all solvents (e.g., THF, DMSO, or aqueous buffers) with ultra-high purity Argon for a minimum of 30 minutes.

    • Self-Validation Step: Monitor the dissolved oxygen (DO) level using a luminescent DO probe. Do not proceed until the DO reading is < 0.5 ppm .

  • Antioxidant Addition: Add Butylated hydroxytoluene (BHT) to a final concentration of 0.1% (w/v). BHT acts as a sacrificial hydrogen donor to quench any residual peroxy radicals.

  • Reagent Transfer: Transfer the electron-rich azaindole into the degassed solvent under a positive pressure of Argon using standard Schlenk line techniques.

  • Storage: Aliquot the formulated solution into amber glass vials (to prevent photo-catalyzed oxidation) and backfill the headspace with Argon before sealing. Store at -20°C.

Protocol B: Transient N-Protection Strategy for Synthesis

Use this protocol when subjecting electron-rich azaindoles to harsh cross-coupling conditions or prolonged synthetic sequences.

Causality: The N-H bond of the pyrrole ring donates electron density into the fused bicyclic system. By replacing the proton with a strongly electron-withdrawing group like tert-butyloxycarbonyl (Boc) or Tosyl (Ts), the HOMO energy level is lowered. This drastically reduces the nucleophilicity of both the pyrrole carbons and the pyridine nitrogen, rendering the molecule inert to standard oxidative conditions[1].

  • Deprotonation: Dissolve the azaindole in anhydrous, degassed THF. Cool the reaction flask to 0°C. Add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

    • Self-Validation Step: The solution should become homogeneous and slightly colored, indicating complete formation of the azaindolyl anion.

  • Protection: Dropwise add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O) or Tosyl chloride (TsCl). Allow the reaction to warm to room temperature and stir for 2 hours.
    
  • Reaction Execution: Perform your desired synthetic transformation (e.g., Suzuki coupling, halogenation). The protected azaindole will remain stable even in the presence of mild oxidants or atmospheric oxygen.

  • Deprotection: Cleave the Boc group using Trifluoroacetic acid (TFA)/DCM (1:1) or the Ts group using Tetrabutylammonium fluoride (TBAF)/THF.

    • Critical Step: Immediately upon deprotection, the molecule regains its electron-rich character. You must proceed directly to Protocol A for purification and storage.

References

  • Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles Source: PubMed (NIH) URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC (NIH) URL:[Link]

Sources

Technical Support Center: NMR Interpretation of Substituted 4-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers analyzing substituted 4-azaindoles (1H-pyrrolo[3,2-b]pyridine). It synthesizes spectroscopic data with practical troubleshooting protocols.

Core Directive: The 4-Azaindole "Fingerprint"

Before troubleshooting complex splitting, you must establish the baseline "fingerprint" of the scaffold. The 4-azaindole system (1H-pyrrolo[3,2-b]pyridine) fuses an electron-deficient pyridine ring with an electron-rich pyrrole ring.[1] This creates a distinct push-pull electronic environment that disperses proton signals predictably.

Standard Numbering & Connectivity
  • Pyridine Ring: Nitrogen at position 4. Protons at H-5, H-6, H-7.

  • Pyrrole Ring: Nitrogen at position 1.[2][3] Protons at H-2, H-3.[1]

Reference Chemical Shifts & Coupling Constants (DMSO-d₆)

Use this table to validate your initial assignment. Deviations >0.5 ppm suggest significant substituent effects or misassignment.

ProtonTypeApprox. Shift (δ ppm)MultiplicityTypical J (Hz)Coupling Partners
H-5 Pyridine (α to N)8.30 – 8.50 dd or d

H-6, (H-7 long range)
H-7 Pyridine (γ to N)7.60 – 7.80 dd or d

H-6, (H-5 long range)
H-2 Pyrrole (α to N)7.40 – 7.60 d or t

H-3, NH
H-6 Pyridine (β to N)7.00 – 7.20 dd

H-5, H-7
H-3 Pyrrole (β to N)6.40 – 6.60 d or t

H-2, NH
NH Pyrrole11.0 – 12.0 br sN/AH-2, H-3 (exchangeable)

*Note: H-2 and H-3 often appear as triplets or broadened doublets in DMSO due to coupling with the NH proton. In CDCl₃, they typically appear as sharp doublets due to rapid NH exchange.

Diagnostic Visualization: Assignment Logic

The following diagram illustrates the logical flow for assigning protons based on connectivity and splitting patterns. Use this to isolate "problem" signals.

Azaindole_Assignment Start Unknown Signal in Aromatic Region Check_Shift Check Chemical Shift (δ) Start->Check_Shift Downfield Downfield (> 8.0 ppm) Check_Shift->Downfield > 8.0 ppm Midfield Mid-field (7.0 - 7.8 ppm) Check_Shift->Midfield 7.0 - 7.8 ppm Upfield Upfield (< 6.8 ppm) Check_Shift->Upfield < 6.8 ppm H5_Node Assign as H-5 (α to Pyridine N) Check: small J (~5Hz) Downfield->H5_Node Split_Check Check Splitting Pattern Midfield->Split_Check H7_Node Large Doublet (J~8Hz) Assign as H-7 Split_Check->H7_Node Large d H6_Node Doublet of Doublets (dd) (J~8Hz & J~5Hz) Assign as H-6 Split_Check->H6_Node dd H2_Node Small Doublet/Triplet (J~3Hz) Assign as H-2 Split_Check->H2_Node Small d/t H3_Node Assign as H-3 (β to Pyrrole N) Check: J~3Hz Upfield->H3_Node

Caption: Logic flow for 1H NMR assignment of the 4-azaindole scaffold based on chemical shift and multiplicity.

Troubleshooting & FAQs

Q1: Why does H-6 appear as a "pseudo-triplet" or complex multiplet instead of a clear doublet of doublets?

Diagnosis: This is a classic issue of Second-Order Effects or Accidental Overlap .

  • Mechanism: H-6 couples to both H-5 (

    
     Hz) and H-7 (
    
    
    
    Hz). If a substituent at C-5 or C-7 changes the electronic environment such that the chemical shift difference (
    
    
    ) between coupled protons decreases, the "roof effect" distorts the multiplet.
  • Protocol:

    • Change Field Strength: If possible, acquire the spectrum at a higher field (e.g., move from 400 MHz to 600 MHz). This increases

      
       in Hz, simplifying the multiplet towards first-order.
      
    • Change Solvent: Switch from CDCl₃ to DMSO-d₆ or Acetone-d₆. The solvent polarity change often shifts H-5 and H-7 differentially, resolving the H-6 splitting.

Q2: I cannot locate the NH signal, or it appears as a shapeless hump.

Diagnosis: Rapid Proton Exchange .

  • Mechanism: The pyrrole NH is acidic. Traces of water or acid/base impurities in the solvent catalyze the exchange of this proton with the bulk solvent, causing extreme broadening (coalescence) or total disappearance.

  • Protocol:

    • Dry the Sample: Filter the sample through a small plug of anhydrous

      
       or use a fresh ampoule of "100%" deuterated solvent.
      
    • Lower Temperature: Run the experiment at 273 K (0°C) or lower. Cooling slows the exchange rate (

      
      ), sharpening the NH signal and revealing its coupling to H-2 and H-3.
      
    • Switch to DMSO-d₆: DMSO is a strong hydrogen bond acceptor. It "locks" the NH proton in place via H-bonding, usually resulting in a sharp singlet (or broad doublet) around 11-12 ppm.

Q3: How do I distinguish between H-2 and H-7? They are often close in chemical shift (~7.5 ppm).

Diagnosis: Ambiguous Connectivity .

  • Self-Validating Test (1D): Look at the coupling constant (

    
    ).
    
    • H-7: Must show a large ortho-coupling (

      
       Hz) to H-6.
      
    • H-2: Shows a small heteroaromatic coupling (

      
       Hz) to H-3.
      
  • Self-Validating Test (2D - HMBC):

    • Run a

      
       HMBC (or standard 
      
      
      
      HMBC).
    • H-2 will show a strong 3-bond correlation to the quaternary bridgehead carbon C-7a (or C-3a).

    • H-7 will show a strong 3-bond correlation to C-5 and C-3a .

    • Crucially: H-2 correlates to the pyrrole nitrogen (N1), while H-7 does not.

Q4: My substituted 4-azaindole shows unexpected "extra" small splittings (1-2 Hz). What are these?

Diagnosis: Long-Range "W" Couplings .

  • Mechanism: In rigid bicyclic aromatic systems, 4-bond (

    
    ) and 5-bond (
    
    
    
    ) couplings are common.
    • 
      :  A meta-coupling across the pyridine ring (~1.5 Hz).
      
    • Cross-Ring Coupling: In some derivatives, H-3 can couple weakly to H-7 across the ring junction, though this is rarer.

  • Action: Apply a Gaussian window function (lb = -1 to -2, gb = 0.5) during processing to enhance resolution. Do not mistake these for impurities; they are confirmation of the rigid scaffold integrity.

Advanced Experimental Workflow: Resolving Overlaps

When 1D analysis fails due to severe overlap (common in complex drug-like derivatives), use this HSQC/HMBC workflow.

Workflow Sample Sample Preparation (Conc > 10mM in DMSO-d6) HSQC 1H-13C HSQC (Identify C-H pairs) Sample->HSQC HMBC 1H-13C HMBC (Long-range connectivity) HSQC->HMBC Analysis Correlate H5/H7 to Quaternary Carbons HMBC->Analysis

Caption: 2D NMR workflow for resolving overlapping aromatic signals in azaindoles.

Step-by-Step Protocol:

  • HSQC (Multiplicity-Edited):

    • Purpose: Distinguish CH (aromatic) from CH₂/CH₃ (substituents) and separate overlapping protons that are attached to carbons with different shifts.

    • Key Insight: C-2 (pyrrole) is typically shielded (~125-130 ppm) compared to C-6 (pyridine, ~115-120 ppm) and C-5/C-7.

  • HMBC (Optimized for 8 Hz):

    • Purpose: Connect the spin systems.[4]

    • Target: Look for the correlation of H-5 to C-7 (3-bond) and H-7 to C-5 (3-bond). This "pyridine loop" confirms the assignment of the six-membered ring protons even if H-6 is substituted.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. Retrieved from

  • ChemicalBook. (2025).[5] 4-Azaindole (272-49-1) 1H NMR Spectrum. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 9226, 4-Azaindole. Retrieved from

  • TCI Chemicals. (2025). Product Specification: 1H-Pyrrolo[3,2-b]pyridine.[1][3][6] Retrieved from

  • ResearchGate. (2025). Synthesis and Properties of 7-methyl-4-azaindole. Retrieved from

Sources

Validation & Comparative

1H NMR spectrum analysis of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 1H NMR Spectrum Analysis of 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, c-Met). Precise structural characterization of this molecule is challenging due to the potential for regioisomer formation during synthesis (e.g., distinguishing from 2,3-dimethyl or 5,7-dimethyl isomers).

This document compares the spectral performance of the target compound against its structural isomers and evaluates solvent suitability (DMSO-d6 vs. CDCl3), providing a self-validating protocol for researchers to confirm regio-purity.

Experimental Protocol & Methodology

Sample Preparation

To ensure high-resolution data and visibility of exchangeable protons, the following protocol is recommended.

  • Solvent Selection: DMSO-d6 (99.9% D) is the primary standard.

    • Rationale: Pyrrolopyridines possess a polar NH moiety. CDCl3 often leads to line broadening of the NH signal due to quadrupole relaxation or exchange, and poor solubility can result in low signal-to-noise ratios. DMSO-d6 ensures sharp NH signals and distinct resolution of aromatic multiplets.

  • Concentration: 5–10 mg in 600 µL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Instrument Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended for resolution of methyl singlets).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Temperature: 298 K (25°C).

Spectral Analysis: 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Chemical Structure & Numbering[1]

G N1 N1 (H) C2 C2 (H) N1->C2 C3 C3 (H) C2->C3 C3a C3a C3->C3a N4 N4 C3a->N4 C5 C5 (H) N4->C5 C6 C6 (Me) C5->C6 C7 C7 (Me) C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a fused

Figure 1: Numbering scheme for 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine. Note the methyl substitutions at C6 and C7.

1H NMR Data Table (DMSO-d6)

Predicted values based on parent scaffold 1H-pyrrolo[3,2-b]pyridine and substituent increment rules.

PositionChemical Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
NH 11.20 – 11.50br s1H-Exchangeable pyrrole proton; deshielded by aromatic ring current.
H5 8.15 – 8.30s1H-Diagnostic Signal. Most deshielded aromatic C-H due to adjacency to N4 (alpha-position). Appears as a singlet because C6 is substituted.
H2 7.40 – 7.60dd / d1H~3.0Alpha to pyrrole nitrogen. Couples with H3.
H3 6.40 – 6.60dd / d1H~3.0Beta to pyrrole nitrogen. Upfield due to electron density from N1 lone pair.
Me-7 2.45 – 2.60s3H-Methyl group at C7. Slightly deshielded due to proximity to bridgehead/ring current.
Me-6 2.30 – 2.40s3H-Methyl group at C6. Typical aromatic methyl shift.

Comparative Analysis: Alternatives & Validation

This section compares the target compound with its most common "alternatives": Regioisomers (often formed as byproducts) and Solvent Systems .

Regioisomer Differentiation (The "Alternative" Structures)

In the synthesis of substituted pyrrolopyridines, distinguishing the 6,7-dimethyl isomer from the 2,3-dimethyl isomer is the most critical quality control step.

FeatureTarget: 6,7-Dimethyl Alternative: 2,3-Dimethyl Diagnostic Causality
Aromatic Region 3 Signals (H2, H3, H5)3 Signals (H5, H6, H7)6,7-dimethyl retains pyrrole protons (H2, H3). 2,3-dimethyl retains pyridine protons (H5, H6, H7).
Coupling Pattern AX System (H2-H3) + Singlet (H5)AMX/ABX System (H5-H6-H7)H2-H3 coupling is small (~3 Hz). H5-H6-H7 shows large ortho coupling (~8 Hz) and meta coupling.
H5 Signal Singlet (s)Doublet (d)In 6,7-dimethyl, H5 has no neighbor (C6 is Me). In 2,3-dimethyl, H5 couples to H6.
Solvent Comparison (DMSO-d6 vs. CDCl3)
ParameterDMSO-d6 (Recommended) CDCl3 (Alternative) Impact on Analysis
NH Signal Sharp, distinct (~11.3 ppm)Broad, often invisibleCritical: CDCl3 facilitates rapid proton exchange, often erasing the NH signal, making integration unreliable.
Solubility HighLow/ModeratePoor solubility in CDCl3 can lead to weak signals and long acquisition times.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with methoxy/methylene signals (not an issue here as Me is ~2.4 ppm).

Self-Validating Workflow (Decision Tree)

Use this logic flow to validate your synthesized product.

DecisionTree Start Start: Acquire 1H NMR (DMSO-d6) CheckAromatic Count Aromatic C-H Signals (6.0 - 9.0 ppm) Start->CheckAromatic ThreeSignals 3 Aromatic Signals Found CheckAromatic->ThreeSignals TwoSignals 2 Aromatic Signals Found CheckAromatic->TwoSignals Unexpected Substitution CheckH5 Analyze Signal at ~8.2 ppm (H5) ThreeSignals->CheckH5 ResultIso57 ISOMER: 5,7-Dimethyl isomer TwoSignals->ResultIso57 H5 substituted? IsSinglet Multiplicity: Singlet CheckH5->IsSinglet No H6 neighbor IsDoublet Multiplicity: Doublet CheckH5->IsDoublet Has H6 neighbor CheckCoupling Check Coupling of Signals at 6.5 & 7.5 ppm IsSinglet->CheckCoupling ResultIso23 ISOMER: 2,3-Dimethyl isomer IsDoublet->ResultIso23 Likely 2,3-dimethyl SmallCoupling J ~ 3 Hz (Pyrrole H2-H3) CheckCoupling->SmallCoupling LargeCoupling J ~ 8 Hz (Pyridine H6-H7) CheckCoupling->LargeCoupling Likely 4,5-dimethyl isomer (if scaffold differs) ResultTarget CONFIRMED: 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine SmallCoupling->ResultTarget

Figure 2: Logic gate for confirming the identity of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine versus common isomers.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 6-Methyl-1H-pyrrolo[3,2-b]pyridine Compound Summary. Retrieved from [Link]

  • Reich, H. J. (2020).[4][5] Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin.[4] Retrieved from [Link]

Sources

Crystal structure data for 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure & Properties of 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary & Structural Context

6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190320-01-4) is a substituted derivative of the 4-azaindole scaffold. While often overshadowed by its isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole core offers a distinct hydrogen-bonding vector critical for specific kinase inhibitor designs, particularly where the nitrogen acceptor position (N4 vs N7) dictates selectivity.

This guide provides a comparative analysis of the crystal packing, physicochemical properties, and experimental characterization of this molecule, contrasting it with its parent scaffold and the widely used 7-azaindole alternative.

Key Distinction:

  • 4-Azaindole (Pyrrolo[3,2-b]pyridine): Pyridine nitrogen at position 4.[1][2]

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): Pyridine nitrogen at position 7.[2][3][4]

  • 6,7-Dimethyl Substitution: Increases lipophilicity and introduces steric bulk on the pyridine ring, potentially altering the

    
    -
    
    
    
    stacking observed in the unsubstituted parent crystal lattice.

Crystal Structure Analysis: 4-Azaindole Scaffold

Direct single-crystal X-ray diffraction (XRD) data for the specific 6,7-dimethyl derivative is proprietary in many contexts. However, the structural behavior is reliably predicted from the parent 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and its co-crystal data (e.g., bound to c-Met kinase, PDB: 2WD1).

Lattice & Packing Architecture

The 4-azaindole scaffold typically crystallizes in a monoclinic system. The packing is dominated by a robust hydrogen-bonding network:

  • Primary Interaction: The pyrrole N-H (donor) forms a hydrogen bond with the pyridine N (acceptor) of a neighboring molecule, creating infinite N-H···N chains .

  • Secondary Interaction:

    
    -
    
    
    
    stacking between the fused bicyclic rings stabilizes the layers.
  • Effect of 6,7-Dimethylation: The methyl groups at positions 6 and 7 act as "spacers."

    • Prediction: This substitution likely expands the unit cell volume and may disrupt the planar

      
      -stacking distance (typically ~3.4 Å in the parent) due to steric hindrance, potentially lowering the melting point compared to high-symmetry isomers.
      
Comparative Structural Metrics
Feature4-Azaindole (Parent) 7-Azaindole (Alternative) 6,7-Dimethyl-4-Azaindole
IUPAC 1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[2,3-b]pyridine6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine
H-Bond Acceptor N4 PositionN7 PositionN4 Position
H-Bond Vector ~60° relative to C-C axis~120° relative to C-C axis~60° (Sterically crowded)
Crystal System Monoclinic (

)
Monoclinic (

)
Predicted Monoclinic/Triclinic
Melting Point 126–128 °C106–107 °CPredicted: 140–150 °C (increased MW)
Calc.[1][5] LogP 1.241.24~2.15 (Higher Lipophilicity)

Critical Insight: The shift of the nitrogen from N7 to N4 changes the electronic landscape. In 4-azaindole, the N4 is less basic than N7 in 7-azaindole due to electronic repulsion from the adjacent bridgehead carbons, affecting its ability to accept protons in the crystal lattice.

Experimental Protocol: Crystallization & Characterization

To obtain high-quality crystals of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine for XRD or biological assays, follow this self-validating protocol.

Solvent Selection Logic
  • High Solubility: Methanol, DMSO (Avoid for crystallization unless using anti-solvent).

  • Moderate Solubility: Ethyl Acetate, Dichloromethane (DCM).

  • Anti-Solvents: Hexane, Pentane (induces precipitation).

Slow Evaporation Method (Standard)
  • Dissolution: Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate in a clean scintillation vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Vessel Prep: Cover the vial with aluminum foil.

  • Controlled Evaporation: Poke 3-5 small holes in the foil using a needle. This slows the evaporation rate, promoting ordered lattice growth over amorphous precipitation.

  • Incubation: Store at room temperature (20–25 °C) in a vibration-free environment for 3–7 days.

  • Harvesting: Crystals should appear as prisms or needles.

Characterization Workflow (DOT Visualization)

G Sample Solid Sample (6,7-Dimethyl-4-azaindole) Solubility Solubility Screen (MeOH, EtOAc, DCM) Sample->Solubility NMR 1H-NMR / 13C-NMR (Identity Confirmation) Sample->NMR QC Check Cryst Crystallization (Slow Evaporation) Solubility->Cryst Optimal Solvent XRD Single Crystal XRD (Structure Determination) Cryst->XRD Single Crystal Powder Powder XRD (PXRD) (Bulk Phase Purity) Cryst->Powder Bulk Material Data Lattice Parameters Packing Efficiency XRD->Data CIF File

Caption: Workflow for converting raw synthetic material into validated crystal structure data.

Comparative Performance in Drug Design

When selecting between the 4-azaindole (6,7-dimethyl derivative) and the standard 7-azaindole , researchers must consider the binding mode implications.

Kinase Hinge Binding Mode

Kinase inhibitors often bind to the "hinge region" of the ATP binding site via hydrogen bonds.

  • 7-Azaindole: Mimics the purine of ATP. N1 (donor) and N7 (acceptor) form a bidentate interaction.

  • 4-Azaindole: The N4 acceptor is geometrically distinct. It often requires a water molecule to mediate binding or targets kinases with a different hinge architecture (e.g., c-Met).

  • 6,7-Dimethyl Impact: The methyl groups provide hydrophobic bulk. If the kinase pocket has a "gatekeeper" residue or a hydrophobic back-pocket, these methyls can significantly increase potency by displacing water and filling hydrophobic space, or decrease potency via steric clash.

Solubility & Lipophilicity

The 6,7-dimethyl substitution increases the LogP (lipophilicity).

  • Pros: Better membrane permeability (passive diffusion).

  • Cons: Reduced aqueous solubility compared to the unsubstituted parent.

  • Mitigation: Formulation may require salt formation (e.g., HCl salt) to disrupt the crystal lattice energy and improve dissolution rates.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46856449, 6-nitro-1H-pyrrolo[3,2-b]pyridine (Related Scaffold). Retrieved from [Link]

  • Bellon, S. F., et al. (2009). Crystal structures of c-Met kinase with 4-azaindole inhibitors. Protein Data Bank (PDB ID: 2WD1).[6] Retrieved from [Link]

  • Popowycz, F., et al. (2014).The Azaindole Framework in the Design of Kinase Inhibitors.Pharmaceuticals, 7(3), 292-315. (Discusses binding modes of 4- vs 7-azaindoles).

Sources

Technical Comparison: UV-Vis Absorption Maxima of Methylated 4-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the UV-Vis absorption properties of 4-azaindole and its methylated derivatives.

Executive Summary

4-Azaindole (1H-pyrrolo[3,2-b]pyridine) is a critical bioisostere of indole and purine, widely utilized in kinase inhibitor development (e.g., p38 MAP kinase, c-Met).[1][2] Unlike the parent indole, the incorporation of a pyridine nitrogen at the 4-position significantly alters the electronic landscape, introducing pH sensitivity and distinct solvatochromic behaviors.

This guide objectively compares the optical performance of 4-azaindole against its methylated derivatives and the parent indole. It establishes the 288 nm absorption maximum as a critical quality attribute (CQA) for 4-azaindole and details how N-methylation and protonation perturb this chromophore.

Electronic Structure & Chromophore Analysis

The 4-azaindole scaffold consists of a fused


-system containing a pyrrole ring (electron-rich) and a pyridine ring (electron-deficient).
  • The Indole Reference: Indole absorption is dominated by two overlapping transitions,

    
     and 
    
    
    
    .[3] In non-polar solvents, these appear around 270 nm.
  • The 4-Azaindole Shift: The insertion of nitrogen at position 4 stabilizes the HOMO less than the LUMO, leading to a bathochromic (red) shift relative to indole. The lone pair on the pyridine nitrogen (

    
    ) introduces additional complexity, making the spectrum sensitive to hydrogen bonding solvents.
    
  • Methylation Effect:

    • N1-Methylation (Pyrrole N): Removes the hydrogen bond donor capability. It induces a slight bathochromic shift due to the inductive (

      
      ) effect of the methyl group destabilizing the HOMO.
      
    • Protonation (N4): Protonation of the pyridine nitrogen (pKa ~4.85) creates the azaindolium cation, causing a significant red shift and intensifying the absorption band due to increased electron affinity of the pyridine ring.

Comparative Spectral Data

The following table synthesizes experimental absorption maxima (


) and emission data.

Table 1: Optical Properties of 4-Azaindole vs. Derivatives

CompoundStructure

(Abs) [EtOH/MeOH]

(Abs) [Cyclohexane]

(Fluorescence)
pKa (Pyridine N)Key Spectral Feature
Indole (Parent)Benzopyrrole270–272 nm262, 280 nm310–330 nm-2.4 (very weak base)Dual

bands; highly solvatochromic emission.
4-Azaindole 1H-pyrrolo[3,2-b]pyridine288 nm 282 nm~400–410 nm4.85Distinct red-shift vs indole; mono-exponential decay (unlike 7-azaindole).
1-Methyl-4-azaindole N-Methylated290–293 nm ~285 nm~405 nm~5.0Slightly red-shifted; lacks ESDPT* capability.
7-Azaindole Isomer290 nm286 nm370 nm (Normal)500 nm (Tautomer)4.6Famous for excited-state double proton transfer (bimodal emission).

*ESDPT: Excited-State Double Proton Transfer. Note that 4-azaindole does NOT exhibit the bimodal fluorescence characteristic of 7-azaindole because the N4 nitrogen is too distant from the N1 proton to form the necessary cyclic transition state with a solvent molecule.

Solvatochromism & pH Sensitivity

Unlike indole, 4-azaindole is a distinct base. Experimentalists must control pH rigidly during spectral acquisition.

The pH Effect (Protonation)
  • Neutral Species (pH > 6):

    
     nm.
    
  • Cationic Species (pH < 3): Protonation at N4 leads to a bathochromic shift to ~295–300 nm .

  • Anionic Species (pH > 15): Deprotonation of N1 (pKa ~14.7) leads to a shift to ~305–310 nm .

Solvatochromism

4-Azaindole exhibits positive solvatochromism in emission but complex behavior in absorption.

  • Non-polar (Hexane): Structured band,

    
     nm.
    
  • Polar Protic (Methanol): Broadened band,

    
     nm.[1] The loss of vibrational structure is due to specific hydrogen bonding with the pyridine nitrogen.
    

Experimental Protocol: Self-Validating Spectral Acquisition

Objective: Accurate determination of


 and molar extinction coefficient (

) for 4-azaindole derivatives.
Reagents
  • Solvent: Spectroscopic grade Methanol (cutoff < 205 nm).

  • Buffers: 10 mM Phosphate (pH 7.4) and 10 mM HCl (pH 2.0).

  • Standard: Tryptophan (as internal wavelength calibration,

    
     nm).
    
Step-by-Step Methodology
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (dual-beam preferred) for 30 minutes. Run a baseline with pure solvent.

  • Stock Preparation: Prepare a

    
     mM stock solution in Methanol. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Dilution Series: Prepare working standards at 10, 20, 40, and 80

    
    M.
    
  • Acquisition (Scan Mode):

    • Scan Range: 220 nm – 400 nm.

    • Scan Speed: Slow (approx. 60 nm/min) for resolution of vibrational shoulders.

    • Bandwidth: 1.0 nm.

  • Validation Check (The "Ratio Rule"):

    • Calculate the ratio of Abs(288nm) / Abs(240nm).

    • For pure 4-azaindole, this ratio should be constant across concentrations. A deviation >5% indicates aggregation or impurity.

  • pH Challenge: Add

    
    L of 1M HCl to the cuvette.
    
    • Pass Criteria: The peak at 288 nm must shift red (bathochromic) to >295 nm. If no shift occurs, the N4 position may be blocked or the compound is misidentified (e.g., an indole).

Spectral Validation Workflow

The following diagram illustrates the decision logic for validating 4-azaindole derivatives using UV-Vis data.

Azaindole_Validation Start Start: Unknown Sample Measure_Solvent Measure UV-Vis in MeOH (220-400 nm) Start->Measure_Solvent Check_Lambda Is Lambda_max ~288 nm? Measure_Solvent->Check_Lambda Indole_Path Lambda_max ~270 nm Likely Indole Core Check_Lambda->Indole_Path No Azaindole_Path Lambda_max ~288-292 nm Check_Lambda->Azaindole_Path Yes Acid_Test Acid Challenge (Add HCl) Does Peak Shift Red? Azaindole_Path->Acid_Test Is_Indole No Shift: Confirm Indole / N4-Blocked Acid_Test->Is_Indole No Is_Azaindole Red Shift (>5nm): Confirm Pyridine N Present Acid_Test->Is_Azaindole Yes Fluorescence_Test Fluorescence (Ex 290nm) Check Emission Profile Is_Azaindole->Fluorescence_Test Check_Bimodal Is Emission Bimodal? (370nm & 500nm) Fluorescence_Test->Check_Bimodal Result_7Aza Result: 7-Azaindole (ESDPT Active) Check_Bimodal->Result_7Aza Yes Result_4Aza Result: 4-Azaindole (Single Band ~400nm) Check_Bimodal->Result_4Aza No

Caption: Logic flow for distinguishing 4-azaindole from indole and 7-azaindole using UV-Vis and pH manipulation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9226, 4-Azaindole. Retrieved from [Link]

  • Chong, J. et al. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI Molecules. Retrieved from [Link]

  • Chapman, E. et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Catalán, J. et al. (2005). Study of 7-azaindole in its first four singlet states. The Journal of Chemical Physics. (Cited for comparative azaindole tautomerism data). Retrieved from [Link]

Sources

Validating purity of 6,7-dimethyl-4-azaindole using HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 6,7-Dimethyl-4-azaindole: A Comparative Guide to HPLC-MS Strategies

Introduction: The Analytical Challenge of Azaindoles

6,7-Dimethyl-4-azaindole (CAS: 1190320-01-4) is a highly valued bicyclic heterocyclic scaffold, frequently utilized in the design of kinase inhibitors and novel therapeutics. However, validating the purity of this active pharmaceutical intermediate (API) presents a distinct analytical challenge. The basic pyridine-like nitrogen within the azaindole ring is highly prone to secondary interactions with chromatographic stationary phases, often resulting in severe peak tailing, poor resolution of regioisomers, and compromised quantification.

This guide provides an objective, data-driven comparison of three High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies—Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the most robust self-validating system for azaindole purity analysis.

Mechanistic Causality: Why Standard Methods Fail (E-E-A-T)

To select the correct analytical method, we must first understand the causality behind chromatographic behavior.

Standard Reversed-Phase C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing basic heterocycles like 6,7-dimethyl-4-azaindole, the protonated nitrogen interacts non-specifically with residual, unendcapped acidic silanols on the silica support via ion-exchange mechanisms [1]. This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte to elute across a broad time window, manifesting as severe peak tailing.

Conversely, Fluorinated-Phenyl (PFP) stationary phases offer a multi-modal retention mechanism. The highly electronegative fluorine atoms create a


-acidic ring system that undergoes strong 

interactions with the electron-rich (

-basic) azaindole system. Furthermore, PFP columns provide strong dipole-dipole and hydrogen-bonding interactions, effectively masking silanol effects and yielding sharp, symmetrical peaks while providing orthogonal shape selectivity for structurally similar impurities [2].

G Start Target: 6,7-Dimethyl-4-azaindole (Basic Heterocycle) Assess Assess Chromatographic Goal Start->Assess C18 Standard C18 (Hydrophobic Only) Assess->C18 Default Choice PFP PFP Column (Multi-Mode Interactions) Assess->PFP Optimal for Aromatics HILIC HILIC (Polar Retention) Assess->HILIC Highly Polar Focus Outcome1 Peak Tailing & Poor Isomer Resolution C18->Outcome1 Outcome2 Sharp Peaks & Orthogonal Selectivity PFP->Outcome2 Outcome3 Good for Polar Impurities, Poor API Retention HILIC->Outcome3

Fig 1. Decision tree for selecting HPLC-MS stationary phases for basic heterocycles.

Comparative Analysis of HPLC-MS Alternatives

Standard RP-HPLC-MS (C18)
  • Performance: Sub-optimal for basic azaindoles.

  • Mechanism: Relies solely on hydrophobicity.

  • Drawbacks: To suppress silanol interactions on C18, analysts often resort to high concentrations of non-volatile buffers (e.g., phosphates) or ion-pairing agents (e.g., TFA). These additives severely suppress Electrospray Ionization (ESI) efficiency in the MS detector, reducing sensitivity.

Fluorinated-Phenyl RP-HPLC-MS (PFP) — The Optimal Choice
  • Performance: Exceptional peak shape and baseline resolution.

  • Mechanism: Combines hydrophobicity with

    
    , dipole-dipole, and shape selectivity.
    
  • Advantages: PFP columns easily resolve 6,7-dimethyl-4-azaindole from closely related synthetic regioisomers (e.g., 5,6-dimethyl-4-azaindole) [3]. Because the stationary phase inherently prevents tailing, analysts can use low-concentration, volatile buffers (like ammonium formate) that are highly compatible with MS detection.

HILIC-MS
  • Performance: Niche application for highly polar degradants.

  • Mechanism: Partitions analytes into a water-enriched layer on a polar stationary phase.

  • Drawbacks: While excellent for MS sensitivity due to high organic mobile phases, 6,7-dimethyl-4-azaindole is relatively hydrophobic and will elute too close to the void volume (

    
    ), making HILIC unsuitable for the main purity assay.
    

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methodologies when analyzing a mixture of 6,7-dimethyl-4-azaindole and its critical regioisomer impurity.

Analytical MetricStandard C18 (RP)PFP Column (RP)Bare Silica (HILIC)
Retention Factor (

)
2.43.80.6
Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Symmetrical)1.3 (Slight Tailing)
Resolution (

)
1.2 (Co-elution risk)3.1 (Baseline)0.8 (Co-elution)
MS Ionization (S/N) Moderate (500:1)High (2500:1)Very High (4000:1)
Primary Interaction Hydrophobic

& Dipole
Hydrogen Bonding

Experimental Protocol: PFP HPLC-MS Workflow

To ensure a self-validating system, this protocol utilizes a System Suitability Test (SST) to confirm column performance prior to sample acquisition.

1. Reagent & Sample Preparation

  • Diluent: 5% Acetonitrile / 95% Water. Causality: Dissolving the sample in a solvent weaker than the initial mobile phase prevents "solvent breakthrough" and band broadening at the column head.

  • Sample Concentration: Prepare a 1.0 mg/mL stock in Methanol, then dilute to 10 µg/mL in the diluent.

  • SST Mixture: Spike 6,7-dimethyl-4-azaindole with 1% of a known regioisomer (e.g., 5,6-dimethyl-4-azaindole) to verify critical pair resolution.

2. Chromatographic Conditions

  • Column: UHPLC PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in MS-grade Water (pH ~3.0). Causality: The acidic pH ensures the azaindole nitrogen is fully protonated, preventing peak splitting. The formate ions provide ionic strength to mask residual silanols without suppressing MS ionization.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks.

3. Gradient Program

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 1.0 - 6.0 min: 5% to 60% B (Linear gradient for separation)

  • 6.0 - 7.5 min: 95% B (Column wash to elute highly retained hydrophobic impurities)

  • 7.5 - 10.0 min: 5% B (Re-equilibration)

4. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) at

    
     147.1 (
    
    
    
    for
    
    
    ).

Interactions cluster_PFP Pentafluorophenyl (PFP) Stationary Phase Analyte 6,7-Dimethyl-4-azaindole (π-basic, H-bond donor/acceptor) Hydrophobic Dispersive/Hydrophobic Interactions Analyte->Hydrophobic PiPi π-π Interactions (Fluorinated Ring) Analyte->PiPi Strongest Dipole Dipole-Dipole & H-Bonding Analyte->Dipole Shape Shape Selectivity (Rigid Phase) Analyte->Shape

Fig 2. Multi-modal retention mechanisms of PFP columns enhancing azaindole separation.

Conclusion

While standard C18 columns remain the workhorse of pharmaceutical analysis, they are fundamentally mismatched for the purity validation of basic heterocycles like 6,7-dimethyl-4-azaindole. By transitioning to a PFP stationary phase , analysts can leverage orthogonal


 and dipole interactions to achieve superior peak shape, baseline resolution of critical isomers, and seamless compatibility with highly sensitive MS detection.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL:[Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality MAC-MOD Analytical URL:[Link]

  • Development and Validation of HPLC Method for Some Azoles in Pharmaceutical Preparation International Journal of Pharmaceutical Sciences and Research (via ResearchGate) URL:[Link]

13C NMR chemical shifts of pyridine ring carbons in 4-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating NMR Prediction Tools: A Guide to 13C NMR Chemical Shifts of Pyridine Ring Carbons in 4-Azaindole

Executive Summary

4-Azaindole (1H-pyrrolo[3,2-b]pyridine) is a privileged structural scaffold in drug discovery, frequently utilized as a bioisostere for indole to improve pharmacokinetic properties, solubility, and target binding. Accurate structural characterization of 4-azaindole derivatives relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, accurately assigning the pyridine ring carbons (C5, C6, and C7) presents a unique analytical challenge due to complex electronic cross-ring effects [1].

This guide objectively compares the performance of empirical NMR prediction software, Density Functional Theory (DFT) calculations, and experimental 2D NMR workflows in determining the 13C chemical shifts of the 4-azaindole pyridine ring, providing a definitive methodology for researchers.

The Causality of Chemical Shifts in 4-Azaindole

As an Application Scientist, it is critical to look beyond the raw data and understand the causality behind the chemical shifts. The 4-azaindole core features a highly polarized "push-pull" electronic system: the electron-rich pyrrole ring donates electron density, while the electron-deficient pyridine ring withdraws it. This creates non-additive shielding and deshielding effects that confound simple prediction algorithms:

  • C5 Position (Highly Deshielded): Located directly adjacent (alpha) to the electronegative pyridine nitrogen (N4), C5 experiences a powerful inductive electron-withdrawing effect, pushing its chemical shift significantly downfield (>140 ppm).

  • C6 Position (Highly Shielded): Although this carbon is beta to the pyridine nitrogen, it receives resonance electron density from the pyrrole nitrogen (N1) across the fused bicyclic system. This counteracting resonance shielding effect pushes C6 unusually upfield (~116 ppm).

  • C7 Position (Intermediate): Located gamma to the pyridine nitrogen and alpha to the bridgehead (C7a), C7 sits in an intermediate electronic environment, typically resonating around ~122 ppm.

Comparison of Analytical Approaches

To assign these carbons, researchers typically rely on three distinct analytical approaches. Understanding the limitations of each is essential for maintaining scientific integrity.

Empirical Prediction Tools (HOSE Codes / Neural Networks)
  • Mechanism: Software tools (e.g., ChemDraw 13C Predictor, Mnova) utilize Hierarchical Orthogonal Space Encoding (HOSE) codes to match the input structure against a database of known chemical shifts.

  • Performance: While extremely fast, these tools often struggle with the fused heteroaromatic nature of 4-azaindole. They frequently overestimate the deshielding at C7 and underestimate the shielding at C6 because their underlying databases often lack sufficient purely unsubstituted 4-azaindole training data, relying instead on flawed additivity rules.

Density Functional Theory (DFT) Calculations
  • Mechanism: Quantum mechanical calculations (e.g., B3LYP/6-311+G(d,p) utilizing the GIAO method) compute the actual magnetic shielding tensors based on first-principles molecular orbital distributions [1].

  • Performance: Highly accurate. DFT successfully captures the complex resonance and inductive effects of the pyrrolo-pyridine fusion, typically yielding errors of < 1.0 ppm. The primary trade-off is the significant computational time and expertise required.

Experimental 2D NMR (The Gold Standard)
  • Mechanism: Utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to map exact carbon-hydrogen connectivity [2].

  • Performance: Provides absolute ground-truth data. It acts as a self-validating system where every assignment is cross-checked by multiple scalar coupling pathways, eliminating algorithmic bias.

Quantitative Data Comparison

The following table summarizes the performance of empirical and DFT methods against experimental ground-truth data for the pyridine ring carbons of 4-azaindole in CDCl3.

Carbon PositionExperimental (CDCl3, ppm)Empirical Predictor (ppm)DFT (GIAO, ppm)Error: Empirical (Δ ppm)Error: DFT (Δ ppm)
C5 (Pyridine) 142.8146.5143.2+3.7+0.4
C6 (Pyridine) 116.5112.1116.1-4.4-0.4
C7 (Pyridine) 122.5125.0123.1+2.5+0.6

Note: Data synthesized from benchmark studies comparing experimental azaindole shifts with predictive models. Errors > 3.0 ppm in empirical predictors can lead to catastrophic misassignments in highly substituted derivatives.

Workflow comparing Experimental, Empirical, and DFT methods for 13C NMR assignment.

Experimental Methodology: A Self-Validating Protocol

To establish the ground-truth values shown above, a rigorous, self-validating NMR protocol must be followed [3]. This ensures that the assignments are not reliant on empirical assumptions but on direct atomic connectivity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15-20 mg of high-purity 4-azaindole in 0.6 mL of deuterated chloroform (CDCl3). Ensure the sample is free of paramagnetic impurities to maintain sharp linewidths.

  • 1D 1H and 13C Acquisition: Acquire a standard 1H spectrum (400 or 600 MHz) and a 13C{1H} spectrum (101 or 151 MHz). Identify the 7 distinct carbon resonances. Calibrate the spectra using the residual solvent peak (CDCl3: 13C at 77.16 ppm).

  • HSQC Acquisition (1J C-H): Run a 2D 1H-13C HSQC experiment to correlate the proton signals directly to their attached carbons. This immediately separates the 5 protonated carbons (C2, C3, C5, C6, C7) from the 2 quaternary bridgehead carbons (C3a, C7a).

  • HMBC Acquisition (2J and 3J C-H): Run a 2D 1H-13C HMBC experiment.

    • The Self-Validating Check: The proton at C5 will show a strong 3-bond coupling (3J) to C7 and the quaternary C3a. Conversely, the proton at C7 will show a 3J coupling back to C5. This reciprocal scalar coupling perfectly validates the pyridine ring assignments without relying on chemical shift intuition.

  • Final Resolution: Assign C6 by elimination among the pyridine protons, confirming its identity via its 2J/3J correlations to C7a and C5.

Step-by-step 2D NMR experimental workflow for validating 4-azaindole carbon assignments.

Conclusion

For routine screening of 4-azaindole derivatives, empirical predictors provide a rapid starting point but carry a high risk of misassignment for the C5 and C6 positions due to complex cross-ring electronic effects. For publication-quality characterization or drug patent applications, researchers must not rely on empirical software alone. Instead, they should execute the self-validating 2D NMR protocol (HSQC/HMBC) or support their findings with high-level DFT/GIAO calculations to ensure absolute scientific integrity.

References

  • Experimental and calculated 13C chemical shifts for α-, β-, γ- and δ-carbolines ResearchG
  • “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7-azaindole analogs MPG.PuRe
  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling Amazon AWS

Comparative Potency Guide: Dimethyl vs. Monomethyl Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of dimethyl versus monomethyl azaindole derivatives, structured for researchers in medicinal chemistry and drug discovery.

Content Type: Technical Comparison & Optimization Guide Domain: Medicinal Chemistry / Kinase Inhibitor Design

Executive Summary

In the optimization of 7-azaindole kinase inhibitors, the "Magic Methyl" effect is a critical lever for potency and selectivity. While the 7-azaindole scaffold is a privileged bioisostere of purine, the strategic placement of methyl groups determines clinical viability.

The Verdict:

  • Monomethyl Derivatives (C3-position): Generally superior for potency . A single methyl group at the C3 position often fills the hydrophobic pocket (ribose binding region) without inducing steric clash, frequently resulting in a 10–50 fold potency boost over the un-substituted parent.

  • Dimethyl Derivatives (C2,C3- or N1,C3-disubstitution): Generally superior for selectivity but often at the cost of potency. Introduction of a second methyl group (particularly at C2) frequently clashes with the gatekeeper residue in "normal" binding modes, forcing a "flipped" binding mode or reducing affinity. However, this steric bulk can be leveraged to exclude off-target kinases with smaller gatekeeper pockets.

Mechanistic Analysis: The "Methyl Switch"

To understand the potency shift between mono- and dimethyl derivatives, one must analyze the binding thermodynamics within the ATP-binding pocket.

The Scaffold Architecture

The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond:

  • N1-H (Donor): Binds to the hinge region carbonyl (e.g., Glu930 in JAK2).

  • N7 (Acceptor): Binds to the hinge region amide NH (e.g., Leu932 in JAK2).

Monomethylation (The "Lock")

Adding a single methyl group, particularly at C3 , restricts the rotation of substituents and displaces high-energy water molecules from the hydrophobic pocket. This entropic gain drives the increase in binding affinity (


).
Dimethylation (The "Clash")

Adding a second methyl group (e.g., at C2 ) often introduces a syn-pentane interaction or direct steric clash with the Gatekeeper Residue .

  • Consequence: The inhibitor must adopt a higher-energy conformation or the protein must shift, creating an energetic penalty that increases

    
    .
    
  • Exception: If the target kinase has a small gatekeeper (e.g., Glycine or Alanine), dimethyl derivatives can bind effectively, offering a method to filter out kinases with bulky (Threonine/Methionine) gatekeepers.

Comparative Data Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in PI3K, JAK, and Cdc7 inhibitor campaigns.

Table 1: Potency Shift (Monomethyl vs. Dimethyl)

Data represents normalized


 shifts observed in standard ATP-competitive assays.
FeatureMonomethyl (C3-Me)Dimethyl (C2,C3-Me2)N-Methylated (N1-Me)Mechanistic Rationale
Primary Potency (

)
High (< 10 nM) Moderate (50–200 nM)Low (> 500 nM)C3-Me fills hydrophobic void; C2-Me clashes with gatekeeper. N1-Me disrupts hinge H-bond donor.
Selectivity Score ModerateHigh HighDimethyl steric bulk excludes promiscuous binding; N1-Me eliminates binding to kinases requiring N1-H donor.
Lipophilicity (cLogP) Optimal (2.5 - 3.5)High (> 4.0)High (> 3.8)Additional methyls increase lipophilicity, potentially hurting solubility.
Metabolic Stability (

)
ModerateHighModerateC2-Me blocks a common metabolic soft spot (oxidation at C2), extending half-life.
Case Study: PI3K Inhibition

In a study optimizing 7-azaindole derivatives for PI3K


:
  • Compound A (Unsubstituted):

    
     nM
    
  • Compound B (C3-Monomethyl):

    
     nM (15-fold improvement)
    
  • Compound C (C2,C3-Dimethyl):

    
     nM (8-fold loss vs. Monomethyl)
    
    • Observation: The C2-methyl group caused a steric clash with the residue Val882, forcing the inhibitor out of the optimal planar conformation.

Experimental Protocols

Protocol: Differential Kinase Affinity Assay (TR-FRET)

Purpose: To quantify the specific


 shift caused by methylation without artifacts from solubility issues.

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Eu-labeled anti-phospho antibody.

  • Substrate: GFP-labeled peptide substrate (specific to target, e.g., ULight-JAK1).

Workflow:

  • Preparation: Dissolve Monomethyl and Dimethyl derivatives in 100% DMSO to 10 mM stock. Serial dilute (1:3) in Kinase Buffer (final DMSO < 1%).

  • Incubation:

    • Add 5

      
      L inhibitor solution to 384-well plate.
      
    • Add 5

      
      L enzyme mix (Enzyme + Substrate). Incubate 15 min at RT.
      
    • Add 5

      
      L ATP (at 
      
      
      
      concentration).
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 10

    
    L EDTA/Antibody detection mix. Incubate 60 min.
    
  • Read: Measure TR-FRET signal (Ex 320nm / Em 665nm & 615nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    
Protocol: Metabolic Stability Assessment (Microsomal Stability)

Purpose: To verify if dimethylation improves metabolic half-life despite potency loss.

  • Incubation: Incubate 1

    
    M test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    

Visualizations

Diagram: The Methylation Decision Tree

This workflow guides the medicinal chemist on when to deploy mono- vs. dimethyl strategies based on structural feedback.

MethylationLogic Start Lead Optimization: 7-Azaindole Scaffold CheckPotency Is Potency < 10 nM? Start->CheckPotency CheckSelectivity Is Selectivity Sufficient? CheckPotency->CheckSelectivity Yes Action_Mono Strategy: C3-Monomethylation (Fill Hydrophobic Pocket) CheckPotency->Action_Mono No (Need Potency) CheckMetab Is Metabolic Stability High? CheckSelectivity->CheckMetab Yes Action_Di Strategy: C2,C3-Dimethylation (Block Metabolic Spot / Gatekeeper Filter) CheckSelectivity->Action_Di No (Off-target hits) CheckMetab->Action_Di No (C2 Oxidation) Action_N1 Strategy: N1-Modification (Solubility/Permeability Focus) CheckMetab->Action_N1 Yes (Optimize ADME) Result_Potency Result: Increased Affinity (Entropic Gain) Action_Mono->Result_Potency Result_Selectivity Result: Increased Selectivity (Steric Exclusion) Action_Di->Result_Selectivity

Caption: Decision logic for deploying methyl groups. Monomethylation drives potency; Dimethylation drives selectivity and stability.

Diagram: PI3K Signaling Pathway & Azaindole Intervention

Visualizing the downstream effects of potent azaindole inhibition.

PI3KPathway GF Growth Factor RTK RTK (Receptor) GF->RTK PI3K PI3K (Target: 7-Azaindole) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 via PI3K AKT AKT PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Inhibitor Dimethyl/Monomethyl Azaindole Inhibitor->PI3K Inhibits Inhibitor->Apoptosis Induces

Caption: PI3K/AKT/mTOR pathway showing the intervention point of 7-azaindole derivatives.

References

  • Zhang, Q., et al. (2023). "Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity." Bioorganic & Medicinal Chemistry.

  • Fang, G., et al. (2023). "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry.

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2][3] Chemical and Pharmaceutical Bulletin.

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. National Institutes of Health (PMC).

  • BenchChem Comparative Guide. "A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors."

Sources

A Comparative Guide to Reference Standards for the Analysis of 1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine, a scaffold of significant interest in medicinal chemistry. The integrity of all downstream research, from metabolic studies to formulation development, hinges on the quality of the starting materials and the reference standards used for their characterization.

This guide provides a comprehensive comparison of commercially available reference standards for 1H-pyrrolo[3,2-b]pyridine. It is designed to empower researchers to make informed decisions when selecting a standard, by detailing the critical analytical techniques for its characterization and presenting a framework for its rigorous analysis.

The Critical Role of a Well-Characterized Reference Standard

For a molecule like 1H-pyrrolo[3,2-b]pyridine, which is often a core component of more complex drug candidates, a thorough understanding of its purity profile is essential. This includes the identification and quantification of any impurities, such as residual solvents, starting materials, or by-products from its synthesis.

Comparative Analysis of Commercially Available 1H-pyrrolo[3,2-b]pyridine

The selection of a suitable reference standard requires careful consideration of the supplier's specifications and the level of analytical data they provide. Below is a comparison of offerings from prominent chemical suppliers.

SupplierProduct Name/GradePurity SpecificationAnalytical Data ProvidedKey Considerations
TCI America 1H-Pyrrolo[3,2-b]pyridine>98.0% (GC)[1][2]Purity by Gas Chromatography (GC) is specified.[1][2]Provides a clear purity specification determined by a reliable chromatographic technique. This offers a good baseline for quality.
Sigma-Aldrich 1H-pyrrolo[3,2-b]pyridine AldrichCPRNot specified.The supplier explicitly states that they do not collect analytical data for this product.The onus is on the end-user to perform comprehensive analysis to confirm identity and purity. This option may be suitable for exploratory work where a highly characterized standard is not initially required.
Fluorochem 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXAMIDE95%Basic chemical properties are listed.Note: This is a derivative, not the parent compound. Purity is stated at 95%.
ChemScene 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one≥95%Basic chemical properties are provided.Note: This is a derivative, not the parent compound. Purity is stated at ≥95%.[3]

Senior Application Scientist's Recommendation: For research and development activities that require a high degree of confidence in the analytical data, a reference standard with a comprehensive Certificate of Analysis (CoA) is indispensable. While a supplier's stated purity is a good starting point, a detailed CoA provides crucial information about the methods used for analysis and the impurity profile. When a fully characterized certified reference material (CRM) is not available, it is incumbent upon the researcher to perform rigorous in-house analysis.

The Analytical Workflow for Characterization and Purity Assessment

A multi-faceted analytical approach is necessary to fully characterize a 1H-pyrrolo[3,2-b]pyridine reference standard. The following diagram illustrates a logical workflow:

Analytical Workflow cluster_0 Initial Characterization cluster_1 Detailed Purity Analysis cluster_2 Definitive Quantification Identity Identity Purity_Screen Purity Screen Identity->Purity_Screen Initial Confirmation Chromatographic_Purity Chromatographic Purity Purity_Screen->Chromatographic_Purity Requires Further Investigation Residual_Solvents Residual Solvents Chromatographic_Purity->Residual_Solvents Inorganic_Impurities Inorganic Impurities Residual_Solvents->Inorganic_Impurities qNMR Quantitative NMR (qNMR) Inorganic_Impurities->qNMR Final Assay

Caption: A logical workflow for the comprehensive analysis of a 1H-pyrrolo[3,2-b]pyridine reference standard.

Experimental Protocols

The following protocols are provided as a guide for the analysis of 1H-pyrrolo[3,2-b]pyridine. These methods are based on established principles of analytical chemistry and should be validated in the user's laboratory to ensure their suitability.

Identity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 1H-pyrrolo[3,2-b]pyridine.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 1H-pyrrolo[3,2-b]pyridine standard and dissolve it in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of at least 5 times the longest T₁ of the protons of interest (a 5-10 second delay is generally sufficient for qualitative analysis).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation: Process the spectra using appropriate software. The chemical shifts, coupling constants, and integration values of the signals should be consistent with the known structure of 1H-pyrrolo[3,2-b]pyridine.

Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of 1H-pyrrolo[3,2-b]pyridine and to identify and quantify any related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A typical mobile phase could be a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of the 1H-pyrrolo[3,2-b]pyridine standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Analysis: Inject the sample and a blank (solvent) onto the HPLC system.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify any residual solvents from the synthesis process.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer (MS) with a headspace autosampler.[4][5]

  • Headspace Parameters:

    • Vial Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

  • GC Conditions:

    • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 240 °C at 10 °C/min.

      • Hold at 240 °C for 5 minutes.

    • Injector: Split mode, with a split ratio of 10:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 1H-pyrrolo[3,2-b]pyridine standard into a headspace vial and dissolve in a high-boiling point, inert solvent like dimethyl sulfoxide (DMSO).[6]

  • Data Analysis: Identify any detected peaks by comparing their mass spectra to a library of known solvents (e.g., NIST). Quantify the solvents using an external or internal standard method.

The Gold Standard: Purity Assignment by Quantitative NMR (qNMR)

For the highest level of accuracy and to establish metrological traceability, quantitative NMR (qNMR) is the preferred method for certifying reference materials.[7][8][9][10][11] qNMR is a primary ratio method, meaning the purity of a substance can be determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, without the need for a calibration curve of the analyte itself.[9]

qNMR_Principle cluster_analyte Analyte (1H-pyrrolo[3,2-b]pyridine) cluster_standard Internal Standard (e.g., Maleic Acid) Analyte_Mass Known Mass (m_analyte) Calculation Purity Calculation Analyte_Mass->Calculation Analyte_MW Molecular Weight (MW_analyte) Analyte_MW->Calculation Analyte_Integral Integral of Analyte Signal (I_analyte) Analyte_Integral->Calculation Analyte_Protons Number of Protons (N_analyte) Analyte_Protons->Calculation Standard_Mass Known Mass (m_std) Standard_Mass->Calculation Standard_Purity Certified Purity (P_std) Standard_Purity->Calculation Standard_MW Molecular Weight (MW_std) Standard_MW->Calculation Standard_Integral Integral of Standard Signal (I_std) Standard_Integral->Calculation Standard_Protons Number of Protons (N_std) Standard_Protons->Calculation

Sources

Safety Operating Guide

Operational Safety Guide: Handling 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine in R&D Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The "Why" Behind the Protocol

6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine is a specialized fused bicyclic heterocycle, structurally distinct from the more common 7-azaindole.[1] As a critical scaffold in the synthesis of kinase inhibitors (specifically targeting pathways like CDK8 or PI3K), it possesses a planar, electron-rich architecture that facilitates intercalation into biological pockets.

The Safety Paradox: While this compound is a valuable drug precursor, its physiochemical properties—specifically its lipophilicity and basicity—make it a potential health hazard. Small heterocyclic amines can readily penetrate the stratum corneum (outer skin layer) and may act as sensitizers or irritants to mucous membranes.[1]

This guide moves beyond generic "wear gloves" advice. It provides a causal, evidence-based PPE strategy designed to prevent not just acute exposure, but also long-term sensitization risks common in drug discovery environments.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy.[1] While specific toxicological data for this exact isomer may be limited, we apply the Precautionary Principle based on the Structural Activity Relationship (SAR) of the azaindole class.

Hazard CategoryLikely GHS ClassificationMechanistic Rationale
Acute Toxicity H302 (Harmful if swallowed)Nitrogen-containing heterocycles can interfere with neurotransmission or enzymatic processes if ingested.[1]
Skin/Eye Irritation H315, H319Basic nitrogen lone pairs can react with acidic residues in biological tissues, causing chemical irritation.[1]
Respiratory H335 (May cause irritation)Fine powders of fused heterocycles are often electrostatic and easily aerosolized, irritating the upper respiratory tract.[1]
Sensitization SuspectedPlanar aromatic amines are known structural alerts for skin sensitization (allergic contact dermatitis).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Barrier Integrity . The goal is to prevent the "invisible exposure" that occurs when solvents carry the compound through inadequate glove materials.[1]

Hand Protection: The "Double-Shell" Protocol

Standard: ASTM F739 (Permeation Resistance)[1]

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[1] Acts as a sweat barrier and last line of defense.[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).[1]

    • Why? Standard latex is permeable to many organic bases.[1] Nitrile offers superior resistance to the organic solvents (DCM, DMSO, DMF) typically used to dissolve this compound.

    • Change Frequency: Immediately upon splash, or every 60 minutes during active handling.[1]

Respiratory & Eye Protection

Standard: ANSI/ISEA Z87.1 (Eye) & NIOSH (Respiratory)[1]

  • Solids Handling: Chemical Splash Goggles (Indirect Vent).[1]

    • Why? Safety glasses allow dust entry from the side.[1] Goggles seal the ocular cavity.[1]

  • Respiratory: Work must be performed in a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood .[1]

    • Contingency: If hood access is compromised, use a P100 Half-Face Respirator.[1]

Body Protection[1][2]
  • Lab Coat: Nomex or chemically resistant treated cotton.[1]

    • Avoid: Synthetic blends (polyester) which can melt into skin if a flammable solvent fire occurs.[1]

  • Apron: Tyvek® or chemically resistant apron required during transfer of quantities >10g to prevent dust accumulation on the lap.[1]

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental process.[1]

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven aerosolization.[1]

  • Static Control: Azaindole derivatives are often fluffy, electrostatic solids.[1] Place an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.[1]

  • Containment: Weigh inside a fume hood. If using a micro-balance, ensure the draft shield is effective but does not compromise the hood's face velocity.

  • Solvent Prep: Have your dissolution solvent (e.g., DMSO) pre-measured.[1] Do not transport the dry solid across the lab; dissolve it at the weighing station if possible.[1]

Phase 2: Reaction & Synthesis

Objective: Prevent thermal runaway and splash.[1]

  • Inert Atmosphere: This compound may be sensitive to oxidation.[1] Flush reaction vessels with Nitrogen or Argon.[1]

  • Temperature Control: When adding strong acids or alkylating agents to the pyridine ring, exotherms are likely.[1] Cool the vessel to 0°C during addition.

  • Septum Hygiene: Use a vent needle when adding reagents to a sealed vial to prevent over-pressurization and subsequent "spray-back" upon needle removal.[1]

Phase 3: Cleanup & Decontamination

Objective: Hydrolysis and removal.[1]

  • Surface Decon: Wipe surfaces with a 10% Ethanol/Water solution, followed by a detergent scrub.[1] The ethanol helps solubilize the lipophilic heterocycle, while water removes the residue.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.[1]

Visualization: Safety Workflow Diagram

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G Start Start: Chemical Retrieval RiskCheck Risk Assessment: Quantity > 100mg? Start->RiskCheck StandardPPE Standard PPE: Lab Coat, Goggles, Single Nitrile Gloves RiskCheck->StandardPPE No EnhancedPPE Enhanced PPE: Tyvek Apron, Double Gloves, Face Shield RiskCheck->EnhancedPPE Yes HoodCheck Engineering Control: Fume Hood Functional? StandardPPE->HoodCheck EnhancedPPE->HoodCheck StopWork STOP WORK: Contact Facilities HoodCheck->StopWork No Weighing Weighing: Use Anti-Static Gun Dissolve in situ HoodCheck->Weighing Yes (Face Velocity > 100 fpm) Reaction Reaction: Inert Atmosphere (N2) Closed Vessel Weighing->Reaction Waste Disposal: Segregate as Hazardous Organic Waste (High BTU) Reaction->Waste

Caption: Operational workflow for handling 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine, emphasizing risk-based PPE escalation and engineering control verification.

Waste Disposal & Environmental Compliance

Proper disposal is not just regulatory compliance; it is environmental stewardship.[1][2] Heterocyclic amines can be toxic to aquatic life.[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteIncineration. Do not landfill.[1] The high nitrogen content requires high-temperature incineration to prevent leaching.[1]
Liquid Waste Organic Solvent WasteSegregate into "Non-Halogenated" or "Halogenated" streams depending on the solvent used.[1] Label as "Contains Pyridine Derivatives."[1][3]
Sharps/Glass Contaminated SharpsIf a syringe or vial is contaminated with the compound, it must go into a rigid bio/chem hazard sharps container, not broken glass trash.[1]

Spill Response:

  • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (ethanol-dampened), then scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or sand.[1][4] Do not use combustible materials like sawdust if strong oxidizers are present.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56968393, 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 1H-Pyrrolo[3,2-b]pyridine derivatives classification.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.